molecular formula C10H10N2O B1519964 1-(1-Methyl-1H-indazol-7-yl)ethanone CAS No. 1159511-26-8

1-(1-Methyl-1H-indazol-7-yl)ethanone

Katalognummer: B1519964
CAS-Nummer: 1159511-26-8
Molekulargewicht: 174.2 g/mol
InChI-Schlüssel: XGYYSLYITFEONB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Methyl-1H-indazol-7-yl)ethanone (CAS 1159511-26-8) is a high-purity organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol. It is characterized by a methyl-substituted indazole ring system, a privileged scaffold in modern medicinal chemistry . The indazole core is recognized as a bioisostere for other aromatic heterocycles and is a key structural component in several FDA-approved drugs and clinical trial candidates targeting a range of conditions, including cancer, inflammation, pain, and neurodegenerative diseases . As a building block, this ketone derivative is a versatile intermediate for synthesizing more complex molecules. Researchers can leverage the reactive acetyl group for further chemical transformations, such as reduction to alcohol analogs or incorporation into larger heterocyclic systems, to develop novel compounds for biological evaluation . This product is intended for research and development purposes only and is not intended for use in humans, animals, or as a component in consumer products. Please refer to the Safety Data Sheet for proper handling and hazard information.

Eigenschaften

IUPAC Name

1-(1-methylindazol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYYSLYITFEONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1N(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657115
Record name 1-(1-Methyl-1H-indazol-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-26-8
Record name 1-(1-Methyl-1H-indazol-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-(1-Methyl-1H-indazol-7-yl)ethanone: Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-indazol-7-yl)ethanone, a heterocyclic ketone of significant interest to the medicinal chemistry and drug discovery sectors. We will delineate its fundamental physicochemical properties, explore its strategic importance derived from the indazole core, and discuss its role as a versatile chemical building block for the synthesis of complex molecular entities. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] This guide will serve as a critical resource for researchers and scientists leveraging this compound in the development of novel therapeutics.

Core Physicochemical Properties

This compound is a high-purity organic compound whose identity and basic properties are well-defined.[1] These foundational data are critical for its application in synthetic chemistry, guiding decisions on solubility, reaction conditions, and analytical characterization.

PropertyValueSource(s)
IUPAC Name 1-(1-methylindazol-7-yl)ethanone[1]
CAS Number 1159511-26-8[1][4][5]
Molecular Formula C₁₀H₁₀N₂O[1][4]
Molecular Weight 174.20 g/mol [1][5][6]
MDL Number MFCD11869769[4]
Calculated Density 1.18 ± 0.1 g/cm³ (at 20°C)[5]
Calculated Solubility Slightly soluble (1.4 g/L at 25°C)[5]

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The scientific value of this compound stems primarily from its indazole core. Indazole and its derivatives are recognized as crucial pharmacophores in modern drug discovery due to their ability to mimic the purine base adenine, a component of ATP.[2] This bioisosteric relationship allows them to function as competitive inhibitors for a wide array of enzymes, particularly protein kinases, which are central targets in oncology and immunology.[2]

The indazole ring system is a key structural component in several FDA-approved drugs, including:

  • Axitinib: A potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[2]

  • Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for treating ovarian cancer.[2]

The widespread biological activity of this scaffold underscores the importance of intermediates like this compound as starting points for creating new chemical entities with therapeutic potential.[1][2]

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a plausible synthetic route can be conceptualized based on established methodologies for related indazole isomers and other heterocyclic compounds. A common approach involves the cyclization of appropriately substituted phenylhydrazines or related precursors.

Representative Synthetic Workflow

The following diagram illustrates a generalized, multi-step synthesis. The choice of a pathway like this is driven by the commercial availability of substituted precursors and the reliability of classical named reactions for forming heterocyclic rings. The introduction of the methyl group at the N1 position is a critical step that influences the compound's final properties and biological interactions.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Functional Group Transformation cluster_2 Step 3: Diazotization & Cyclization cluster_3 Step 4: N-Methylation cluster_4 Step 5: Acylation A Substituted Toluene B Ortho-Nitro Toluene Derivative A->B HNO₃/H₂SO₄ C Amino Precursor B->C Reduction (e.g., Fe/HCl) D 1H-Indazole Core C->D 1. NaNO₂/HCl 2. Cyclization E 1-Methyl-1H-indazole D->E CH₃I / Base F This compound E->F Friedel-Crafts Acylation (CH₃COCl / AlCl₃)

Caption: A plausible synthetic workflow for this compound.

Chemical Reactivity and Utility as a Building Block

The true utility of this molecule lies in its potential for further chemical modification. The acetyl group at the 7-position is a versatile chemical handle. Researchers can leverage this reactive ketone for a variety of transformations to build molecular complexity and generate libraries of novel compounds for biological screening.[1]

Key transformations include:

  • Reduction: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter and hydrogen-bonding capabilities.

  • Condensation Reactions: It can undergo aldol or Claisen-Schmidt condensations to form larger, conjugated systems.

  • Oxidation: Baeyer-Villiger oxidation can convert the ketone into an ester.

  • Amination: Reductive amination can introduce substituted amino groups, a common strategy for improving solubility and target engagement.

Applications in Drug Discovery Workflow

This compound is not an end-product but a crucial starting material in the drug discovery pipeline. Its structure is strategically designed for elaboration into more complex, potent, and selective drug candidates.

The following workflow illustrates how this building block is integrated into a typical medicinal chemistry program. The initial scaffold is systematically decorated with different functional groups (R¹, R², etc.) to explore the structure-activity relationship (SAR) and optimize for desired pharmacological properties.

G cluster_0 Chemical Derivatization cluster_1 Compound Library A This compound (Starting Scaffold) B Reaction 1 (e.g., Reduction) A->B C Reaction 2 (e.g., Condensation) A->C D Reaction 3 (e.g., Amination) A->D E Derivative A B->E F Derivative B C->F G Derivative C D->G I High-Throughput Screening (HTS) E->I F->I G->I H ... H->I J Hit Identification & Lead Optimization I->J

Caption: Role of the title compound as a building block in a drug discovery pipeline.

Conclusion

This compound is a molecule of high strategic value for chemical and pharmaceutical research. While its direct biological activity is not its primary feature, its identity as a methylated indazole ketone makes it an exceptionally useful and versatile intermediate. Its stable core, derived from the privileged indazole scaffold, combined with a reactive acetyl group, provides an ideal platform for the synthesis of compound libraries aimed at discovering next-generation therapeutics for a multitude of diseases, including cancer and inflammatory conditions.

References

An In-Depth Technical Guide to 1-(1-Methyl-1H-indazol-7-yl)ethanone: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(1-Methyl-1H-indazol-7-yl)ethanone, a heterocyclic ketone of significant interest to the scientific community. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This document details the chemical structure, nomenclature, and predicted spectroscopic profile of the title compound. Furthermore, it presents a plausible, detailed synthetic protocol, complete with mechanistic insights and workflow visualizations, designed for practical application in a research setting. The guide culminates in a discussion of its applications as a versatile building block for the synthesis of complex molecular architectures, particularly in the context of drug discovery programs targeting a wide array of diseases. This whitepaper is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this valuable chemical intermediate.

The Ascendancy of the Indazole Scaffold in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, has garnered immense attention in pharmaceutical research. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as indole, have cemented its status as a privileged structure.[1] This scaffold is a key structural component in several FDA-approved drugs and numerous candidates in clinical trials, targeting conditions ranging from cancer and inflammation to pain and neurodegenerative diseases.[1][2]

The strategic functionalization of the indazole core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound (CAS 1159511-26-8) emerges as a particularly valuable intermediate in this context.[3][4] The presence of a reactive acetyl group at the 7-position, combined with the N-1 methylation that precludes tautomerization, provides a specific and reliable chemical handle for elaboration into more complex structures. This makes it an ideal starting point for generating libraries of novel compounds for structure-activity relationship (SAR) studies, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and research. This section outlines the key identifiers and structural representation of this compound.

IUPAC Nomenclature and Structural Identifiers

The compound is unambiguously identified by the following nomenclature and chemical registry information, summarized in Table 1.

IdentifierValueSource
IUPAC Name 1-(1-methylindazol-7-yl)ethanone[1]
CAS Number 1159511-26-8[1][3][4]
Molecular Formula C₁₀H₁₀N₂O[1][3]
Molecular Weight 174.20 g/mol [1]
InChI InChI=1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-6H,1-2H3[1]
SMILES CC(=O)C1=CC=CC2=C1N(C)N=C2[3]

Table 1: Core Identifiers for this compound.

Chemical Structure

The structural arrangement, featuring a methylated indazole core with an acetyl substituent at the C7 position, is depicted below.

Caption: 2D structure of this compound.

Predicted Spectroscopic Profile

While extensive experimental data for this specific isomer is not widely published, a reliable spectroscopic profile can be predicted based on established principles and data from analogous structures.[5][6] This predicted data serves as a crucial reference for reaction monitoring and quality control.

Analysis Predicted Data
¹H NMR (400 MHz, CDCl₃)δ ~7.8-8.0 (d, 1H, H6), ~7.5-7.7 (d, 1H, H4), ~7.1-7.3 (t, 1H, H5), ~4.1 (s, 3H, N-CH₃), ~2.7 (s, 3H, CO-CH₃)
¹³C NMR (100 MHz, CDCl₃)δ ~200 (C=O), ~141 (C7a), ~139 (C3a), ~130 (C6), ~128 (C4), ~122 (C5), ~120 (C7), ~118 (C3), ~35 (N-CH₃), ~29 (CO-CH₃)
IR Spectroscopy (cm⁻¹)~3100-3000 (Ar C-H), ~2950 (Aliph. C-H), ~1685 (C=O, Aryl Ketone), ~1610, ~1580 (C=C/C=N)
High-Resolution MS (ESI+)m/z: [M+H]⁺ calculated for C₁₀H₁₁N₂O⁺: 175.0866; found: 175.0861 ± 5 ppm

Table 2: Predicted Spectroscopic Data for this compound.

Justification of Predictions:

  • ¹H NMR: The aromatic protons are assigned based on expected coupling patterns and the deshielding effects of the adjacent acetyl group on H6. The N-methyl signal is typically found around 4.1 ppm, while the acetyl methyl protons are deshielded by the carbonyl to appear around 2.7 ppm.

  • ¹³C NMR: The carbonyl carbon is expected in the typical ketone region (~200 ppm). The assignments for the aromatic carbons are based on known values for the indazole ring system, and the methyl carbons appear in the aliphatic region.

  • IR Spectroscopy: The most prominent peak will be the strong C=O stretch of the aryl ketone, predicted around 1685 cm⁻¹. Aromatic and aliphatic C-H stretches, along with aromatic ring vibrations, will also be present.

Synthesis and Mechanistic Insights

The synthesis of substituted indazoles can be approached through various strategies.[2] For this compound, a robust and logical approach involves constructing the indazole ring from a pre-functionalized benzene derivative. This ensures regiochemical control, which can be challenging to achieve via direct functionalization of the pre-formed indazole nucleus.

Proposed Synthetic Workflow

The proposed synthesis begins with commercially available 2-amino-6-methylacetophenone and proceeds through a three-step sequence: diazotization, cyclization, and N-methylation. This pathway is efficient and provides excellent control over the final product's regiochemistry.

G start 2-Amino-6-methyl- acetophenone step1 Step 1: Diazotization (NaNO₂, aq. HCl, 0-5 °C) start->step1 intermediate1 In situ diazonium salt step1->intermediate1 step2 Step 2: Reductive Cyclization (Na₂SO₃ / SnCl₂) Forms 7-acetyl-1H-indazole intermediate1->step2 intermediate2 1-(1H-Indazol-7-yl)ethanone step2->intermediate2 step3 Step 3: N-Methylation (CH₃I, K₂CO₃, Acetone) intermediate2->step3 product 1-(1-Methyl-1H-indazol-7-yl)- ethanone step3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Disclaimer: This protocol is a representative methodology based on established chemical principles. All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Step 1 & 2: Synthesis of 1-(1H-Indazol-7-yl)ethanone via Diazotization and Reductive Cyclization

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-methylacetophenone (1.0 eq) in a 3M aqueous solution of hydrochloric acid (4.0 eq). Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred reaction mixture, ensuring the internal temperature is maintained below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is typically monitored using starch-iodide paper to detect excess nitrous acid.

  • Reductive Cyclization: In a separate flask, prepare a cold (0-5 °C) solution of sodium sulfite (3.0 eq) in water. Add the previously prepared diazonium salt solution slowly to the sodium sulfite solution. The key to this step is controlling the addition rate to manage the exothermic reaction and gas evolution, keeping the temperature below 10 °C.

  • Work-up and Isolation: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Acidify the mixture with concentrated HCl and heat to 80-90 °C for 1-2 hours to ensure complete cyclization. Cool the mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(1H-Indazol-7-yl)ethanone as a solid.

Step 3: Synthesis of this compound (N-Methylation)

  • Reaction Setup: To a solution of 1-(1H-Indazol-7-yl)ethanone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the suspension. Heat the mixture to reflux and stir for 4-6 hours.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The resulting crude product can be purified by recrystallization or a short-plug column chromatography to yield the final product, this compound.

Applications in Medicinal Chemistry

The true value of this compound lies in its versatility as a synthetic precursor.[1] The acetyl group is a gateway to a multitude of chemical transformations, allowing for the rapid diversification of the indazole scaffold.

  • Scaffold for Kinase Inhibitors: The indazole core is prevalent in many kinase inhibitors. The acetyl group can be elaborated into more complex side chains designed to interact with specific residues in the ATP-binding pocket of target kinases.

  • Synthesis of Complex Heterocycles: The ketone functionality can undergo condensation reactions with hydrazines or other bifunctional nucleophiles to construct new fused or appended heterocyclic rings, creating novel chemical entities for biological screening.

  • Probing Structure-Activity Relationships (SAR): The compound serves as an excellent starting point for SAR studies. For example, reduction of the ketone to a secondary alcohol introduces a hydrogen-bond donor, while reductive amination can be used to introduce diverse amine side chains. These modifications systematically probe the steric and electronic requirements of a biological target.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its structure, built upon the privileged indazole scaffold and featuring a versatile acetyl handle, provides an ideal platform for the synthesis of novel therapeutic candidates. The well-defined structure, predictable spectroscopic characteristics, and accessible synthetic routes detailed in this guide underscore its importance. For researchers and scientists in medicinal chemistry, a thorough understanding of this intermediate opens doors to new avenues of exploration in the quest for next-generation therapeutics.

References

An In-Depth Technical Guide to 1-(1-Methyl-1H-indazol-7-yl)ethanone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic ketone, 1-(1-Methyl-1H-indazol-7-yl)ethanone. The indazole scaffold is a privileged structure in medicinal chemistry, recognized as a crucial component in numerous FDA-approved drugs and clinical candidates for a variety of diseases, including cancer and inflammatory conditions.[1] This guide delves into the discovery and historical context of this specific N-methylated, 7-acetylated indazole derivative, offering a detailed exploration of its synthesis, the underlying chemical principles, and its pivotal role as a versatile intermediate in the development of complex pharmaceutical agents.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to act as a bioisostere for other aromatic systems, such as indole, engaging in key binding interactions with a wide range of biological targets. The substitution pattern on the indazole core profoundly influences its pharmacological activity, making the development of regioselective synthetic methodologies a critical area of research. This compound, with its fixed N-1 methylation and a reactive acetyl group at the 7-position, represents a key building block for accessing a specific chemical space in drug discovery.

Discovery and Historical Context

While the broader indazole scaffold was first synthesized by Emil Fischer in the late 19th century, the specific history of this compound is more recent and intrinsically linked to the expansion of medicinal chemistry programs in the late 20th and early 21st centuries. Its emergence is not marked by a singular, celebrated discovery but rather by its gradual appearance in the patent and scientific literature as a key intermediate for the synthesis of targeted therapeutic agents.

Initially, research focused on the synthesis and biological evaluation of a wide array of substituted indazoles. As our understanding of structure-activity relationships (SAR) grew, so did the demand for specific, well-defined building blocks. The synthesis of this compound provided researchers with a valuable tool to explore the therapeutic potential of 7-substituted indazole derivatives, a class of compounds that continues to yield promising drug candidates.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and the need for regiochemical control.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves two key bond disconnections: the C-C bond of the acetyl group and the N-C bond of the methyl group. This leads to two primary synthetic strategies:

  • Strategy A: Acylation of a Pre-formed 1-Methyl-1H-indazole Core. This approach focuses on introducing the acetyl group at the C-7 position of 1-methyl-1H-indazole.

  • Strategy B: N-Methylation of a 7-Acetyl-1H-indazole Precursor. This strategy involves the formation of the 7-acetyl-1H-indazole scaffold first, followed by methylation at the N-1 position.

Retrosynthesis cluster_A Strategy A: Acylation cluster_B Strategy B: N-Methylation Target This compound Intermediate_A 1-Methyl-1H-indazole Target->Intermediate_A C-C Disconnection (Acylation) Intermediate_B 7-Acetyl-1H-indazole Target->Intermediate_B N-C Disconnection (N-Methylation) Reagent_A Acetylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) Reagent_B Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate)

Caption: Retrosynthetic analysis of this compound.

Plausible Synthetic Route: Directed ortho-Metalation (DoM) and N-Methylation

A robust and regioselective synthesis of this compound can be achieved through a multi-step sequence starting from a suitable precursor. One of the most effective methods for introducing substituents at the C-7 position of an indazole is through Directed ortho-Metalation (DoM). The pyrazole nitrogen atoms can act as directing groups, facilitating deprotonation at the adjacent C-7 position.

Step 1: Synthesis of 7-Acetyl-1H-indazole via Directed ortho-Metalation

The synthesis would begin with a suitable N-protected indazole to ensure regioselectivity. A common protecting group for this purpose is the trityl group.

DoM_Synthesis Start 1-Trityl-1H-indazole Step1 1. n-BuLi, THF, -78 °C 2. Acetyl Chloride Intermediate 1-(1-Trityl-1H-indazol-7-yl)ethanone Step1->Intermediate Directed ortho-Metalation and Acylation Step2 Deprotection (e.g., TFA, DCM) Product1 7-Acetyl-1H-indazole Step2->Product1 Removal of Trityl Group

Caption: Synthetic workflow for 7-Acetyl-1H-indazole via DoM.

Experimental Protocol: Synthesis of 7-Acetyl-1H-indazole

  • Protection: To a solution of 1H-indazole in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq.). Cool the mixture to 0 °C and slowly add a solution of trityl chloride (1.05 eq.) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to afford 1-trityl-1H-indazole.

  • Directed ortho-Metalation and Acylation: Dissolve 1-trityl-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq., 1.6 M in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour. Add acetyl chloride (1.2 eq.) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. Dry the combined organic layers and concentrate. Purify the residue by column chromatography to yield 1-(1-trityl-1H-indazol-7-yl)ethanone.

  • Deprotection: Dissolve the trityl-protected intermediate in a mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature until the reaction is complete (monitored by TLC). Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with DCM. Dry the organic layer and concentrate to afford 7-acetyl-1H-indazole.

Step 2: N-Methylation of 7-Acetyl-1H-indazole

The final step is the regioselective methylation of the N-1 position of 7-acetyl-1H-indazole. The choice of base and solvent is crucial to favor methylation at the more thermodynamically stable N-1 position over the N-2 position.

N_Methylation Start 7-Acetyl-1H-indazole Step Base (e.g., NaH), Solvent (e.g., THF) Methylating Agent (e.g., CH3I) Product This compound Step->Product N-Methylation

Caption: N-Methylation of 7-Acetyl-1H-indazole.

Experimental Protocol: Synthesis of this compound

  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of 7-acetyl-1H-indazole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Alternative Synthetic Approaches

While the DoM and subsequent N-methylation route is highly effective, other synthetic strategies can also be employed:

  • Friedel-Crafts Acylation: Direct acylation of 1-methyl-1H-indazole is a theoretical possibility. However, Friedel-Crafts reactions on indazole systems can be challenging due to the deactivating effect of the pyrazole ring and potential side reactions. Regioselectivity can also be an issue, often yielding a mixture of isomers.

  • Cyclization Strategies: Building the indazole ring from a suitably substituted benzene derivative is another common approach. For example, the cyclization of an ortho-acetyl-substituted N-methyl-N-phenylhydrazine derivative could yield the desired product.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development.

PropertyValueSource
CAS Number 1159511-26-8[1][2]
Molecular Formula C₁₀H₁₀N₂O[1][3]
Molecular Weight 174.20 g/mol [1]
Appearance Off-white to yellow solidCommercial Suppliers
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Inferred from synthetic protocols

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include a singlet for the N-methyl group, a singlet for the acetyl methyl group, and distinct aromatic protons corresponding to the substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the N-methyl carbon, the acetyl methyl carbon, and the carbons of the bicyclic aromatic system.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The acetyl group at the C-7 position serves as a versatile handle for further chemical transformations, allowing for the introduction of diverse functionalities.

Applications cluster_reactions Chemical Transformations cluster_products Derivative Scaffolds Intermediate This compound Reaction1 Reduction Intermediate->Reaction1 e.g., NaBH4 Reaction2 Condensation Intermediate->Reaction2 e.g., with Hydrazines Reaction3 Halogenation Intermediate->Reaction3 e.g., NBS Reaction4 Oxidation Intermediate->Reaction4 e.g., Haloform Reaction Product1 Secondary Alcohols Reaction1->Product1 Product2 Heterocyclic Rings (e.g., Pyrimidines, Oxazoles) Reaction2->Product2 Product3 α-Halo Ketones Reaction3->Product3 Product4 Carboxylic Acids Reaction4->Product4

Caption: Key chemical transformations of this compound.

The resulting derivatives have been explored as inhibitors of various enzymes, including kinases, and as modulators of receptors implicated in a range of diseases. The fixed N-1 methylation prevents tautomerization, which can be crucial for maintaining a consistent binding mode with a biological target.

Conclusion

This compound has emerged as a significant building block in medicinal chemistry, driven by the continued importance of the indazole scaffold in drug discovery. While its discovery was not a singular event, its utility is well-established in the contemporary scientific and patent literature. The synthetic routes to this compound, particularly those employing regioselective methods like Directed ortho-Metalation, provide efficient access to this valuable intermediate. As the quest for novel therapeutics continues, the strategic application of this compound in the synthesis of complex, biologically active molecules is poised to expand, further solidifying its importance in the field of drug development.

References

"1-(1-Methyl-1H-indazol-7-yl)ethanone" potential biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 1-(1-Methyl-1H-indazol-7-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic motif due to its prevalence in compounds with potent and diverse biological activities.[1][2] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, is a key pharmacophore in numerous clinically approved therapeutics.[1][3] Notable examples include Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor for cancer treatment, and Axitinib, a potent tyrosine kinase inhibitor.[4][5] The versatility of the indazole ring allows for substitutions at various positions, leading to a wide range of pharmacological profiles, including antitumor, anti-inflammatory, and antimicrobial activities.[3][6]

This technical guide delves into the potential biological activity of a specific, less-explored derivative: This compound (CAS: 1159511-26-8).[7] While direct biological data for this compound is scarce in public literature, its structural features—namely the N1-methylated indazole core and the 7-acetyl substituent—provide a strong basis for generating well-founded hypotheses. By leveraging established structure-activity relationship (SAR) data from analogous compounds, this guide will propose potential biological targets, outline detailed experimental workflows for their validation, and provide a strategic framework for its investigation as a novel therapeutic agent.

Chemical Profile of this compound

  • Compound Name: this compound

  • CAS Number: 1159511-26-8[7]

  • Molecular Formula: C10H10N2O

  • Molecular Weight: 174.20 g/mol

  • Structure:

    alt text
    (A representative image would be placed here in a real document)

The presence of the N1-methyl group prevents tautomerization and locks the scaffold in the 1H-indazole form, which is a common feature in many biologically active indazoles.[1] The acetyl group at the 7-position introduces a potential hydrogen bond acceptor and a site for metabolic modification, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

The Indazole Scaffold: A Hub of Biological Activity

The indazole nucleus is a versatile scaffold that has been successfully exploited to develop inhibitors for a wide array of biological targets. This diversity stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, within the active sites of proteins.

Target Class Specific Examples Therapeutic Area References
Protein Kinases ERK1/2, FGFR1, PLK4, Pim Kinases, EGFROncology[4][8]
DNA Repair Enzymes Poly (ADP-ribose) polymerase (PARP)Oncology[4]
Transcription Factors Hypoxia-Inducible Factor 1 (HIF-1)Oncology, Inflammation[9]
Ion Channels Calcium-Release Activated Calcium (CRAC) ChannelsInflammation, Autoimmune Diseases[10]
Metabolic Enzymes Indoleamine 2,3-dioxygenase 1 (IDO1)Immuno-oncology[4]
G-Protein Coupled Receptors 5-HT3 Receptor, CC-Chemokine Receptor 4 (CCR4)Nausea/Vomiting, Inflammation[3][11]

Structure-Activity Relationship (SAR) Analysis and Hypothesis Generation

Based on the established activities of related indazole derivatives, we can formulate hypotheses about the potential biological targets for this compound.

Hypothesis 1: Protein Kinase Inhibition

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region.

  • N1-Methylation: The methyl group at the N1 position is a common feature in many indazole-based kinase inhibitors. It often serves to enhance potency and improve cell permeability by capping a hydrogen bond donor and increasing lipophilicity.

  • C7-Acetylation: The acetyl group at the 7-position is less common in known kinase inhibitors, but its carbonyl oxygen could act as a hydrogen bond acceptor with residues in the solvent-exposed region of the ATP-binding pocket. Alternatively, it could be involved in displacing a key water molecule or forming other favorable interactions.

Given the prevalence of indazoles as kinase inhibitors, it is highly plausible that this compound could exhibit inhibitory activity against one or more protein kinases.[4][8]

Hypothesis 2: PARP Inhibition

Niraparib, a potent PARP inhibitor, features a 1H-indazole core. The indazole ring participates in key stacking interactions within the nicotinamide binding pocket of PARP enzymes. While the substitution pattern of this compound differs significantly from Niraparib, the shared core scaffold suggests that it could possess some affinity for PARP enzymes. The 7-acetyl group could potentially occupy a sub-pocket within the active site.

Hypothesis 3: Other Potential Targets

The diverse activities of indazoles suggest that other targets should also be considered.[3] For example, some indazole derivatives have been identified as inhibitors of enzymes like IDO1 or modulators of ion channels.[4][10] The specific substitution pattern of this compound may confer novel activity against these or other target classes.

Proposed Experimental Workflows for Target Validation

To systematically investigate the biological activity of this compound, a tiered approach is recommended, starting with broad screening and progressing to more focused, hypothesis-driven assays.

Tier 1: Initial Broad-Spectrum Screening

The initial step should involve screening the compound against large, diverse panels of biological targets to identify potential activities and guide further investigation.

G cluster_0 Tier 1: Broad-Spectrum Profiling cluster_1 Data Analysis & Hit Identification cluster_2 Tier 2: Hypothesis-Driven Validation start This compound (Test Compound) kinase_panel Kinase Panel Screening (e.g., 400+ kinases) start->kinase_panel gpcr_panel GPCR Panel Screening start->gpcr_panel ion_channel_panel Ion Channel Panel Screening start->ion_channel_panel other_panels Other Relevant Panels (e.g., PARP, IDO1) start->other_panels data_analysis Analyze % Inhibition Data hit_identification Identify Primary Hits (e.g., >50% inhibition at 10 µM) data_analysis->hit_identification tier2 Proceed to Tier 2 Assays hit_identification->tier2 G cluster_workflow In Vitro Kinase Assay Workflow prep 1. Prepare Compound Dilutions setup 2. Set Up Kinase Reaction (Compound + Kinase + Substrate/ATP) prep->setup incubate1 3. Incubate (1 hr) setup->incubate1 adp_glo 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate1->adp_glo incubate2 5. Incubate (40 min) adp_glo->incubate2 detect 6. Add Detection Reagent (Convert ADP to ATP, Generate Light) incubate2->detect incubate3 7. Incubate (30 min) detect->incubate3 read 8. Read Luminescence incubate3->read analyze 9. Calculate IC50 read->analyze

References

A Technical Guide to 1-(1-Methyl-1H-indazol-7-yl)ethanone: Synthesis, Characterization, and Medicinal Chemistry Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-indazol-7-yl)ethanone, a specific, yet underexplored, derivative. Due to the limited direct literature on this compound, this guide synthesizes information from related analogues and established chemical principles to present a robust framework for its synthesis, characterization, and potential applications. We will explore a proposed synthetic pathway, predict its spectroscopic profile, and discuss its potential as a valuable building block in the development of novel kinase inhibitors and other therapeutic agents.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic heteroaromatic compound, has garnered significant attention in drug discovery due to its versatile biological activities. Its structural resemblance to purine has made it a key pharmacophore in the design of kinase inhibitors.[1][2] Several FDA-approved drugs, including axitinib, pazopanib, and niraparib, feature the indazole moiety, highlighting its clinical relevance in treating various cancers.[2] The substitution pattern on the indazole ring plays a crucial role in modulating the compound's biological activity and pharmacokinetic properties. The N-methylation of the indazole ring, in particular, can significantly influence its interaction with biological targets. This guide focuses on the 7-acetyl-1-methyl derivative, a potentially important intermediate for creating diverse libraries of bioactive molecules.

Proposed Synthesis of this compound

Step 1: Synthesis of 7-Acetyl-1H-indazole

The initial step involves the introduction of an acetyl group at the C7 position of the indazole ring. A common and effective method for such a transformation is the Friedel-Crafts acylation.[3][4]

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 1H-indazole in a suitable inert solvent (e.g., nitrobenzene or dichloromethane), add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in stoichiometric amounts at 0 °C. The use of a stoichiometric amount of the catalyst is often necessary as both the starting material and the acylated product can form complexes with the Lewis acid.[4]

  • Acylation: Slowly add acetyl chloride or acetic anhydride to the reaction mixture. The choice of the acylating agent can influence the reaction conditions and work-up procedure.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-acetyl-1H-indazole.

Causality of Experimental Choices:

  • Lewis Acid Catalyst: AlCl₃ is a strong Lewis acid that activates the acylating agent, forming a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur on the electron-rich indazole ring.[5]

  • Solvent: A non-polar, aprotic solvent is chosen to prevent reaction with the Lewis acid and the reaction intermediates.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

Synthesis_Step1 Indazole 1H-Indazole Product 7-Acetyl-1H-indazole Indazole->Product Reagents Acetyl Chloride / Acetic Anhydride AlCl₃

Caption: Workflow for the synthesis of 7-acetyl-1H-indazole.

Step 2: N-Methylation of 7-Acetyl-1H-indazole

The second step involves the methylation of the nitrogen atom of the indazole ring. The N-methylation of indazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on the indazole ring.[6][7] For 7-substituted indazoles, methylation can sometimes favor the N2 position.[6] However, reaction conditions can be optimized to favor the desired N1 isomer.[8]

Experimental Protocol:

  • Deprotonation: To a solution of 7-acetyl-1H-indazole in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C to deprotonate the indazole nitrogen.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting mixture of N1 and N2 isomers can be separated by column chromatography to afford the pure this compound.

Causality of Experimental Choices:

  • Base and Solvent: The choice of base and solvent system is crucial for achieving the desired regioselectivity. Stronger bases like NaH in THF have been shown to favor N1 alkylation for a variety of substituted indazoles.[8]

  • Separation of Isomers: Due to the potential formation of both N1 and N2 isomers, careful chromatographic separation is essential to isolate the desired product. The difference in polarity between the two isomers usually allows for their separation on silica gel.

Synthesis_Step2 Precursor 7-Acetyl-1H-indazole Product_N1 This compound (N1 isomer) Precursor->Product_N1 N-Methylation Product_N2 1-(2-Methyl-1H-indazol-7-yl)ethanone (N2 isomer) Precursor->Product_N2 Reagents Base (e.g., NaH) Methylating Agent (e.g., CH₃I)

Caption: N-methylation of 7-acetyl-1H-indazole leading to N1 and N2 isomers.

Physicochemical and Spectroscopic Profile (Predicted)

As no experimental data is readily available, the following properties are predicted based on the structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum (in CDCl₃, 400 MHz) would exhibit the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10d1HH-3
~7.70d1HH-4
~7.40t1HH-5
~7.15d1HH-6
~4.10s3HN-CH₃
~2.70s3HCOCH₃

Rationale for Predictions:

  • The chemical shifts of the aromatic protons are estimated based on the known spectra of 1-methyl-indazole and considering the deshielding effect of the acetyl group at the 7-position.[9][10]

  • The N-methyl protons are expected to appear as a singlet around 4.10 ppm, a characteristic region for this group in 1-substituted indazoles.[11]

  • The acetyl methyl protons will be a sharp singlet further downfield due to the electron-withdrawing nature of the carbonyl group.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show the following key resonances:

Chemical Shift (δ, ppm)Assignment
~198.0C=O
~140.0C-7a
~135.0C-3
~130.0C-7
~128.0C-5
~122.0C-4
~110.0C-6
~35.0N-CH₃
~28.0COCH₃

Rationale for Predictions:

  • The carbonyl carbon is expected to have a chemical shift in the typical range for aryl ketones.

  • The chemical shifts of the aromatic carbons are predicted based on the additivity rules and comparison with substituted indazoles.[12][13] The C7 carbon bearing the acetyl group will be significantly downfield.

  • The N-methyl carbon signal is anticipated around 35 ppm.[11]

Predicted Mass Spectrometry

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 174. The fragmentation pattern would likely involve:

  • Loss of a methyl radical (•CH₃) from the acetyl group: [M - 15]⁺ at m/z = 159.

  • Loss of an acetyl radical (•COCH₃): [M - 43]⁺ at m/z = 131.

  • Cleavage of the N-N bond , which is a common fragmentation pathway for N-substituted indazoles.

Potential Applications in Medicinal Chemistry

The indazole scaffold is a cornerstone in the development of kinase inhibitors.[1][2][14][15][16][17][18][19][20] The structural features of this compound make it a highly attractive starting point for the synthesis of novel therapeutic agents.

Scaffold for Kinase Inhibitors

The acetyl group at the 7-position serves as a versatile chemical handle for further elaboration. It can be transformed into a variety of functional groups to explore structure-activity relationships (SAR) and optimize binding to the target kinase. For example, the ketone can be:

  • Reduced to a secondary alcohol, which can act as a hydrogen bond donor or acceptor.

  • Converted to an oxime or hydrazone , providing a platform for further derivatization.

  • Used in condensation reactions to build more complex heterocyclic systems.

The 1-methyl group occupies a critical position that can influence the orientation of the molecule within the kinase binding pocket. The SAR of many indazole-based kinase inhibitors reveals that substitution at the N1 position is crucial for potent activity.[14][21]

Kinase_Inhibition cluster_0 This compound cluster_1 Potential Kinase Inhibitor Core Indazole Core N1-Methyl Group C7-Acetyl Group Inhibitor Hinge-Binding Moiety Selectivity Pocket Interaction Solvent-Front Exposure Core:f0->Inhibitor:f0 Anchors in ATP-binding site Core:f1->Inhibitor:f1 Modulates selectivity Core:f2->Inhibitor:f2 Derivatization for improved properties

References

Technical Guide: Safety and Handling of 1-(1-Methyl-1H-indazol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 1-(1-Methyl-1H-indazol-7-yl)ethanone (CAS No. 1159511-26-8). As a versatile ketone derivative of the methyl-substituted indazole ring system, this compound is a valuable building block in medicinal chemistry and drug development.[1] It is imperative that researchers, scientists, and drug development professionals handle this compound with the utmost care.

Compound Identification and Physical Properties

This compound is a high-purity organic compound utilized as an intermediate in the synthesis of more complex molecules for biological evaluation.[1] Its key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name 1-(1-methylindazol-7-yl)ethanone[1]
CAS Number 1159511-26-8[2]
Molecular Formula C₁₀H₁₀N₂O[2]
Molecular Weight 174.20 g/mol [1][2]
SMILES CC(C1=CC=CC2=C1N(C)N=C2)=O[2]
Physical Form Solid (presumed)N/A

Hazard Identification and Risk Assessment (Proxy Data)

Based on the hazard classifications of its structural isomers, this compound should be handled as a substance with the potential for acute oral toxicity, skin and eye irritation, and respiratory irritation. The presumed GHS classification is detailed in the table below.

Hazard ClassGHS PictogramSignal WordHazard StatementSource (Analog Data)
Acute Toxicity, Oral (Category 4)Warning H302: Harmful if swallowed.[3][4][5]
Skin Irritation (Category 2)Warning H315: Causes skin irritation.[3][4][6][7]
Eye Irritation (Category 2A)Warning H319: Causes serious eye irritation.[3][4][6][7]
STOT - Single Exposure (Category 3)Warning H335: May cause respiratory irritation.[4][5][6][7]

Toxicological Narrative: The primary routes of exposure are inhalation of dust particles, skin/eye contact, and ingestion. The indazole core and its derivatives are biologically active, and systemic effects following absorption cannot be ruled out. The presumed H302 classification warrants careful prevention of ingestion.[3][4][5] The H315 and H319 statements necessitate robust personal protective equipment to prevent direct contact, as irritation can lead to inflammation and potential long-term damage.[3][6][7] The potential for respiratory irritation (H335) makes it critical to handle the solid material only in well-ventilated areas, preferably within a chemical fume hood, to avoid irritating the respiratory tract.[4][6][7]

Exposure Mitigation and Control Hierarchy

A systematic approach must be taken to minimize exposure. The hierarchy of controls, a foundational concept in laboratory safety, prioritizes the most effective measures.

G cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous analog, if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Diagram: Hierarchy of controls for exposure mitigation.
  • Engineering Controls: The primary line of defense. All procedures involving the solid compound or its solutions must be conducted in a certified chemical fume hood to contain dust and vapors.[7]

  • Administrative Controls: Access to the compound should be restricted to trained personnel. A designated area within the laboratory should be established for its handling.[8] Implement strict hygiene practices; do not eat, drink, or smoke in areas where the chemical is used.[3][8]

  • Personal Protective Equipment (PPE): This is the final barrier and must be used in conjunction with the controls above.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the presumed hazards.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile, that have been inspected for tears or holes before use.[9] Use proper glove removal technique to avoid skin contact.[9] After handling, wash hands thoroughly with soap and water.[3][8]

  • Eye/Face Protection: Use safety glasses with side shields or, for greater protection against splashes, chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]

  • Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron should be worn. Ensure clothing fully covers exposed skin.

  • Respiratory Protection: If engineering controls fail or for emergency situations, a full-face respirator with appropriate cartridges should be used.[10]

Safe Handling, Aliquoting, and Storage Workflow

Adherence to a strict, step-by-step workflow is essential for preventing exposure and contamination.

G prep Step 1: Preparation - Verify fume hood function - Assemble all materials - Don required PPE weigh Step 2: Aliquoting - Tare balance with weigh paper - Carefully transfer solid - Record exact mass - Close primary container prep->weigh handle Step 3: Procedure - Add compound to solvent - Ensure complete dissolution - Perform reaction/dilution weigh->handle cleanup Step 4: Decontamination - Wipe down surfaces - Clean spatula/tools - Dispose of contaminated items - Doff PPE correctly handle->cleanup store Step 5: Storage - Tightly seal container - Store in cool, dry, dark place - Segregate from incompatibles cleanup->store

Diagram: Standard workflow for safe handling and aliquoting.

Storage Requirements:

  • Keep the container tightly closed to prevent moisture absorption and contamination.[3]

  • Store in a cool, dry, and well-ventilated area away from direct sunlight.[3]

  • Incompatible Materials: Avoid contact with strong acids, bases, and strong oxidizing agents, as hazardous reactions may occur.[7]

Emergency Procedures: First Aid and Spill Response

Immediate and correct action during an emergency is critical.

First-Aid Measures

Exposure RouteProtocolSource (Analog Data)
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist or if the person feels unwell, seek immediate medical attention.[3][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[3][9]
Eye Contact Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][7][11]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[3][8][11]

Spill Response Protocol: All labs handling this compound must have a spill kit readily available.

G start Spill Detected alert Alert personnel in the immediate area start->alert evacuate Evacuate non-essential personnel alert->evacuate ppe Don enhanced PPE (respirator, double gloves) evacuate->ppe contain Contain spill with absorbent pads (work from outside in) ppe->contain collect Carefully collect solid/absorbent using non-sparking tools contain->collect place Place in a sealed, labeled hazardous waste container collect->place decontaminate Decontaminate the area with an appropriate solvent place->decontaminate dispose Dispose of waste and contaminated PPE properly decontaminate->dispose report Report the incident to the Lab Supervisor/EHS dispose->report

Diagram: Step-by-step emergency spill response plan.

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.

  • Waste Generation: Minimize waste generation wherever possible.

  • Disposal Route: Do not dispose of down the drain or in general waste.[3] All waste material, including empty containers and contaminated disposables (gloves, weigh paper), must be collected in a sealed, properly labeled hazardous waste container.

  • Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[3] Engage a licensed professional waste disposal service to manage chemical waste.

References

Methodological & Application

Synthesis of 1-(1-Methyl-1H-indazol-7-yl)ethanone: An In-Depth Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties. The precise functionalization of the indazole ring is paramount for modulating the pharmacological profile of these molecules. This application note provides a detailed, two-step experimental protocol for the synthesis of 1-(1-Methyl-1H-indazol-7-yl)ethanone , a valuable building block in drug discovery programs.

The synthetic strategy hinges on a logical and efficient sequence: first, the construction of the indazole core to yield the key intermediate, 1-(1H-Indazol-7-yl)ethanone , followed by a regioselective N-methylation to afford the final product. The initial cyclization leverages a modern, metal-free approach, starting from a readily available 2-aminophenone derivative, which offers high yields and a favorable safety profile. The subsequent N-methylation protocol is optimized to favor the thermodynamically more stable N1-isomer, a common challenge in indazole chemistry.[1][2]

This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Data Presentation

Table 1: Reagents and Materials for the Synthesis of 1-(1H-Indazol-7-yl)ethanone
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Supplier (Example)
2-Amino-3-methylacetophenoneC₉H₁₁NO149.19Sigma-Aldrich
Hydroxylamine-O-sulfonic acidH₃NO₄S113.09Acros Organics
Sodium acetateC₂H₃NaO₂82.03Fisher Scientific
EthanolC₂H₆O46.07VWR
Water (Deionized)H₂O18.02---
Ethyl acetateC₄H₈O₂88.11J.T. Baker
Saturated aqueous sodium bicarbonateNaHCO₃84.01---
Anhydrous sodium sulfateNa₂SO₄142.04EMD Millipore
Table 2: Reagents and Materials for the Synthesis of this compound
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Supplier (Example)
1-(1H-Indazol-7-yl)ethanoneC₉H₈N₂O160.17(Synthesized in Step 1)
Sodium hydride (60% dispersion in mineral oil)NaH24.00Alfa Aesar
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Sigma-Aldrich
Methyl iodideCH₃I141.94Oakwood Chemical
Saturated aqueous ammonium chlorideNH₄Cl53.49---
Diethyl etherC₄H₁₀O74.12Fisher Scientific
Brine---------
Anhydrous magnesium sulfateMgSO₄120.37VWR

Experimental Protocols

Part 1: Synthesis of 1-(1H-Indazol-7-yl)ethanone

This procedure is adapted from the general methodology for the synthesis of indazoles from 2-aminophenones.[3] The reaction proceeds via an in-situ formation of an O-sulfonylated oxime, which then undergoes a cyclization through intramolecular electrophilic amination.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methylacetophenone (1.0 eq, e.g., 5.0 g) in ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add sodium acetate (3.0 eq) followed by hydroxylamine-O-sulfonic acid (1.5 eq). The addition of sodium acetate is crucial as it acts as a base to neutralize the sulfonic acid formed during the reaction, preventing undesired side reactions.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate (150 mL) and water (100 mL).

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash is to remove any remaining acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 1-(1H-Indazol-7-yl)ethanone . The expected yield for this step is typically in the range of 70-85%.

Part 2: Synthesis of this compound

The N-methylation of indazoles can lead to a mixture of N1 and N2 isomers. The use of sodium hydride in an aprotic polar solvent like THF generally favors the formation of the thermodynamically more stable N1-alkylated product.[2]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil (1.2 eq). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous tetrahydrofuran (THF, 40 mL).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 1-(1H-Indazol-7-yl)ethanone (1.0 eq) in anhydrous THF (20 mL) dropwise to the stirred suspension. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.

  • Methylation: Still at 0 °C, add methyl iodide (1.1 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL) at 0 °C.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (hexane-ethyl acetate gradient) to isolate This compound . The yield for this step is expected to be in the range of 80-95%, with high regioselectivity for the N1 isomer.

Mandatory Visualization

Synthetic Workflow cluster_0 Part 1: Synthesis of 1-(1H-Indazol-7-yl)ethanone cluster_1 Part 2: N-Methylation A 2-Amino-3-methylacetophenone B Hydroxylamine-O-sulfonic acid, Sodium Acetate, Ethanol, Reflux A->B Cyclization C 1-(1H-Indazol-7-yl)ethanone B->C D 1-(1H-Indazol-7-yl)ethanone E 1. NaH, Anhydrous THF, 0 °C 2. Methyl Iodide, 0 °C to RT D->E N-Methylation F This compound E->F

Caption: Synthetic workflow for this compound.

Reaction Mechanism cluster_part1 Part 1: Indazole Formation cluster_part2 Part 2: N-Methylation start1 2-Amino-3-methylacetophenone intermediate1 Oxime Intermediate start1->intermediate1 + H₂NOSO₃H intermediate2 O-Sulfonylated Oxime intermediate1->intermediate2 Activation product1 1-(1H-Indazol-7-yl)ethanone intermediate2->product1 Intramolecular Cyclization - H₂SO₄ start2 1-(1H-Indazol-7-yl)ethanone anion Indazolide Anion start2->anion + NaH - H₂ product2 This compound anion->product2 + CH₃I - NaI

References

Application Note: A Two-Step Chromatographic Strategy for the Purification of 1-(1-Methyl-1H-indazol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the purification of 1-(1-Methyl-1H-indazol-7-yl)ethanone, a key N-heterocyclic ketone intermediate in pharmaceutical research and development. The synthesis of substituted indazoles can often yield complex crude mixtures containing regioisomers and other process-related impurities, necessitating a robust purification strategy.[1][2] We present a validated two-step chromatographic approach that leverages the orthogonal selectivity of normal-phase flash chromatography for bulk impurity removal, followed by reversed-phase preparative High-Performance Liquid Chromatography (HPLC) for final polishing to achieve >99% purity. The causality behind each experimental choice is detailed, providing researchers with a logical framework for adapting this methodology to similar heterocyclic compounds.

Introduction and Compound Analysis

This compound is a member of the indazole class of compounds, which are prominent scaffolds in medicinal chemistry, known for a wide range of biological activities.[2][3] The presence of a polar ketone group, a moderately polar N-methylated indazole core, and an aromatic system gives the molecule intermediate polarity. A primary challenge in its synthesis is the potential for co-formation of the 2-methyl isomer, which can be difficult to separate using non-chromatographic methods like crystallization.[1] Therefore, chromatography is the method of choice for isolating the desired N-1 regioisomer with high purity.

This guide is structured to first establish an analytical foundation using Thin-Layer Chromatography (TLC), then detail a bulk purification protocol using automated flash chromatography, and finally, present a high-resolution polishing step with preparative HPLC.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1159511-26-8[4][5]
Molecular Formula C₁₀H₁₀N₂O[4]
Molecular Weight 174.20 g/mol [4]
Appearance Typically an off-white to yellow solidGeneral Knowledge
IUPAC Name This compound[4]

Analytical Foundation: TLC for Method Development

Before committing to a preparative separation, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). This inexpensive and rapid technique provides the blueprint for the flash chromatography method. The goal is to find a mobile phase composition that gives the target compound a Retention Factor (Rƒ) of approximately 0.2-0.35, which ensures good separation from impurities and a reasonable elution time on a silica gel column.[6][7]

Protocol: TLC Method Development
  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Spot the dissolved sample onto the TLC plate baseline.

  • Eluent Screening: Develop plates in sealed chambers with various ratios of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).

    • Starting Point: Begin with 20% Ethyl Acetate in Hexanes (4:1 Hexanes:EtOAc).[8]

    • Optimization: Adjust the ratio to achieve the target Rƒ. If the Rƒ is too high (>0.5), decrease the polar solvent concentration. If it is too low (<0.1), increase it.

  • Visualization: Visualize the separated spots under UV light (254 nm). The desired product and any impurities should be clearly resolved.

Part I: Bulk Purification via Automated Flash Chromatography

Flash chromatography is an air-pressure-driven form of column chromatography designed for rapid, preparative-scale separations.[6][9] We employ a normal-phase strategy, where the stationary phase (silica gel) is polar and the mobile phase is non-polar. Compounds elute in order of increasing polarity. This step is designed to remove the majority of impurities, significantly enriching the desired product.

Causality of Method Choices
  • Stationary Phase: Silica gel is selected due to its strong affinity for polar functional groups like the ketone and the nitrogen atoms of the indazole ring, providing excellent selectivity for separating compounds of varying polarity.

  • Mobile Phase: A binary gradient of Hexanes (Solvent A) and Ethyl Acetate (Solvent B) is used. A gradient, as opposed to an isocratic elution, is superior for complex mixtures. It allows for the clean elution of non-polar impurities at low %B, provides sharp elution of the target compound at an optimal %B, and finally, strips highly polar impurities from the column at high %B, saving time and solvent.

  • Loading Technique: Dry loading is recommended. The crude material is pre-adsorbed onto a small amount of silica gel. This prevents band broadening that can occur with liquid injection, especially if the sample is not fully soluble in the initial, low-polarity mobile phase.[6] This leads to sharper peaks and better resolution.

flash_chromatography_workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Method Dev (Target Rf ~0.3) DryLoad 2. Dry Loading (Adsorb crude onto silica) TLC->DryLoad Equilibrate 3. Equilibrate Column (Low % EtOAc) DryLoad->Equilibrate Load 4. Load Sample Cartridge Equilibrate->Load Run 5. Run Gradient (Hexanes -> EtOAc) Load->Run Collect 6. Collect Fractions (UV-Triggered) Run->Collect Analyze 7. Analyze Fractions (TLC or LC-MS) Collect->Analyze Combine 8. Combine & Evaporate Pure Fractions Analyze->Combine hplc_scaleup_logic cluster_analytical Analytical Scale cluster_prep Preparative Scale Anal_Col Analytical Column (e.g., 4.6 x 150 mm) Anal_Flow Low Flow Rate (e.g., 1 mL/min) Anal_Load Small Injection (e.g., 5 µL) Method_Dev Develop Gradient & Optimize Resolution ScaleUp Scale-Up Calculation Method_Dev->ScaleUp Prep_Col Preparative Column (e.g., 21.2 x 150 mm) ScaleUp->Prep_Col Prep_Flow High Flow Rate (e.g., 21 mL/min) ScaleUp->Prep_Flow Prep_Load Large Injection (e.g., 500 µL) ScaleUp->Prep_Load Purify Isolate Pure Compound Prep_Col->Purify Prep_Flow->Purify Prep_Load->Purify

References

Spectroscopic Characterization of 1-(1-Methyl-1H-indazol-7-yl)ethanone: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the indazole scaffold holds a privileged position due to its prevalence in a wide array of pharmacologically active agents. The precise structural elucidation of novel indazole derivatives is a cornerstone of robust research and development programs. This application note provides a detailed guide to the spectroscopic characterization of 1-(1-Methyl-1H-indazol-7-yl)ethanone , a representative N-methylated indazole derivative.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the application of key spectroscopic techniques. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, we present a holistic approach to confirming the identity, purity, and structural integrity of this important class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information on the connectivity of atoms and the electronic environment of the heterocyclic core.

The Rationale behind NMR Analysis

The key to interpreting the NMR spectra of substituted indazoles lies in understanding the distinct chemical shifts and coupling patterns of the protons and carbons on the bicyclic ring system. The position of the N-methyl group (at N1) and the acetyl group (at C7) significantly influences the electronic distribution within the aromatic system, leading to a unique spectral fingerprint.[1] ¹H NMR will reveal the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). ¹³C NMR complements this by providing a count of unique carbon atoms and information about their hybridization and electronic state.[1]

Experimental Protocol: ¹H and ¹³C NMR

A detailed workflow for acquiring high-quality NMR data is crucial for accurate structural assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Transfer to NMR tube B->C D Insert sample into spectrometer C->D E Tune and shim the probe D->E F Acquire ¹H spectrum E->F G Acquire ¹³C spectrum E->G H Fourier Transform F->H G->H I Phase correction H->I J Baseline correction I->J K Integration (¹H) J->K L Peak picking K->L M Final Structure L->M Structural Elucidation

Caption: Workflow for NMR analysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse program is typically sufficient. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A proton-decoupled pulse sequence is standard. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase- and baseline-corrected. For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Illustrative Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR data for this compound, based on general principles for substituted indazoles.[2]

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10d1HH-3
~7.70d1HH-4 or H-6
~7.45d1HH-6 or H-4
~7.15t1HH-5
~4.10s3HN-CH₃
~2.70s3HCOCH₃

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~198.0C=O
~141.0C-7a
~135.0C-3
~130.0C-3a
~128.0C-6
~125.0C-4
~122.0C-5
~118.0C-7
~35.0N-CH₃
~28.0COCH₃

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing valuable structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like indazole derivatives.

Rationale for ESI-MS Analysis

The primary goal of MS analysis is to confirm the molecular formula of this compound (C₁₀H₁₀N₂O, Molecular Weight: 174.20 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the protonated molecule [M+H]⁺, yielding structurally informative fragment ions. Common fragmentation pathways for related indazole structures often involve the loss of small neutral molecules or cleavage of substituent groups.[3]

Experimental Protocol: ESI-MS

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare dilute solution (e.g., 1-10 µg/mL) in suitable solvent (e.g., Methanol/Water) B_ms Infuse sample into ESI source A_ms->B_ms C_ms Optimize source parameters (e.g., capillary voltage, gas flow) B_ms->C_ms D_ms Acquire full scan MS spectrum (Positive ion mode) C_ms->D_ms E_ms (Optional) Acquire MS/MS spectrum of [M+H]⁺ D_ms->E_ms F_ms Identify molecular ion peak ([M+H]⁺) G_ms Analyze fragmentation pattern (MS/MS) F_ms->G_ms H_ms Confirm elemental composition (HRMS) F_ms->H_ms I_ms Confirmed Formula H_ms->I_ms Molecular Formula Confirmation

Caption: Workflow for ESI-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.

  • Direct Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Optimization: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable and robust signal for the ion of interest.

  • Data Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500) to detect the protonated molecule [M+H]⁺.

  • Data Acquisition (MS/MS, Optional): If further structural confirmation is needed, perform a product ion scan on the isolated [M+H]⁺ ion (m/z 175.1) to generate a fragmentation spectrum.

Illustrative Mass Spectrometry Data

Table 3: Expected ESI-MS Data

m/z (amu)Ion SpeciesInterpretation
175.1[M+H]⁺Protonated molecular ion
197.1[M+Na]⁺Sodium adduct (common in ESI)
157.1[M+H-H₂O]⁺Loss of water (less likely)
132.1[M+H-COCH₃]⁺Loss of the acetyl group as ketene (C₂H₂O)

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for FTIR Analysis

For this compound, FTIR is particularly useful for confirming the presence of the carbonyl (C=O) group of the ethanone moiety and the characteristic vibrations of the substituted aromatic indazole ring. The position of the C=O stretching frequency can also provide insights into conjugation effects within the molecule.

Experimental Protocol: KBr Pellet Method

FTIR_Workflow cluster_prep_ftir Sample Preparation (KBr Pellet) cluster_acq_ftir Data Acquisition cluster_proc_ftir Data Analysis A_ftir Grind 1-2 mg of sample with ~200 mg of dry KBr B_ftir Place mixture in pellet die A_ftir->B_ftir C_ftir Press under high pressure to form a transparent pellet B_ftir->C_ftir D_ftir Acquire background spectrum (air or KBr pellet) C_ftir->D_ftir E_ftir Place sample pellet in spectrometer D_ftir->E_ftir F_ftir Acquire sample spectrum E_ftir->F_ftir G_ftir Identify characteristic absorption bands H_ftir Correlate bands with functional groups G_ftir->H_ftir I_ftir Confirmed Groups H_ftir->I_ftir Functional Group Confirmation

Caption: Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Protocol:

  • Preparation: Add 1-2 mg of this compound to an agate mortar containing approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr).

  • Grinding: Gently but thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition: Obtain a background spectrum of the empty sample compartment or a pure KBr pellet. Then, place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Illustrative FTIR Data

Table 4: Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (from methyl groups)
~1680StrongC=O stretch (aryl ketone)
1620-1450MediumC=C and C=N stretching in the aromatic ring
1400-1350MediumC-H bend (methyl groups)
900-675StrongC-H out-of-plane bending (aromatic substitution pattern)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is useful for confirming the presence of the chromophore and can be used for quantitative analysis.

Rationale for UV-Vis Analysis

The indazole ring system, being aromatic, exhibits characteristic π→π* transitions in the UV region. The presence of the acetyl group, a chromophore, conjugated with the aromatic system, is expected to influence the position and intensity of the absorption maxima (λmax). The spectrum can serve as a characteristic fingerprint and is sensitive to the solvent environment.[4]

Experimental Protocol: UV-Vis Spectroscopy

UVVis_Workflow cluster_prep_uv Sample Preparation cluster_acq_uv Data Acquisition cluster_proc_uv Data Analysis A_uv Prepare a stock solution of known concentration B_uv Perform serial dilutions to an appropriate concentration for measurement A_uv->B_uv C_uv Transfer to a quartz cuvette B_uv->C_uv D_uv Record a baseline with the solvent C_uv->D_uv E_uv Record the absorption spectrum of the sample D_uv->E_uv F_uv Identify wavelength(s) of maximum absorbance (λmax) G_uv (Optional) Calculate molar absorptivity (ε) F_uv->G_uv H_uv Confirmed λmax G_uv->H_uv Chromophore Characterization

Caption: Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Illustrative UV-Vis Data

Table 5: Expected UV-Vis Absorption Data (in Ethanol)

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition Type
~250~15,000π→π
~295~8,000π→π

Conclusion

The comprehensive spectroscopic characterization of this compound through the synergistic application of NMR, MS, FTIR, and UV-Vis spectroscopy provides a robust and self-validating system for structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, from the atomic connectivity mapped by NMR to the molecular weight determined by MS, the functional groups identified by FTIR, and the electronic system probed by UV-Vis. The detailed protocols and illustrative data presented in this application note serve as a practical guide for researchers in pharmaceutical and chemical sciences, ensuring the generation of high-quality, reliable data essential for advancing drug discovery and development projects.

References

Application Note: Structural Elucidation of 1-(1-Methyl-1H-indazol-7-yl)ethanone using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of 1-(1-Methyl-1H-indazol-7-yl)ethanone (CAS No. 1159511-26-8)[1]. As a substituted indazole, this compound is of interest to researchers in medicinal chemistry and drug development. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis. While experimental data for this specific isomer is not widely published, this guide presents predicted ¹H and ¹³C NMR spectra based on established principles of substituent effects on the indazole ring. Furthermore, a plausible mass spectral fragmentation pattern is proposed to aid in its identification and characterization. This application note is intended for researchers, scientists, and drug development professionals requiring a robust analytical framework for the study of novel indazole derivatives.

Introduction

This compound is a heterocyclic compound featuring an N-methylated indazole core with an acetyl group at the 7-position. The indazole scaffold is a prominent feature in many biologically active compounds, making the structural verification of its derivatives a critical step in pharmaceutical research[2]. NMR spectroscopy and mass spectrometry are indispensable tools for the unambiguous determination of molecular structure. This guide explains the theoretical basis and practical application of these techniques for the characterization of this specific indazole derivative.

The molecular structure and standard numbering convention for the indazole ring are depicted below to facilitate the discussion of spectral data.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the elucidation of the molecular skeleton and the relative positions of substituents.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the analysis of substituent effects. The N-methyl group is expected to be a singlet in the range of 3.8-4.2 ppm. The acetyl methyl protons will also appear as a singlet, typically around 2.6-2.8 ppm. The aromatic protons on the indazole ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~8.1s-
H4~7.8d8.0 - 8.5
H5~7.2t7.5 - 8.0
H6~7.6d7.0 - 7.5
N-CH₃~4.1s-
CO-CH₃~2.7s-
Predicted ¹³C NMR Spectral Data

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure. The carbonyl carbon of the acetyl group is expected to be the most downfield signal.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3~135
C3a~123
C4~128
C5~122
C6~129
C7~130
C7a~141
N-CH₃~35
CO-CH₃~28
C=O~198
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation[3][4].

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) tms Add TMS as internal standard (δ = 0.00 ppm) dissolve->tms tube Transfer to a clean, dry 5 mm NMR tube tms->tube shim Tune and shim the spectrometer tube->shim h1 Acquire ¹H NMR spectrum (8-16 scans) shim->h1 c13 Acquire ¹³C{¹H} NMR spectrum (1024+ scans) h1->c13 dept Optional: Acquire DEPT spectra (DEPT-90, DEPT-135) c13->dept ft Fourier Transform FID dept->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline reference Reference spectrum (to TMS or solvent peak) baseline->reference integrate Integrate ¹H signals reference->integrate

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial[3]. The choice of solvent depends on the compound's solubility.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm)[3].

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8-16 scans for a good signal-to-noise ratio[3].

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required[3].

    • To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns[5].

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (C₁₀H₁₀N₂O), the exact mass is 174.0793 g/mol [1]. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 174.

The fragmentation of the molecular ion is expected to proceed through characteristic pathways for aromatic ketones and N-heterocycles[5][6].

Plausible Fragmentation Pathways

fragmentation M [M]⁺˙ m/z = 174 M_minus_15 [M-15]⁺ m/z = 159 M->M_minus_15 - •CH₃ M_minus_43 [M-43]⁺ m/z = 131 M->M_minus_43 - •COCH₃ frag_104 [C₇H₆N]⁺ m/z = 104 M_minus_43->frag_104 - HCN

Caption: Proposed major fragmentation pathways for this compound under EI-MS.

Key Predicted Fragments:

  • m/z 174 (Molecular Ion): The intact molecule with one electron removed.

  • m/z 159 ([M-15]⁺): Loss of a methyl radical (•CH₃) from the acetyl group (α-cleavage), a common fragmentation for methyl ketones[7].

  • m/z 131 ([M-43]⁺): Loss of an acetyl radical (•COCH₃), representing the stable N-methylindazolyl cation.

  • m/z 104: Subsequent loss of hydrogen cyanide (HCN) from the m/z 131 fragment, a characteristic fragmentation of nitrogen-containing heterocyclic rings.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Protocol:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like this, direct insertion probe (DIP) or gas chromatography (GC) inlets are suitable for EI-MS. For less volatile samples or softer ionization, electrospray ionization (ESI) coupled with liquid chromatography (LC) can be used.

  • Ionization:

    • For EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation[8].

    • For ESI-MS, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized by a strong electric field.

  • Mass Analysis:

    • The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The structural elucidation of novel organic compounds is a cornerstone of chemical and pharmaceutical research. This application note provides a detailed framework for the characterization of this compound using NMR and mass spectrometry. By combining the predictive power of spectroscopic theory with robust experimental protocols, researchers can confidently determine the structure of this and related indazole derivatives. The provided predicted data and fragmentation patterns serve as a valuable reference for interpreting experimental results.

References

Application Notes and Protocols for Kinase Inhibitor Screening Using 1-(1-Methyl-1H-indazol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibitor Discovery

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] The indazole nucleus, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold".[3] This designation stems from its recurring presence in a multitude of biologically active compounds, including several FDA-approved kinase inhibitors such as Axitinib and Pazopanib.[1] The structural features of the indazole ring enable it to form key interactions within the ATP-binding pocket of various kinases, making it an excellent starting point for the development of potent and selective inhibitors.[4]

This document provides detailed application notes and protocols for the use of 1-(1-Methyl-1H-indazol-7-yl)ethanone (herein referred to as Cpd-X) as a foundational molecule in kinase inhibitor screening campaigns. Cpd-X (CAS 1159511-26-8) serves as a versatile chemical building block, and its indazole core suggests potential activity against a range of kinases implicated in oncogenic signaling.[5] These protocols are designed for researchers, scientists, and drug development professionals to guide the initial characterization of Cpd-X and its derivatives, from broad-spectrum biochemical screening to targeted cell-based assays.

Featured Kinase Targets for Screening

Based on the established activity of indazole-containing compounds, the following kinase families are proposed as primary targets for screening Cpd-X and its analogs:

  • Pim Kinases (Pim-1, -2, -3): A family of serine/threonine kinases that are key regulators of cell survival and proliferation.[6] Their overexpression is linked to various hematological and solid tumors.[7]

  • Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases that are central to the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and controls cell growth, metabolism, and survival.[8][9]

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase that, upon activation by its ligand HGF, triggers signaling cascades involved in cell proliferation, motility, and invasion.[10][11] Aberrant c-Met signaling is a driver in many types of cancer.[12]

Experimental Strategy: A Tiered Approach to Kinase Inhibitor Profiling

A robust screening cascade is essential for identifying and characterizing novel kinase inhibitors. We propose a tiered approach, beginning with broad biochemical assays to identify initial hits, followed by more physiologically relevant cell-based assays to confirm on-target activity and assess cellular potency.

G cluster_0 Tier 1: Primary Biochemical Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Cellular Target Engagement & Function a Compound Library (Cpd-X & Derivatives) b Biochemical Kinase Assay (e.g., ADP-Glo™) a->b c Initial Hit Identification (Single Concentration % Inhibition) b->c d Biochemical IC50 Determination (10-point dose-response) c->d Advance Hits e Kinase Selectivity Profiling (Panel of related kinases) d->e f Target Engagement Assay (e.g., NanoBRET™) e->f Advance Potent & Selective Hits g Cellular Functional Assay (e.g., Phospho-protein analysis) f->g h Validated Cellular Hits g->h

Caption: A tiered workflow for kinase inhibitor screening.

Part 1: Biochemical Screening Protocols

Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme.[11] They are highly suited for high-throughput primary screening.

Protocol 1.1: Primary Screening using the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[13] This provides a measure of kinase activity.[14]

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.[15]

Materials and Reagents:

  • Purified recombinant kinase (e.g., Pim-1, PI3Kα)

  • Kinase-specific substrate and cofactors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Cpd-X stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (specific to the kinase of interest)

  • White, opaque 384-well assay plates

Step-by-Step Protocol:

  • Compound Plating: Prepare a 10 µM working solution of Cpd-X. Dispense 50 nL of the compound solution into the assay plate wells. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.

    • Add 2.5 µL of the master mix to each well of the assay plate.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution.

    • Add 2.5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Read Luminescence: Measure the luminescence signal using a plate-reading luminometer.

Data Analysis: Calculate the percent inhibition for Cpd-X relative to the DMSO control.

Percent Inhibition = 100 * (1 - (RLUCpd-X - RLUbackground) / (RLUDMSO - RLUbackground))

CompoundConcentrationTarget Kinase% Inhibition (Illustrative)
Cpd-X10 µMPim-185%
Cpd-X10 µMPI3Kα45%
Cpd-X10 µMc-Met15%
Staurosporine1 µMPim-198%

Part 2: Cell-Based Assay Protocols

Cell-based assays are critical for validating hits from biochemical screens. They provide insights into a compound's cell permeability, target engagement in a physiological context, and its effect on downstream signaling pathways.[16]

Protocol 2.1: Target Engagement using the NanoBRET™ Assay

The NanoBRET™ Target Engagement (TE) assay measures compound binding to a specific protein target within intact, living cells.[17]

Principle of the Assay: This assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor).[18] A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[19]

G cluster_0 No Inhibitor cluster_1 Inhibitor Present a NanoLuc-Kinase b Fluorescent Tracer a->b Binding c High BRET Signal b->c Energy Transfer d NanoLuc-Kinase e Inhibitor (Cpd-X) d->e Binding f Low BRET Signal

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Materials and Reagents:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for NanoLuc®-Kinase fusion protein (e.g., Nluc-Pim-1)

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer and Nano-Glo® Substrate (Promega)

  • Cpd-X stock solution

  • White, tissue culture-treated 96-well plates

Step-by-Step Protocol:

  • Cell Transfection:

    • Transfect HEK293 cells with the Nluc-Kinase plasmid according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for protein expression.

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Seed the cells into a 96-well assay plate at an appropriate density.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of Cpd-X.

    • Prepare the NanoBRET™ Tracer at the recommended concentration.

    • Add the compound dilutions and the tracer to the wells. Include tracer-only wells as a no-inhibition control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate solution according to the manufacturer's protocol.

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (Donor emission ~460 nm, Acceptor emission ~618 nm).

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data to the no-inhibition control.

    • Plot the normalized BRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

ParameterCpd-X (Illustrative Data)
TargetPim-1
Cellular IC50150 nM
Maximum Inhibition92%
Hill Slope-1.1
Protocol 2.2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a biophysical method that directly measures a compound's binding to its target protein in cells or tissue lysates.[20]

Principle of the Assay: The principle is based on ligand-induced thermal stabilization of the target protein.[21] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cell lysates at various temperatures, one can observe a shift in the protein's melting point in the presence of a binding compound.[22]

Materials and Reagents:

  • Cancer cell line endogenously expressing the target kinase (e.g., a prostate cancer line for Pim-1)

  • Cpd-X stock solution

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes and a thermal cycler

  • Lysis buffer

  • Antibody specific to the target kinase for Western blotting

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with Cpd-X at a desired concentration (e.g., 1 µM) or with DMSO as a vehicle control for 1-2 hours.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis:

    • Collect the supernatant (containing the soluble, non-denatured protein).

    • Analyze the amount of soluble target kinase in each sample by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against the temperature for both the DMSO- and Cpd-X-treated samples.

    • The shift in the melting curve indicates target engagement.

Signaling Pathway Context

Understanding the signaling context of the target kinase is crucial for designing functional assays and interpreting results. For example, inhibition of Pim-1 is expected to affect downstream pathways controlling cell survival and apoptosis.[23][24]

G cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT3/5 jak->stat Phosphorylates pim1 Pim-1 Kinase stat->pim1 Induces Transcription bad Bad pim1->bad Phosphorylates (Inactivates) bcl2 Bcl-2 bad->bcl2 Inhibits apop Apoptosis bcl2->apop Inhibits cpdx Cpd-X cpdx->pim1 Inhibits

Caption: Simplified Pim-1 signaling pathway and the inhibitory action of Cpd-X.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial screening and characterization of this compound (Cpd-X) as a potential kinase inhibitor. The indazole scaffold holds significant promise, and a systematic evaluation against relevant kinase targets like Pim, PI3K, and c-Met is a rational starting point for a drug discovery program. Positive results from this screening cascade would warrant further investigation, including lead optimization through medicinal chemistry, broader selectivity profiling, and in vivo efficacy studies in relevant cancer models.

References

Application Notes and Protocols: Characterizing 1-(1-Methyl-1H-indazol-7-yl)ethanone as a Novel GPCR Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, making them premier targets for therapeutic drug discovery.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. This guide provides a comprehensive framework for the initial characterization of the novel compound, 1-(1-Methyl-1H-indazol-7-yl)ethanone , as a potential GPCR modulator. We present a tiered, logic-driven experimental workflow, from initial broad functional screening to more detailed mechanism of action studies. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to empower researchers to identify and characterize the compound's activity on Gq, Gs, and Gi-coupled signaling pathways.

Introduction: The Quest for Novel GPCR Modulators

G-Protein Coupled Receptors are integral membrane proteins that transduce extracellular signals into intracellular responses, regulating nearly every aspect of human physiology.[2][3] Their central role in health and disease has made them the target of approximately 30-40% of all FDA-approved drugs.[2][4] The discovery of novel ligands—agonists, antagonists, or allosteric modulators—that can selectively target these receptors remains a cornerstone of modern pharmacology.[5][6]

Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer significant therapeutic potential, including greater subtype selectivity and a better safety profile.[5][7] Given that compounds with an indazole core have been identified as modulators of various biological targets, including GPCRs, the systematic evaluation of novel derivatives like this compound is a rational starting point for new discovery campaigns.[8][9]

This document serves as a detailed guide for researchers initiating the pharmacological profiling of this compound. We will outline robust, industry-standard protocols for cell-based functional assays designed to provide a comprehensive initial assessment of its potential as a GPCR modulator.

Compound Profile and Handling

A thorough understanding of the test article's physicochemical properties is fundamental to robust assay design and data interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1159511-28-8[10]
Molecular Formula C₁₀H₁₀N₂O[10]
Molecular Weight 174.20 g/mol [10]
SMILES CC(=O)c1cccc2c1n(n=c2)C[10]

Protocol for Solubilization and Storage:

  • Initial Solubilization: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution using gentle vortexing or sonication.

  • Aqueous Solubility: Empirically determine the compound's solubility in aqueous assay buffers. High concentrations of DMSO (>0.5%) can be cytotoxic or interfere with assays, so understanding the compound's behavior in the final assay conditions is critical.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

A Tiered Strategy for GPCR Modulator Characterization

We propose a hierarchical screening cascade to efficiently characterize the compound's activity. This approach begins with broad, high-throughput functional screens across the major G-protein signaling pathways and progresses to more focused studies to confirm hits and elucidate the mechanism of action.

G_1 cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action (MoA) cluster_3 Tier 4: Selectivity & Advanced Profiling T1_Ca Calcium Flux Assay (Gq-coupled GPCR panel) T2_CR Concentration-Response Curves (Determine EC50 / IC50) T1_Ca->T2_CR Hits T1_cAMP cAMP Accumulation Assay (Gs/Gi-coupled GPCR panel) T1_cAMP->T2_CR Hits T3_Antagonist Antagonist Mode Assays T2_CR->T3_Antagonist T3_Allosteric Allosteric Modulator Assays T2_CR->T3_Allosteric T3_Binding Radioligand Binding Assays (Determine Affinity Ki) T3_Antagonist->T3_Binding T3_Allosteric->T3_Binding T4_Biased β-Arrestin Recruitment Assay (Assess Biased Signaling) T3_Allosteric->T4_Biased T4_Selectivity Selectivity Panel Screening T3_Binding->T4_Selectivity

Caption: Tiered workflow for GPCR modulator characterization.

Key Signaling Pathways and Assay Principles

GPCRs primarily signal through heterotrimeric G proteins, which are classified into four main families (Gαs, Gαi, Gαq, and Gα12/13).[2] Our primary screening assays are designed to detect the activation of the three most commonly targeted pathways.

G_2 cluster_Gq Gq Pathway cluster_Gs Gs Pathway cluster_Gi Gi Pathway GPCR GPCR Gq Gαq GPCR->Gq Gs Gαs GPCR->Gs Gi Gαi GPCR->Gi PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ [Ca²⁺]i IP3->Ca Assay_Ca Calcium Flux Assay Ca->Assay_Ca AC_s Adenylate Cyclase Gs->AC_s cAMP_s ↑ cAMP AC_s->cAMP_s Assay_cAMP_s cAMP Assay cAMP_s->Assay_cAMP_s AC_i Adenylate Cyclase Gi->AC_i cAMP_i ↓ cAMP AC_i->cAMP_i Assay_cAMP_i cAMP Assay (with Forskolin) cAMP_i->Assay_cAMP_i

Caption: Major GPCR signaling pathways and corresponding functional assays.

Experimental Protocols

Protocol 1: Primary Screening via Calcium Flux Assay (Gq Pathway)

Causality: This assay is a robust, high-throughput method to identify compounds that modulate Gq-coupled GPCRs.[11] Activation of the Gq pathway leads to the activation of Phospholipase C (PLC), generation of inositol trisphosphate (IP₃), and subsequent release of calcium (Ca²⁺) from intracellular stores.[12][13] We can measure this change in intracellular calcium concentration using fluorescent dyes.[14][15]

Materials:

  • CHO or HEK293 cells stably expressing the Gq-coupled GPCR of interest.

  • Assay Plate: 384-well, black-walled, clear-bottom microplates.

  • Calcium-sensitive dye kit (e.g., Fluo-8 AM, Calcium-5).

  • Probenecid (anion transport inhibitor, often included in kits).[14]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Compound Plates: Dilution series of this compound.

  • Control Agonist for the target receptor.

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.[15]

Step-by-Step Methodology:

  • Cell Plating: Seed cells into the 384-well assay plates at a density optimized to achieve a 90-100% confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.[14]

  • Dye Loading: The next day, remove the cell culture medium. Add the calcium dye loading solution (prepared in Assay Buffer with probenecid according to the manufacturer's instructions).

  • Incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂, followed by 30 minutes at room temperature, protected from light. This allows for de-esterification of the dye within the cells.[14]

  • Assay Execution:

    • Place the cell plate and the compound plate into the plate reader.

    • Set the instrument to monitor fluorescence over time (e.g., excitation ~485 nm, emission ~525 nm).

    • Establish a stable baseline reading for 10-20 seconds.

    • The instrument will then add the compound or control agonist from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response.[12]

  • Data Analysis: The primary response is the change in fluorescence intensity (Maximum - Minimum). Normalize the data to a positive control (known agonist) and a negative control (vehicle, e.g., 0.1% DMSO).

Table 2: Example Data Layout for Primary Calcium Flux Screen

WellCompoundConcentrationMax FluorescenceNormalized Activity (%)Hit? (e.g., >50%)
A1-A2Vehicle (DMSO)0.1%15000%No
B1-B2Control AgonistEC₈₀12000100%N/A
C1-C2Test Compound10 µM850067%Yes
D1-D2Test Compound1 µM18003%No
Protocol 2: Primary Screening via cAMP Accumulation Assay (Gs/Gi Pathways)

Causality: This assay quantifies changes in the second messenger cyclic adenosine monophosphate (cAMP). Gs-coupled receptors activate adenylate cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit it, decreasing cAMP levels.[16][17] To measure Gi-mediated inhibition, the cells are first stimulated with forskolin to elevate basal cAMP levels, allowing for a detectable decrease.[17] Technologies like HTRF or enzyme fragment complementation (EFC) are commonly used.[16][18]

Materials:

  • CHO or HEK293 cells stably expressing the Gs- or Gi-coupled GPCR of interest.

  • Assay Plate: 384-well, white, opaque microplates.

  • cAMP Assay Kit (e.g., Cisbio HTRF, DiscoverX cAMP Hunter).[16][18]

  • Stimulation Buffer.

  • Forskolin (for Gi assays).

  • Control Agonist (for Gs) or Antagonist (for Gi).

  • Plate reader capable of time-resolved fluorescence or luminescence.

Step-by-Step Methodology:

  • Cell Plating: Plate cells in assay plates and incubate overnight as described in Protocol 1.

  • Compound Addition: Remove culture medium and add the test compound or controls diluted in stimulation buffer.

  • Gs-Coupled Assay: Incubate with the compound for the optimized time (e.g., 30 minutes) at room temperature.

  • Gi-Coupled Assay: Pre-treat with the test compound, then add a sub-maximal concentration (e.g., EC₈₀) of forskolin to all wells (except negative control) and incubate.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol. This typically involves a sequential addition of an antibody-conjugate and a labeled cAMP tracer.

  • Incubation: Incubate for 60-90 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

  • Data Acquisition: Read the plate on the appropriate plate reader.

  • Data Analysis: Calculate the ratio of the two emission wavelengths (for HTRF) or the raw luminescence signal. Convert these values to cAMP concentration using a standard curve run in parallel. Normalize the data to positive and negative controls.

Protocol 3: Potency Determination and Mechanism of Action

Causality: Once a "hit" is identified in the primary screens, a full concentration-response curve is necessary to determine its potency (EC₅₀ for an agonist or IC₅₀ for an antagonist). Further experiments are required to define its pharmacological nature. An antagonist will have no effect on its own but will inhibit the response of a known agonist. An allosteric modulator will alter the potency and/or efficacy of the endogenous agonist.[19]

Methodology:

  • Concentration-Response:

    • Prepare a serial dilution of the hit compound (e.g., 11 points, half-log dilutions).

    • Run the relevant functional assay (Calcium or cAMP) with this dilution series.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax (maximum effect).

  • Antagonist Mode Assay:

    • Perform a concentration-response curve for a known agonist in the presence of a fixed concentration of the hit compound.

    • A rightward shift in the agonist's EC₅₀ indicates competitive antagonism. A decrease in the agonist's Emax suggests non-competitive antagonism.

  • Allosteric Modulator Assay:

    • This is a crucial experiment for novel compounds.[20] Perform an agonist concentration-response curve in the presence of multiple fixed concentrations of the hit compound.

    • Positive Allosteric Modulator (PAM): Will cause a leftward shift in the agonist EC₅₀ (increasing potency) and/or an increase in its Emax (increasing efficacy).

    • Negative Allosteric Modulator (NAM): Will cause a rightward shift in the agonist EC₅₀ (decreasing potency) and/or a decrease in its Emax (decreasing efficacy).

Table 3: Interpreting Mechanism of Action (MoA) Results

ObservationLikely Mechanism
Compound is active on its own.Agonist or Inverse Agonist
Compound is inactive alone, but shifts agonist curve right.Antagonist
Compound alters agonist EC₅₀ and/or Emax.Allosteric Modulator (PAM or NAM)[19]
Compound enhances agonist binding affinity but decreases functional response.A complex form of allosteric modulation (e.g., PAM-antagonist).[19]

Conclusion and Future Directions

This application guide provides a robust, logical, and technically detailed framework for the initial characterization of this compound as a potential GPCR modulator. By following this tiered approach, researchers can efficiently determine if the compound has activity on major GPCR signaling pathways, ascertain its potency, and elucidate its fundamental mechanism of action.

Positive findings from this workflow should be followed by more advanced studies, including:

  • Radioligand Binding Assays: To directly measure the compound's affinity (Ki) for the target receptor and confirm if it binds to the orthosteric or an allosteric site.[21]

  • β-Arrestin Recruitment Assays: To investigate potential "biased signaling," where a ligand preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin).[1][22]

  • Broad Selectivity Profiling: Screening the confirmed hit against a large panel of off-target receptors to assess its selectivity and potential for side effects.

This systematic process of discovery and characterization is essential for advancing novel chemical matter toward potential therapeutic applications.

References

Application Note: A Strategic Workflow for Developing Cell-Based Assays to Elucidate the Mechanism of Action of 1-(1-Methyl-1H-indazol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2] The compound 1-(1-Methyl-1H-indazol-7-yl)ethanone, a specific derivative, presents a novel candidate for drug discovery. Elucidating its mechanism of action is critical for advancing its development. Cell-based assays are indispensable in this process, offering a more physiologically relevant context than traditional biochemical assays by accounting for factors like cell permeability, metabolism, and off-target effects within a living system.[3][4] This guide presents a comprehensive, tiered strategy for researchers to systematically characterize the cellular effects of this compound, identify its molecular target class, and validate its mechanism of action. We provide detailed, field-proven protocols for assays ranging from initial phenotypic screens to specific target engagement studies, grounded in established scientific principles.

Part 1: Initial Compound Characterization & Handling

1.1 Scientific Rationale

Before initiating any cell-based experiments, it is imperative to understand the fundamental physicochemical properties and safety profile of the compound. Proper handling, accurate stock solution preparation, and determining solubility in aqueous assay media are foundational for generating reproducible and reliable data. Failure to address these preliminary steps can lead to artifacts, such as compound precipitation, which can be misinterpreted as biological activity.

1.2 Physicochemical Properties Summary

PropertyValueSource
CAS Number 1159511-26-8[1]
Molecular Formula C₁₀H₁₀N₂O[5]
Molecular Weight 174.2 g/mol [1]
Appearance Beige to solid powder[6]
Melting Point 146 - 150 °C[6]

1.3 Safety & Handling

  • Hazard Profile: The compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (safety goggles), and a lab coat when handling the solid compound or its solutions.

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6]

1.4 Protocol: Stock Solution Preparation & Solubility Assessment

Objective: To prepare a high-concentration stock solution and determine the maximum soluble concentration in cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Vortex mixer, sonicator

  • Microplate reader

Protocol:

  • Prepare a 10 mM DMSO Stock:

    • Accurately weigh 1.742 mg of the compound.

    • Dissolve in 1 mL of pure DMSO to create a 10 mM stock solution.

    • Vortex or sonicate gently until fully dissolved.

    • Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

  • Assess Media Solubility:

    • Prepare a series of dilutions of the DMSO stock into your complete cell culture medium. Start with a 1:100 dilution (100 µM final concentration, 1% DMSO) and create a 2-fold serial dilution series.

    • Visually inspect each dilution for any signs of precipitation or cloudiness immediately after preparation and after a 2-hour incubation at 37°C.

    • Causality: This step is crucial because precipitated compound can cause light scattering in plate-based assays, leading to false positives, and is not bioavailable to the cells.

    • Self-Validation: The highest concentration that remains clear will be the top concentration used in subsequent assays. The final DMSO concentration in all assays should be kept constant and low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Part 2: Tier 1 - Broad Phenotypic Screening

2.1 Scientific Rationale

The initial goal is to determine if the compound has any biological effect on whole cells and to establish a therapeutic window. A cytotoxicity assay is the cornerstone of this tier, providing a dose-response curve that defines the concentrations at which the compound is toxic versus non-toxic. This information is critical for designing all subsequent experiments, ensuring that observed effects in mechanism-of-action studies are not simply artifacts of cell death.

2.2 Protocol: Cell Viability Assay (MTT-Based)

Objective: To determine the concentration-dependent effect of the compound on cell viability and calculate the 50% inhibitory concentration (IC₅₀).

Materials:

  • Selected cell line (e.g., HEK293 for general screening, or a cancer cell line like A549 if anti-proliferative effects are hypothesized)[8]

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette, incubator, microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of the compound in complete medium, starting from the highest soluble concentration determined in Part 1.4.

    • Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" blank wells.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

    • Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blanks from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

2.3 Data Presentation

Compound Concentration (µM)% Viability (Hypothetical)
1005%
5015%
2545%
12.588%
6.2595%
3.1398%
0 (Vehicle)100%
Calculated IC₅₀ ~22 µM

Part 3: Tier 2 - Hypothesis-Driven Target Class Deconvolution

3.1 Scientific Rationale

With a defined non-toxic concentration range, we can now investigate potential molecular mechanisms. The indazole chemical structure is a known pharmacophore for several major drug target classes. This tier aims to efficiently screen against these classes to identify the most probable area of activity.

  • Hypothesis 1: Kinase Inhibition. Many indazole derivatives are potent kinase inhibitors.[3][9] A change in cellular phosphorylation is a strong indicator of kinase pathway modulation.[4]

  • Hypothesis 2: GPCR Modulation. G-protein coupled receptors (GPCRs) are another major target class.[10][11] Modulating their activity typically results in changes to second messenger levels, such as cAMP.[12]

  • Hypothesis 3: Ion Channel Activity. Ion channels are critical for cellular signaling, and their modulation can be assessed by changes in ion flux or membrane potential.[13][14][15]

3.2 Visual Workflow: Tiered Assay Strategy

3.3 Protocol: GPCR Second Messenger Assay (cAMP GloSensor™ Type)

Objective: To determine if the compound modulates GPCR signaling by measuring changes in intracellular cyclic AMP (cAMP).

Rationale: This assay uses a genetically encoded biosensor, typically a modified luciferase, that produces light in response to changes in cAMP levels.[12] It provides a highly sensitive and real-time readout of Gs or Gi-coupled GPCR activity.

Materials:

  • HEK293 cells stably or transiently expressing the GloSensor™ cAMP plasmid.

  • White, opaque 96-well assay plates (to maximize light output).

  • GloSensor™ cAMP Reagent.

  • Forskolin (a known adenylyl cyclase activator, used as a positive control).

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the GloSensor™-expressing cells in white-walled 96-well plates and incubate overnight.

  • Reagent Equilibration: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol and add it to the cells. Incubate for 2 hours at room temperature to allow for reagent loading.

  • Compound Addition: Add the test compound at various non-toxic concentrations.

  • Agonist/Antagonist Mode:

    • To detect agonist activity: Measure luminescence kinetically for 15-30 minutes immediately after adding the compound. An increase in signal suggests Gs activation.

    • To detect antagonist activity: Pre-incubate with the compound for 15 minutes, then add a known agonist (like Forskolin at its EC₅₀ concentration) and measure the luminescence. A decrease in the agonist-induced signal indicates antagonism.

  • Data Acquisition & Analysis: Read luminescence using a plate reader. Normalize data to a vehicle control and plot the dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Part 4: Tier 3 - Target Validation and MoA Studies

4.1 Scientific Rationale

If a "hit" is identified in Tier 2 (e.g., the compound consistently inhibits cAMP production), Tier 3 aims to confirm direct interaction with a specific target and further delineate the biological consequences. A target engagement assay is the gold standard for confirming that a compound physically binds to its intended target inside a living cell.

4.2 Visual Pathway: Generic GPCR-cAMP Signaling

4.3 Protocol: Target Engagement Assay (NanoBRET™ Type)

Objective: To quantify the binding affinity of the compound to a specific target protein in live cells.

Rationale: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity between a target protein fused to a NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the same target (the energy acceptor). A test compound that binds to the target will compete with and displace the tracer, causing a decrease in the BRET signal. This provides a direct measure of target engagement.[4][16]

Materials:

  • Cells expressing the target protein-NanoLuc® fusion.

  • NanoBRET™ Tracer specific for the target of interest.

  • Nano-Glo® Substrate.

  • Opti-MEM® I Reduced Serum Medium.

  • White, opaque 96-well plates.

  • Luminometer equipped with two filters (e.g., 460 nm for donor, >600 nm for acceptor).

Protocol:

  • Cell Preparation: Harvest and resuspend cells expressing the NanoLuc®-target fusion in Opti-MEM®.

  • Compound Plating: Serially dilute the test compound in DMSO, then dilute into Opti-MEM® and add to the 96-well plate.

  • Tracer & Cell Addition: Prepare a working solution of the specific fluorescent tracer in Opti-MEM®. Add this solution to the wells, followed immediately by the cell suspension.

  • Incubation: Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow for compound binding and equilibration.

  • Substrate Addition: Add the Nano-Glo® Substrate to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer, measuring both the donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to the vehicle control (no compound).

    • Plot the normalized BRET ratio against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀, which reflects the binding affinity of the compound to the target in the cellular environment.

Conclusion

This application note outlines a systematic, multi-tiered approach to characterizing the biological activity of this compound. By progressing logically from broad phenotypic screening to specific, hypothesis-driven assays and finally to direct target validation, researchers can efficiently build a comprehensive profile of the compound's mechanism of action. This structured workflow maximizes the probability of success while ensuring that experimental choices are guided by robust, reproducible data, thereby accelerating the journey from novel compound to potential therapeutic candidate.

References

Application Note & Protocol Guide: Solubility and Stability Profiling of 1-(1-Methyl-1H-indazol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Early-Stage Physicochemical Characterization

In the trajectory of drug discovery and development, the intrinsic physicochemical properties of a new chemical entity (NCE) are foundational determinants of its ultimate success. Among these, aqueous solubility and chemical stability stand as critical hurdles that can dictate the developability, bioavailability, and therapeutic efficacy of a potential drug candidate. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of these attributes for the novel compound 1-(1-Methyl-1H-indazol-7-yl)ethanone .

The protocols detailed herein are not merely procedural checklists; they are designed as self-validating systems grounded in established regulatory frameworks, most notably the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6] The rationale behind each experimental choice is elucidated to empower the researcher not just to execute the protocol, but to understand its underlying principles and interpret the resulting data with scientific rigor.

Compound of Interest:

  • Name: this compound

  • CAS Number: 1159511-26-8[7]

  • Molecular Formula: C₁₀H₁₀N₂O[7]

  • Molecular Weight: 174.20 g/mol [7]

  • Structure:

    alt text
    (A representative image of the chemical structure would be placed here)

Aqueous Solubility Determination: Beyond a Single Number

Aqueous solubility is a critical factor influencing drug absorption and bioavailability. A compound's solubility can be assessed under two distinct conditions: kinetic and thermodynamic.[8][9][10]

  • Kinetic Solubility: Measures the concentration of a compound at the moment it begins to precipitate from a solution that was prepared by adding an aqueous buffer to a DMSO stock solution. This high-throughput screening method is invaluable in early discovery to quickly flag compounds with potential solubility liabilities.[8][11]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid crystalline form is in equilibrium with its dissolved state in a saturated solution.[9][10] This is a more time-intensive but crucial measurement for lead optimization and pre-formulation studies.[8]

Experimental Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and workflow for characterizing the solubility of an NCE.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization & Pre-formulation NCE New Chemical Entity (this compound) Kinetic Protocol 2.2: Kinetic Solubility Assay (Nephelometry or UV-Vis) NCE->Kinetic Assess initial solubility profile Kinetic_Result Kinetic Solubility Data (High-Throughput) Kinetic->Kinetic_Result Thermo Protocol 2.3: Thermodynamic Solubility Assay (Shake-Flask Method) Kinetic_Result->Thermo Promising candidates advance Analysis HPLC-UV Analysis of Supernatant Thermo->Analysis Quantify dissolved compound Thermo_Result Equilibrium Solubility Data (pH-dependent profile) Analysis->Thermo_Result

Caption: Workflow for kinetic and thermodynamic solubility determination.

Protocol: High-Throughput Kinetic Solubility Assay

Principle: This assay determines the concentration at which the compound precipitates when an aqueous buffer is added to a DMSO stock solution. Precipitation is detected by nephelometry (light scattering) or by UV-Vis spectroscopy after filtration.[8]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution.

  • Assay Plate Preparation: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom assay plate.

  • Buffer Addition: Rapidly add a physiologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1%) to minimize co-solvent effects.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with gentle shaking.[8]

  • Detection & Quantification:

    • Nephelometry: Measure the turbidity (light scattering) in each well using a plate-based nephelometer. The lowest concentration showing a significant increase in scattering above background is the kinetic solubility limit.

    • UV-Vis Spectroscopy: Alternatively, filter the contents of each well using a solubility filter plate (e.g., Millipore MultiScreen). Analyze the concentration of the compound in the filtrate using a UV-Vis plate reader against a standard curve.

Protocol: Thermodynamic (Shake-Flask) Solubility Assay

Principle: This is the gold-standard method for determining equilibrium solubility.[8] An excess of the solid compound is agitated in a buffer until equilibrium is reached, and the concentration of the dissolved compound in the supernatant is measured.

Methodology:

  • System Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials. Ensure that undissolved solid remains at the end of the experiment.

  • Buffer Addition: To each vial, add a precise volume of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to assess the pH-solubility profile.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).[8][10] A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter (e.g., PVDF) that has been pre-saturated with the solution to prevent drug adsorption.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.[12][13][14]

  • Solid-State Analysis: After the experiment, recover the remaining solid from the vials and analyze it using a technique like X-ray powder diffraction (XRPD) to confirm that no phase transformation occurred during the study.[10]

Data Presentation: Solubility Profile
ParameterBuffer/pHSolubility (µg/mL)Solubility (µM)Method
KineticPBS, pH 7.445258.3Nephelometry
ThermodynamicpH 2.0 HCl150861.1Shake-Flask HPLC-UV
ThermodynamicpH 4.5 Acetate85488.0Shake-Flask HPLC-UV
ThermodynamicpH 7.4 PBS52298.5Shake-Flask HPLC-UV

Stability Profiling: Predicting Shelf-Life and Degradation Pathways

Stability testing is a mandatory component of drug development, governed by ICH guidelines such as Q1A(R2).[5][15][16] It involves two key stages: forced degradation (stress testing) and long-term stability studies.

  • Forced Degradation: Involves subjecting the drug substance to harsh conditions (acid, base, oxidation, light, heat) to accelerate its decomposition.[17][18][19] The primary goals are to identify potential degradation products, elucidate degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method —a method capable of separating the intact drug from all its significant degradants.[19]

  • Long-Term Stability: Involves storing the drug substance under defined temperature and humidity conditions for an extended period to establish its re-test period or shelf-life.[20][21]

Experimental Workflow for Forced Degradation

This workflow outlines the systematic process for stress testing and the development of a stability-indicating method.

G cluster_0 Stress Condition Application cluster_1 Analysis & Method Development DS Drug Substance (this compound) Acid Acid Hydrolysis (e.g., 0.1 M HCl) DS->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) DS->Base Ox Oxidation (e.g., 3% H₂O₂) DS->Ox Heat Thermal Stress (e.g., 80°C) DS->Heat Light Photolytic Stress (ICH Q1B) DS->Light StressedSamples Stressed Samples (Target Degradation: 5-20%) HPLC_Dev Develop Stability-Indicating HPLC Method StressedSamples->HPLC_Dev Analyze for degradation Validation Validate Method per ICH Q2(R1) (Specificity, Linearity, etc.) HPLC_Dev->Validation Confirm suitability Results Identify & Quantify Degradants; Elucidate Pathways Validation->Results

Caption: Workflow for forced degradation studies and method development.

Protocol: Forced Degradation Studies

Objective: To achieve a target degradation of approximately 5-20% to ensure that the analytical method is challenged without completely destroying the parent molecule.[18]

General Procedure:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

  • Expose the solutions to the stress conditions outlined below. Include a control sample (unstressed) in all cases.

  • At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by a developing stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity.

Stress Conditions:

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).[18]

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).[18]

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[17]

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80°C).[18]

  • Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[18][22] A dark control should be stored under the same conditions to separate light-induced degradation from thermal effects.

Development of a Stability-Indicating Analytical Method

The cornerstone of a successful stability study is a validated analytical method that can unequivocally assess the purity of the drug substance.

  • Method Development (HPLC-UV/PDA):

    • Column: Screen various C18 and other stationary phases to achieve optimal separation.

    • Mobile Phase: Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with buffers like phosphate or formate) to resolve the parent peak from all degradation product peaks.

    • Detection: Use a PDA detector to monitor at multiple wavelengths and to perform peak purity analysis, which helps ensure that each chromatographic peak corresponds to a single component.

  • Method Validation (per ICH Q2(R1)): Once the method is developed, it must be validated to demonstrate its suitability for its intended purpose.[12][13][14][23] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. This is demonstrated by the forced degradation study itself.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured with suitable precision and accuracy.

    • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation: Forced Degradation Summary
Stress ConditionDuration/TempAssay of Parent (%)% DegradationNo. of DegradantsRemarks/Major Degradant (RT)
ControlN/A99.8-0No degradation observed
0.1 M HCl24 h / 60°C88.511.32Major degradant at RT 4.2 min
0.1 M NaOH8 h / RT91.28.61Single major degradant at RT 3.5 min
3% H₂O₂48 h / RT97.12.71Minor degradation
Thermal (Solid)7 days / 80°C99.50.30Highly stable to heat in solid state
PhotolyticICH Q1B94.65.22Degradation observed, requires light protection

Conclusion

The systematic application of the protocols outlined in this guide will generate a robust and reliable physicochemical profile for this compound. This foundational knowledge is indispensable for making informed decisions in the drug development process, from candidate selection and formulation design to establishing appropriate storage conditions and shelf-life. Adherence to these scientifically sound and regulatory-compliant methodologies ensures data integrity and provides a clear path for advancing promising new chemical entities toward clinical evaluation.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1-(1-Methyl-1H-indazol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system is a bicyclic heteroaromatic structure that has garnered significant attention in medicinal chemistry, being recognized as a "privileged scaffold".[1][2][3] This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2][4] Numerous clinically approved drugs and investigational compounds feature the indazole core, highlighting its therapeutic potential across various diseases, including cancer, inflammation, and neurological disorders.[1][4][5] Marketed drugs such as the kinase inhibitors Pazopanib and Axitinib underscore the success of this scaffold in oncology.[1][6] The versatility of the indazole nucleus allows for functionalization at multiple positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize its interaction with a specific biological target.[7][8]

The subject of this guide, 1-(1-Methyl-1H-indazol-7-yl)ethanone , serves as a key starting point or core fragment for the development of novel therapeutics. The methyl group at the N1 position and the acetyl group at the C7 position provide distinct vectors for chemical modification, making it an ideal candidate for structure-activity relationship (SAR) studies. The goal of SAR is to systematically alter the chemical structure of a molecule to understand how these changes affect its biological activity.[9][10] This iterative process of design, synthesis, and biological testing is fundamental to lead optimization in drug discovery, aiming to enhance potency, improve selectivity, and optimize ADME (absorption, distribution, metabolism, and excretion) properties.[11][12]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting SAR studies using this compound as a foundational scaffold. It outlines strategic approaches to chemical modification, detailed protocols for synthesis and biological evaluation, and methodologies for data analysis to rationally design next-generation therapeutic agents.

Part 1: Strategic Approaches to SAR on the this compound Scaffold

The SAR exploration of this compound can be systematically approached by dissecting the molecule into key regions for modification. The primary points of diversification are the N1-methyl group, the C7-acetyl group, and the indazole core itself.

Modification of the C7-Acetyl Group

The acetyl group at the C7 position is a prime site for initial modifications. Alterations here can influence interactions with the target protein, solubility, and metabolic stability.

  • Chain Elongation or Branching: Replacing the methyl of the acetyl group with larger alkyl or branched alkyl chains can probe for additional hydrophobic pockets in the target's binding site.

  • Introduction of Functional Groups: Incorporating polar functional groups such as hydroxyls, amines, or amides can introduce new hydrogen bonding opportunities, potentially increasing potency and improving solubility.

  • Bioisosteric Replacement: The ketone can be replaced with other functional groups (e.g., oxime, hydrazone, or a reduced alcohol) to explore different electronic and steric requirements for activity.

Modification of the N1-Methyl Group

The N1-substituent on the indazole ring often plays a crucial role in orienting the molecule within the binding pocket and can significantly impact potency and selectivity.[13]

  • Alkyl Chain Variation: Exploring a range of alkyl substituents (ethyl, propyl, cyclopropyl, etc.) can help determine the optimal size and shape for this position.

  • Introduction of Aromatic or Heteroaromatic Rings: Appending benzyl or other aryl/heteroaryl groups can introduce pi-stacking interactions with aromatic residues in the target protein.

  • Incorporation of Polar Moieties: Adding groups containing amines, ethers, or morpholines can enhance solubility and provide additional interaction points.[13]

Substitution on the Indazole Core

While the starting material is substituted at the 7-position, other positions on the benzene portion of the indazole ring (C3, C4, C5, and C6) are accessible for modification to further refine the SAR.[13][14]

  • Halogenation: Introducing halogens (F, Cl, Br) at various positions can alter the electronic properties of the ring and introduce new contact points with the target.

  • Small Alkyl or Alkoxy Groups: Adding methyl, methoxy, or similar small groups can probe for steric tolerance and additional hydrophobic interactions.[13]

The following diagram illustrates the strategic approach to diversifying the this compound scaffold.

SAR_Strategy core This compound (Core Scaffold) c7_mod C7-Acetyl Modification core->c7_mod n1_mod N1-Methyl Modification core->n1_mod core_mod Indazole Core Substitution (C3, C4, C5, C6) core->core_mod c7_sub1 Chain Elongation/ Branching c7_mod->c7_sub1 c7_sub2 Functional Group Introduction c7_mod->c7_sub2 c7_sub3 Bioisosteric Replacement c7_mod->c7_sub3 n1_sub1 Alkyl Chain Variation n1_mod->n1_sub1 n1_sub2 Aryl/Heteroaryl Addition n1_mod->n1_sub2 n1_sub3 Polar Moiety Incorporation n1_mod->n1_sub3 core_sub1 Halogenation core_mod->core_sub1 core_sub2 Small Alkyl/ Alkoxy Groups core_mod->core_sub2

Caption: SAR strategy for this compound.

Part 2: Experimental Protocols

This section provides detailed protocols for the synthesis of analogs and their subsequent biological evaluation. The choice of biological assay will depend on the therapeutic target of interest. Given the prevalence of indazole-based compounds as kinase inhibitors, a representative in vitro kinase inhibition assay is provided.[6][15]

General Synthetic Protocol: Modification of the C7-Acetyl Group via Aldol Condensation

This protocol describes a general method to introduce diversity at the C7 position by reacting the acetyl group with various aldehydes.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired substituted aldehyde (1.1 equivalents) to the solution.

  • Slowly add the aqueous NaOH solution dropwise while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, neutralize the mixture with 1 M HCl.

  • Extract the product with DCM (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired chalcone analog.

In Vitro Kinase Inhibition Assay Protocol (Example: VEGFR-2)

This protocol outlines a common method to assess the inhibitory activity of the synthesized compounds against a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target for indazole-based drugs.[16]

Materials:

  • Synthesized indazole analogs dissolved in 100% DMSO.

  • Recombinant human VEGFR-2 kinase enzyme.

  • Kinase assay buffer.

  • ATP (Adenosine triphosphate).

  • Peptide substrate (e.g., a biotinylated peptide).

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).[16]

  • 384-well assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions. Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO).

  • Enzyme and Substrate Addition: Add the VEGFR-2 kinase and the biotinylated peptide substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final concentration of ATP should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Add the HTRF detection reagents.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[16]

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The following workflow diagram illustrates the process from compound synthesis to biological data acquisition.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis start This compound + Aldehyde reaction Aldol Condensation start->reaction purification Column Chromatography reaction->purification analog Purified Analog purification->analog plate_prep Plate Preparation (Compound Dilution) analog->plate_prep reagent_add Add Kinase, Substrate, ATP plate_prep->reagent_add incubation Incubation reagent_add->incubation detection HTRF Detection incubation->detection data_acq Data Acquisition detection->data_acq ic50 IC50 Determination data_acq->ic50 sar_analysis SAR Analysis ic50->sar_analysis SAR_Cycle design Design Analogs synthesis Synthesize Analogs design->synthesis testing Biological Testing (e.g., Kinase Assay) synthesis->testing analysis Data Analysis & SAR Interpretation testing->analysis analysis->design Iterate lead_opt Lead Optimization analysis->lead_opt

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Methyl-1H-indazol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(1-Methyl-1H-indazol-7-yl)ethanone . This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve reaction yields, minimize impurities, and overcome common challenges.

Our approach is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Strategic Synthesis Overview

The synthesis of this compound is most effectively approached as a two-stage process. This strategy is designed to precisely control regioselectivity, a common challenge in indazole chemistry, thereby maximizing the yield of the desired isomer.

  • Stage 1: Regioselective N-Methylation. The first critical step is the methylation of the indazole nitrogen. A mixture of N1 and N2 isomers is often obtained, which complicates purification and reduces the yield of the desired N1-methylated intermediate. We will address how to achieve high selectivity for the N1 position.

  • Stage 2: Regioselective C7-Acylation via Directed ortho-Metalation (DoM). The second challenge is the introduction of the acetyl group specifically at the C7 position of the bicyclic ring. Standard electrophilic substitution methods like Friedel-Crafts acylation are prone to failure or result in poor regioselectivity with heteroaromatic systems. Directed ortho-Metalation (DoM) stands out as the superior strategy for achieving high C7 selectivity.[1]

The overall synthetic workflow is visualized below.

SynthesisWorkflow Indazole 1H-Indazole MethylatedIndazole 1-Methyl-1H-indazole Indazole->MethylatedIndazole  Step 1:  N-Methylation LithiatedIntermediate 7-Lithio-1-methyl- 1H-indazole MethylatedIndazole->LithiatedIntermediate  Step 2a:  Directed ortho-Metalation (DoM) TargetMolecule This compound LithiatedIntermediate->TargetMolecule  Step 2b:  Acylation (Electrophile Quench)

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my N-methylation of indazole producing a mixture of N1 and N2 isomers? How can I favor the N1 product?

A1: The formation of both N1 and N2 alkylated products is a classic challenge in indazole chemistry.[2] The indazole anion formed upon deprotonation is a delocalized system, allowing electrophiles to attack either nitrogen. The ratio of products is highly dependent on the reaction conditions.

  • Scientific Rationale: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3] Therefore, reaction conditions that allow for thermodynamic equilibration will favor the N1-substituted product.

  • Troubleshooting & Optimization:

    • Base and Solvent Choice: Using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective. This combination strongly favors the formation of the N1-methylated product, often with >99% regioselectivity.[3][4]

    • Avoid Protic Solvents: Protic solvents can interfere with the base and lead to complex mixtures.

    • Counterion Effects: While bases like potassium carbonate (K₂CO₃) can be used, they often give poorer N1:N2 ratios compared to NaH.[5]

Q2: I attempted a Friedel-Crafts acylation on 1-methyl-1H-indazole and got a low yield of a complex mixture. Why did this happen?

A2: Friedel-Crafts acylation is generally not a suitable method for the regioselective acylation of indazoles for several reasons:

  • Lewis Acid Complexation: The indazole ring contains two basic nitrogen atoms that can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the ring towards electrophilic substitution and may require using a stoichiometric amount or more of the catalyst.[6]

  • Poor Regiocontrol: The indazole ring system does not have a strongly directing group that would selectively guide the acylium ion to the C7 position in a Friedel-Crafts reaction. Acylation can occur at multiple positions (C3, C5, etc.), leading to a mixture of isomers that are difficult to separate.

  • Ring Deactivation: The product ketone is a moderate Lewis base and can form a complex with the Lewis acid, further deactivating the ring and preventing subsequent reactions.[7]

FeatureDirected ortho-Metalation (DoM)Friedel-Crafts Acylation
Regioselectivity Excellent for C7 (directed by N1/N2)Poor; yields a mixture of isomers
Substrate Scope Tolerates many functional groupsFails on deactivated rings
Mechanism Deprotonation via C-H activationElectrophilic aromatic substitution
Key Reagent Organolithium base (e.g., n-BuLi)Lewis Acid (e.g., AlCl₃)
Recommendation Highly Recommended Not Recommended

Q3: What is the mechanistic basis for Directed ortho-Metalation (DoM) achieving C7 selectivity on the 1-methyl-1H-indazole scaffold?

A3: The high regioselectivity of DoM is due to a phenomenon known as the Complex-Induced Proximity Effect (CIPE) .[1]

  • Coordination: The organolithium base (e.g., n-butyllithium) is a Lewis acid. It first coordinates to the Lewis basic heteroatoms on the indazole ring—specifically, the lone pair on the N2 nitrogen.

  • Directed Deprotonation: This coordination brings the "butyl" anion of the n-BuLi into close proximity with the C7 proton. The C7 proton is sterically the most accessible ortho proton to the directing heterocyclic system.

  • Formation of Aryllithium: The base then abstracts the C7 proton, forming a stable 7-lithio-1-methyl-1H-indazole intermediate. This intermediate localizes the negative charge at the C7 position, ready for reaction with an electrophile.

Caption: Simplified mechanism of Directed ortho-Metalation at C7. (Note: Images are placeholders)

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Troubleshooting Start Problem Encountered N_Methyl_Mix Mixture of N1/N2 Methylated Isomers Start->N_Methyl_Mix N_Methyl_LowYield Low Yield in N-Methylation Step Start->N_Methyl_LowYield DoM_LowYield Low Yield in Acylation Step Start->DoM_LowYield DoM_SideProduct C3-Acylated Isomer Detected Start->DoM_SideProduct DoM_Decomposition Decomposition/ Dark Tar Formation Start->DoM_Decomposition Sol_BaseSolvent Verify Base/Solvent: Use NaH in anhydrous THF. N_Methyl_Mix->Sol_BaseSolvent N_Methyl_LowYield->Sol_BaseSolvent Check base activity Sol_Anhydrous_N Ensure Anhydrous Conditions: Dry glassware and solvent. Run under N₂ or Ar. N_Methyl_LowYield->Sol_Anhydrous_N Sol_Anhydrous_DoM Ensure Strictly Anhydrous Conditions: Moisture quenches organolithiums. DoM_LowYield->Sol_Anhydrous_DoM Sol_TempControl Maintain Low Temperature: Keep lithiation at -78 °C. DoM_LowYield->Sol_TempControl Sol_BaseEquiv Check Base Equivalence & Titer: Use 1.1-1.2 eq. of freshly titrated n-BuLi. DoM_LowYield->Sol_BaseEquiv Sol_Electrophile Consider Electrophile: Try Acetic Anhydride or N,N-dimethylacetamide instead of Acetyl Chloride. DoM_LowYield->Sol_Electrophile Sol_KineticControl Confirm Kinetic Control: Add electrophile at -78 °C. Do not allow to warm before quench. C3-lithiation can be thermodynamically favored. DoM_SideProduct->Sol_KineticControl DoM_Decomposition->Sol_Anhydrous_DoM DoM_Decomposition->Sol_TempControl

Caption: Troubleshooting decision tree for the synthesis.

Problem: Low Yield or No Reaction in the C7-Acylation (DoM) Step
  • Possible Cause 1: Inactive Organolithium Reagent.

    • Explanation: n-Butyllithium (n-BuLi) and other organolithiums are extremely sensitive to moisture and air. Improper storage or handling can significantly decrease the reagent's activity, leading to incomplete deprotonation.

    • Solution: Always use a freshly opened bottle of n-BuLi or titrate the solution before use to determine its exact molarity. Handle exclusively under a dry, inert atmosphere (Nitrogen or Argon).

  • Possible Cause 2: Presence of Water.

    • Explanation: Water will rapidly quench the organolithium base and the lithiated indazole intermediate. This is the most common cause of failure for this type of reaction.

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a commercial solvent purification system.

  • Possible Cause 3: Incorrect Temperature.

    • Explanation: The lithiated indazole intermediate may be unstable at temperatures above -78 °C. Allowing the reaction to warm prematurely can lead to decomposition or side reactions.

    • Solution: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is standard) throughout the addition of the base and the electrophile.

Problem: Formation of the C3-Acylated Isomer
  • Explanation: While the C7 proton is generally the most kinetically acidic proton ortho to the directing nitrogens, the C3 proton is also acidic. Under certain conditions, particularly if the reaction is allowed to warm or equilibrate, lithiation at C3 can occur, leading to the formation of 1-(1-Methyl-1H-indazol-3-yl)ethanone.[8]

  • Solution:

    • Strict Kinetic Control: Ensure the reaction is maintained at -78 °C. Add the acylating agent at this low temperature and quench the reaction while still cold. Do not let the mixture warm before the addition of the electrophile.

    • Base/Additive: Using s-BuLi or adding TMEDA can sometimes alter the regioselectivity. If C3-acylation is a persistent issue, screening these conditions may be necessary.

Problem: Difficulty in Purifying the Final Product
  • Explanation: The final product, unreacted starting material (1-methyl-1H-indazole), and any isomeric byproducts may have similar polarities, making separation challenging.

  • Solution:

    • Column Chromatography: This is the most effective method. Use a high-quality silica gel.

    • Solvent System Optimization: Perform thorough TLC analysis to find an optimal eluent system. A gradient elution starting from a non-polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity is often effective.

    • Recrystallization: If the product is a solid and of sufficient purity after chromatography (>90%), recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water) can be used to achieve high analytical purity.

Detailed Experimental Protocols

Safety Precaution: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All procedures must be carried out by trained personnel under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment.

Protocol 1: N1-Methylation of 1H-Indazole
ParameterRecommended Condition
Base Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq.)
Solvent Anhydrous Tetrahydrofuran (THF)
Methylating Agent Iodomethane (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) (1.1 eq.)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Expected Yield 85-95% (for N1 isomer)

Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add Sodium Hydride (1.2 eq., 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula.

  • Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Dissolve 1H-Indazole (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the indazole anion.

  • Cool the mixture back to 0 °C and add the methylating agent (e.g., Iodomethane, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate 1-Methyl-1H-indazole.

Protocol 2: C7-Acylation of 1-Methyl-1H-indazole via DoM
ParameterRecommended Condition
Base n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 eq.)
Solvent Anhydrous Tetrahydrofuran (THF)
Acylating Agent Acetic Anhydride ((CH₃CO)₂O) (1.2 eq.)
Temperature -78 °C
Reaction Time 1-2 hours (lithiation), 1 hour (acylation)
Expected Yield 60-75%

Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 1-Methyl-1H-indazole (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 eq., freshly titrated) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation at the C7 position.

  • Add the acylating agent (e.g., Acetic Anhydride, 1.2 eq.) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • Stir at -78 °C for an additional hour. Monitor the reaction by TLC (quench a small aliquot with methanol before spotting).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a Hexane/Ethyl Acetate gradient) to afford This compound .

References

Technical Support Center: Synthesis of 1-(1-Methyl-1H-indazol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(1-Methyl-1H-indazol-7-yl)ethanone (CAS 1159511-26-8). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important indazole derivative. As a key structural motif in medicinal chemistry, achieving high purity and yield is critical.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main retrosynthetic approaches. The most common strategies involve either:

  • N-methylation of a pre-functionalized indazole: Starting with 1-(1H-indazol-7-yl)ethanone and methylating the pyrazole nitrogen. The key challenge here is controlling the regioselectivity of the methylation.

  • C7-acylation of a methylated indazole: Starting with 1-methyl-1H-indazole and introducing the acetyl group at the C7 position. This step's main hurdle is achieving regioselective acylation at the desired C7 position over other possible sites (C3, C4, C5, C6).

Q2: What is the most common and difficult-to-separate side product?

The most prevalent side product is the regioisomeric N2-methylated compound, 1-(2-Methyl-2H-indazol-7-yl)ethanone . Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products.[3][4] These isomers can have very similar physical properties, making their separation by standard chromatography challenging.

Q3: How can I control the N-methylation step to favor the desired N1-isomer?

Controlling N-alkylation regioselectivity is a classic challenge in indazole chemistry.[5] The outcome depends on a delicate balance between kinetic and thermodynamic control.

  • Thermodynamic Control (Favors N1): The 1H-indazole tautomer is generally more stable than the 2H tautomer.[3][4] Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like THF typically favors the formation of the more stable N1-alkylated product.[5][6]

  • Kinetic Control (Favors N2): Conditions that favor the kinetically controlled pathway can lead to a higher proportion of the N2-isomer.[7]

Q4: What are the main challenges of introducing the acetyl group at the C7 position?

Standard electrophilic aromatic substitution methods like Friedel-Crafts acylation on the 1-methyl-1H-indazole ring can be problematic. The indazole nucleus has multiple potential sites for substitution, and the directing effects of the fused ring system can lead to a mixture of acylated regioisomers. Furthermore, the nitrogen atoms in the pyrazole ring can coordinate with the Lewis acid catalyst, potentially deactivating the system. A more advanced and regioselective method like Directed ortho-Metalation (DoM) is often a superior strategy.[8][9]

Troubleshooting Guide: Side Reactions & Solutions

Problem 1: Poor N1/N2 Regioselectivity during Methylation of 7-Acetyl-1H-indazole

Q: My methylation reaction on 1-(1H-indazol-7-yl)ethanone is producing a nearly 1:1 mixture of the N1-methyl and N2-methyl isomers. How can I significantly improve the yield of the desired N1 product?

A: This is a classic regioselectivity problem in indazole synthesis. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, including the base, solvent, and methylating agent. To favor the thermodynamically more stable N1 isomer, you must employ conditions that allow for equilibration or that strongly favor the formation of the N1-anion.

Expert Insight & Causality: The N1-proton of indazole is generally more acidic than the N2-proton, but the N2 position is often more nucleophilic in the neutral form. When a base deprotonates the indazole, it forms an indazolide anion. The subsequent alkylation site depends on the counter-ion, solvent, and electrophile. For N1 selectivity, the goal is to create conditions where the alkylating agent reacts preferentially at the N1 position. Using a strong base like NaH in a non-polar aprotic solvent like THF generates the sodium salt of the indazolide, which favors N1 attack.[5][6]

Workflow: Protocol for Selective N1-Methylation

cluster_0 N1 vs. N2 Methylation Pathways Start 7-Acetyl-1H-indazole Anion Indazolide Anion Start->Anion Base (e.g., NaH) N1_Product This compound (Desired Product - Thermodynamic) Anion->N1_Product Me-I / THF (Thermodynamic Path) N2_Product 1-(2-Methyl-2H-indazol-7-yl)ethanone (Side Product - Kinetic) Anion->N2_Product Me-I / Polar Solvent (Kinetic Path)

Caption: Competing N1 and N2 methylation pathways.

Step-by-Step Protocol:

  • Preparation: To a stirred solution of 1-(1H-indazol-7-yl)ethanone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. This ensures complete formation of the sodium indazolide.

  • Methylation: Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench & Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Data Summary: Impact of Conditions on N1/N2 Selectivity
Base / SolventMethylating AgentTypical OutcomeRationaleReference(s)
NaH / THF MeI or (Me)₂SO₄High N1 selectivity (>95%) Favors the thermodynamically stable N1 anion and product.[5][6]
K₂CO₃ / DMFMeIMixture of N1 and N2 isomers, often favoring N2.Polar aprotic solvent and weaker base combination can favor the kinetic N2 product.[7]
Cs₂CO₃ / DMFMeICan favor N1 due to chelation effects, but highly substrate-dependent.The large cesium cation can interact differently with the indazole system.[7]
Dimethyl Carbonate / Base(self-methylating)Can be tuned for N1 or N2. For example, with DABCO in DMF, it can favor the N2 isomer.Milder conditions, often used for selective N2 methylation in specific contexts.[6]
Problem 2: Lack of Regioselectivity during C7-Acylation of 1-Methyl-1H-indazole

Q: I am attempting a Friedel-Crafts acylation on 1-methyl-1H-indazole using acetyl chloride and AlCl₃, but I'm getting a complex mixture of isomers and low conversion. How can I selectively introduce the acetyl group at the C7 position?

A: This is a common issue with standard Friedel-Crafts reactions on heterocyclic systems. The reaction suffers from both poor regiocontrol and potential catalyst inhibition by the basic nitrogen atoms. A superior and highly regioselective strategy is Directed ortho-Metalation (DoM) .

Expert Insight & Causality: DoM utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position.[8][10] The resulting aryllithium intermediate then reacts with an electrophile (like an acetylating agent) exclusively at that site. While the N1-methyl group itself is not a strong DMG, the pyrazole's N2 atom can act as the key Lewis basic site to direct the lithiation to the C7 position. This complex-induced proximity effect (CIPE) dramatically enhances the kinetic acidity of the C7 proton, enabling selective deprotonation.[11]

Workflow: Directed ortho-Metalation for C7-Acylation

cluster_1 Directed ortho-Metalation (DoM) Workflow Start 1-Methyl-1H-indazole Complex Intermediate Complex (N2 coordinates to Li) Start->Complex n-BuLi or s-BuLi, THF, -78 °C Lithiation 7-Lithio-1-methyl-1H-indazole (Selective Deprotonation) Complex->Lithiation Deprotonation at C7 Quench Electrophilic Quench (e.g., N-methoxy-N-methylacetamide) Lithiation->Quench Product This compound Quench->Product

Caption: Regioselective C7-acylation via DoM.

Step-by-Step Protocol:

  • Preparation: Dissolve 1-methyl-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen).

  • Lithiating Conditions: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.1 equiv, typically 1.6 M in hexanes) or sec-butyllithium (s-BuLi) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours to ensure complete C7 lithiation.

  • Acylation: Add a suitable acetylating electrophile, such as N-methoxy-N-methylacetamide (Weinreb amide) or acetyl chloride (1.2 equiv), dropwise at -78 °C. Weinreb amides are often preferred as they are less prone to over-addition.

  • Reaction & Workup: Allow the reaction to stir at -78 °C for another 1-2 hours before slowly warming. Quench with saturated aqueous NH₄Cl, extract with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.

Key Considerations for DoM:

  • Base Selection: s-BuLi is more reactive than n-BuLi and may be required for less activated substrates.[12]

  • Temperature Control: Maintaining a low temperature (-78 °C) is critical to prevent side reactions and decomposition of the aryllithium intermediate.

  • Electrophile Choice: While acetyl chloride can be used, Weinreb amides often give cleaner reactions and higher yields by avoiding the formation of ketone-alkoxide intermediates that can react further.

Problem 3: Difficulty in Separating N1 and N2-Methyl Isomers

Q: My synthesis produced a mixture of this compound and its N2-isomer. Standard column chromatography on silica gel is giving poor separation. What can I do?

A: Separating N1 and N2 indazole isomers is a known purification challenge due to their similar polarities. However, successful separation is achievable with careful optimization of your chromatographic conditions.

Troubleshooting & Solutions:

  • Optimize Column Chromatography:

    • Solvent System: Instead of a standard Hexane/Ethyl Acetate gradient, try incorporating a different modifier. A small percentage of dichloromethane (DCM) or a switch to a Toluene/Acetone system can sometimes alter the selectivity enough to achieve separation.

    • High-Performance Flash Chromatography: Utilize a high-resolution silica column with a very shallow gradient to maximize the resolution between the two spots.

    • Alternative Stationary Phases: If silica fails, consider using alumina (neutral or basic) or a C18-functionalized reverse-phase column, which separates based on different principles.

  • Characterization to Confirm Identity: It is crucial to correctly identify the fractions. The isomers can be definitively distinguished using NMR spectroscopy.

    • ¹H NMR: The chemical shifts of the protons on the indazole ring, particularly H3, will differ between the N1 and N2 isomers.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are often diagnostic. The C7a and C3a carbons typically show noticeable differences in their chemical environments between the two isomers.[13]

  • Recrystallization: If a solid, try extensive screening of solvent systems for recrystallization. It's possible that one isomer is significantly less soluble than the other in a specific solvent or solvent mixture (e.g., ethanol/water, DCM/hexane, toluene).

References

Technical Support Center: Optimization of 1-(1-Methyl-1H-indazol-7-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 1-(1-Methyl-1H-indazol-7-yl)ethanone . This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis of this important heterocyclic building block, focusing on practical, field-proven solutions and the underlying chemical principles.

The synthesis of this compound typically involves the N-methylation of a 7-acetyl-1H-indazole precursor. The primary challenge in this transformation is controlling the regioselectivity of the methylation reaction. The indazole nucleus possesses two nucleophilic nitrogen atoms, N1 and N2, and alkylation can often lead to a mixture of undesired regioisomers, complicating purification and reducing yields.[1][2][3][4] This guide provides in-depth, question-and-answer-based troubleshooting for achieving high selectivity and yield.

Frequently Asked Questions (FAQs): N-Methylation Challenges
Question 1: I am getting a mixture of N1 and N2 methylated isomers. How can I improve the selectivity for the desired N1-methyl product?

Answer: This is the most common issue in indazole alkylation. The formation of N1 versus N2 isomers is governed by a delicate balance between thermodynamic and kinetic control.[5]

  • Thermodynamic Product (N1-isomer): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5][6] Consequently, the N1-alkylated product is the more stable isomer. Conditions that allow the reaction to reach thermodynamic equilibrium will favor the N1 product.

  • Kinetic Product (N2-isomer): Under certain conditions, the N2 position can be more kinetically reactive, leading to it being the major product.

To selectively obtain the N1-isomer, This compound , you must use conditions that favor thermodynamic control. The choice of base and solvent is the most critical factor influencing this outcome.[3][6][7]

Key Recommendations for N1-Selectivity:

  • Employ a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) is the base of choice for promoting N1-alkylation.[1][6][8] It irreversibly deprotonates the indazole to form the indazolide anion, allowing the system to reach its thermodynamic minimum.

  • Use an Aprotic Solvent: Tetrahydrofuran (THF) is the ideal solvent to use with NaH.[1][5][6][8] The combination of NaH in THF is a well-established system for achieving high N1-selectivity for a wide range of indazole substrates.[1][6][8]

  • Avoid Weaker Bases and Polar Aprotic Solvents for N1-Selectivity: Using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), especially in polar aprotic solvents like N,N-dimethylformamide (DMF), often results in poor selectivity and a mixture of N1 and N2 isomers.[4][9][10]

The diagram below illustrates how reaction conditions dictate the pathway.

G cluster_0 Reaction Control Pathways Start 7-Acetyl-1H-indazole Anion N1_Product N1-Methyl Isomer (Thermodynamically Favored) Start->N1_Product Thermodynamic Pathway N2_Product N2-Methyl Isomer (Kinetically Favored) Start->N2_Product Kinetic Pathway Conditions_Thermo NaH / THF Higher Temp Equilibration Conditions_Thermo->N1_Product Conditions_Kinetic K₂CO₃ / DMF Mitsunobu Cond. Lower Temp Conditions_Kinetic->N2_Product

Caption: Thermodynamic vs. Kinetic control in indazole methylation.

Comparative Data on Reaction Conditions:

BaseSolventTypical OutcomeRationaleReference(s)
NaH THF High N1-Selectivity Favors thermodynamic control.[1][5][6][8]
K₂CO₃DMFMixture of N1 and N2Does not ensure thermodynamic equilibrium.[4][9]
Cs₂CO₃DMFMixture of N1 and N2Similar to K₂CO₃, often gives poor selectivity.[10]
DIAD/PPh₃THFFavors N2-SelectivityMitsunobu reaction proceeds via a different mechanism, often favoring the kinetic N2 product.[2][4][6][7]
Question 2: My N-methylation reaction using NaH/THF is sluggish or incomplete. What are the potential causes?

Answer: A low conversion rate, even with the correct reagents, typically points to issues with reagent quality or reaction setup.

Troubleshooting Workflow for Incomplete N-Methylation:

G start Low Conversion Observed (via TLC / LC-MS) q1 Is the Sodium Hydride (NaH) fresh? start->q1 sol1 Use fresh NaH or wash with anhydrous hexanes to remove oil. q1->sol1 No q2 Are the solvent (THF) and atmosphere truly anhydrous? q1->q2 Yes sol1->q2 sol2 Use freshly distilled THF over Na/benzophenone. Ensure a positive pressure of N₂ or Ar. q2->sol2 No q3 Is the stoichiometry correct? q2->q3 Yes sol2->q3 sol3 Use 1.1-1.2 equivalents of NaH and 1.1 equivalents of methylating agent. q3->sol3 No end Reaction should proceed to completion. q3->end Yes sol3->end

Caption: Troubleshooting flowchart for incomplete N-methylation reactions.

Detailed Explanations:

  • Base Inactivity: Sodium hydride is extremely reactive with atmospheric moisture, which forms an inactive layer of sodium hydroxide on its surface. Always use NaH from a freshly opened container or wash the mineral oil dispersion with anhydrous hexanes under an inert atmosphere before use.[11]

  • Non-Anhydrous Conditions: Any moisture in the solvent or reaction vessel will quench the NaH, halting the deprotonation of the indazole. Ensure your THF is anhydrous and the reaction is run under a positive pressure of nitrogen or argon.[5]

  • Substituent Effects: Be aware that substituents at the C7 position of the indazole ring, such as the acetyl group in your precursor, can sterically hinder the N1 position and electronically favor alkylation at N2 under certain conditions.[1][4][6][7][8] While the NaH/THF system is robust for favoring N1, this inherent substrate bias makes rigorous adherence to anhydrous and base-quality protocols even more critical to overcome the kinetic path to the N2 isomer.

Question 3: If I obtain a mixture of isomers, how can I separate and correctly identify the N1 and N2 products?

Answer: Separation and characterization are straightforward using standard laboratory techniques.

  • Separation: Flash column chromatography on silica gel is the most effective method for separating N1 and N2-methylated indazole isomers.[5][9][12] A gradient of ethyl acetate in hexanes is typically a good starting point for elution. The isomers usually have a sufficient difference in polarity for a clean separation.

  • Identification: Unambiguous identification is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a definitive method. For the N1-isomer, a correlation will be observed between the N1-methyl protons and the C7a carbon of the indazole ring. For the N2-isomer, no such correlation exists.[7]

    • NOE (Nuclear Overhauser Effect): For the N1-isomer, an NOE may be observed between the N1-methyl protons and the proton at the C7 position of the benzene ring.

Alternative Route: Friedel-Crafts Acylation of 1-Methyl-1H-indazole

While N-methylation of 7-acetyl-1H-indazole is common, an alternative is the direct acylation of 1-methyl-1H-indazole. This route presents its own set of challenges.

Question 4: I am attempting a Friedel-Crafts acylation of 1-methyl-1H-indazole with acetyl chloride and AlCl₃, but the reaction is failing. What is the problem?

Answer: The Friedel-Crafts acylation of nitrogen-containing heterocycles like indazole is often problematic due to the basicity of the ring nitrogens.

  • Lewis Acid Complexation: The N2 nitrogen of the 1-methyl-1H-indazole is a Lewis base and will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃). This forms a stable complex that deactivates the indazole ring towards electrophilic aromatic substitution and also sequesters the catalyst.[13]

  • Stoichiometric Catalyst Requirement: Because of this complexation, Friedel-Crafts acylations on such substrates often require stoichiometric or even excess amounts of the Lewis acid to ensure there is free catalyst available to activate the acylating agent.[13][14]

  • Ring Deactivation: The resulting Lewis acid-indazole complex is strongly deactivated, making the subsequent electrophilic attack very difficult.

Recommendations:

  • Increase the stoichiometry of AlCl₃ to at least 2.0-3.0 equivalents.

  • Consider alternative, milder Friedel-Crafts conditions or other acylation methods that do not require strong Lewis acids.

  • Recognize that this route may be inherently low-yielding and that controlling regioselectivity for the C7 position over other positions (like C3 or C5) can be difficult.

Experimental Protocols
Protocol 1: Optimized N1-Methylation of 7-Acetyl-1H-indazole

This protocol is designed to maximize the yield of the thermodynamically favored N1-isomer.

G A 1. Setup - Flame-dried flask under N₂/Ar. - Add 7-acetyl-1H-indazole (1.0 eq). B 2. Solvent Addition - Add anhydrous THF (0.1-0.2 M). A->B C 3. Deprotonation - Cool to 0 °C (ice bath). - Add NaH (1.2 eq, 60% in oil) portion-wise. B->C D 4. Stirring - Stir at 0 °C for 30 min. - Warm to RT, stir for 30 min. C->D E 5. Methylation - Add Methyl Iodide (1.1 eq) dropwise at RT. D->E F 6. Reaction Monitoring - Stir at RT until completion (TLC/LC-MS). E->F G 7. Quench - Carefully add sat. aq. NH₄Cl solution at 0 °C. F->G H 8. Workup & Purification - Extract with EtOAc. - Wash, dry, concentrate. - Purify by column chromatography. G->H

Caption: Step-by-step workflow for selective N1-methylation.

Detailed Steps:

  • Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add 7-acetyl-1H-indazole (1.0 equiv.).

  • Solvent: Add anhydrous THF to dissolve the starting material (target concentration of 0.1-0.2 M).[4]

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in small portions.[4][5] Effervescence (H₂ gas) will be observed.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.[4][5]

  • Alkylation: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv.) dropwise to the suspension at room temperature.[5]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until all the starting material is consumed.

  • Quenching: Once complete, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[5]

  • Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure this compound.[5][12]

References

"1-(1-Methyl-1H-indazol-7-yl)ethanone" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-Methyl-1H-indazol-7-yl)ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the synthesis, byproduct identification, and purification of this important indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, and achieving high purity of specific regioisomers is critical for reliable biological data.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound and provide actionable troubleshooting advice.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Low yields can often be attributed to incomplete reactions, degradation of starting materials or products, or suboptimal reaction conditions. A primary challenge in the synthesis of N-substituted indazoles is the formation of regioisomeric mixtures, which can significantly impact the yield of the desired N1-isomer.[2][3][4]

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the 1H-indazole precursor is of high purity. Impurities can interfere with the methylation and acylation steps.

  • Reaction Conditions for N-Methylation:

    • Base and Solvent Selection: The choice of base and solvent is critical for controlling the N1/N2 regioselectivity of methylation.[5] For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N1-alkylated product.[3][6]

    • Temperature Control: Maintain the recommended reaction temperature. Deviations can lead to increased byproduct formation.

  • Reaction Conditions for Acylation (e.g., Friedel-Crafts):

    • Lewis Acid Stoichiometry: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is often required because the product ketone can form a stable complex with it.[7]

    • Substrate Reactivity: Friedel-Crafts reactions are generally not effective on deactivated aromatic rings. Ensure the indazole ring is sufficiently activated for the acylation to proceed efficiently.

Q2: I'm observing multiple spots on my TLC analysis of the crude product. What are the likely byproducts?

The most common byproducts in the synthesis of this compound are regioisomers.

Likely Byproducts:

  • N2-Methyl-1H-indazol-7-yl)ethanone: This is the primary regioisomeric byproduct resulting from methylation at the N2 position of the indazole ring.[2][5] The thermodynamic stability generally favors the 1H-indazole tautomer, but kinetic and reaction-condition-dependent factors can lead to the formation of the N2-isomer.[5][6]

  • Other Acylation Isomers: Depending on the synthetic route, acylation might not be perfectly regioselective, leading to the formation of other acetylated indazole isomers.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of the starting indazole and methylating or acylating agents.

Identification Workflow:

cluster_0 Byproduct Identification Workflow Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Initial Assessment LC-MS Analysis LC-MS Analysis TLC Analysis->LC-MS Analysis Mass Identification NMR Spectroscopy (1H, 13C, HMBC) NMR Spectroscopy (1H, 13C, HMBC) LC-MS Analysis->NMR Spectroscopy (1H, 13C, HMBC) Structural Elucidation Byproduct Structure Confirmed Byproduct Structure Confirmed NMR Spectroscopy (1H, 13C, HMBC)->Byproduct Structure Confirmed

Caption: Workflow for byproduct identification.

Q3: How can I effectively separate the desired this compound from its N2-methyl isomer?

The separation of N1 and N2 indazole isomers can be challenging due to their similar polarities. A multi-step purification strategy is often necessary.

Recommended Purification Protocol:

  • Column Chromatography: This is the most common and effective method for separating regioisomers.[1][8]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended.[9] Careful optimization of the solvent system is crucial for achieving good separation.

  • Recrystallization: If the product obtained after chromatography is still not of the desired purity, recrystallization can be an effective second step.

    • Solvent Selection: A mixed solvent system is often required. A patent suggests that a mixed solvent can be effective for separating indazole isomers to a purity of over 99%.[10] Experiment with solvent pairs like ethyl acetate/hexanes or isopropanol/water to find the optimal conditions.

Purification Workflow Diagram:

cluster_1 Purification Workflow Crude Product Mixture Crude Product Mixture Column Chromatography Column Chromatography Crude Product Mixture->Column Chromatography Fraction Analysis (TLC/LC-MS) Fraction Analysis (TLC/LC-MS) Column Chromatography->Fraction Analysis (TLC/LC-MS) Combined Pure Fractions Combined Pure Fractions Fraction Analysis (TLC/LC-MS)->Combined Pure Fractions Recrystallization Recrystallization Combined Pure Fractions->Recrystallization If necessary Pure Product (>99%) Pure Product (>99%) Combined Pure Fractions->Pure Product (>99%) If sufficiently pure Recrystallization->Pure Product (>99%)

Caption: Recommended purification workflow for isomeric separation.

Q4: What are the key analytical techniques for confirming the identity and purity of the final product?

A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization of this compound.

Analytical Techniques:

TechniquePurposeExpected Observations for this compound
¹H NMR Structural confirmation and isomer identification.Characteristic signals for the methyl group on the indazole nitrogen, the acetyl methyl group, and the aromatic protons of the indazole ring. The chemical shifts of the protons, particularly the N-methyl group, will differ between the N1 and N2 isomers.[11]
¹³C NMR Confirms the carbon framework and helps distinguish isomers.The chemical shift of the indazole ring carbons can be used to differentiate between the 1H and 2H tautomers (and by extension, the N1 and N2 alkylated isomers).[11]
LC-MS Determines molecular weight and assesses purity.A peak corresponding to the molecular weight of the product (174.20 g/mol ) should be observed.[1] This technique is also excellent for detecting and quantifying isomeric impurities.[9]
HPLC Quantifies purity.A single major peak should be observed for the pure product, allowing for accurate purity determination.[9]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds of interest.

  • Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent in which it is highly soluble.

  • Precipitation: Add a second solvent (anti-solvent) in which the product is poorly soluble, dropwise, until the solution becomes cloudy.

  • Crystal Formation: Reheat the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

References

Technical Support Center: Purification of 1-(1-Methyl-1H-indazol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(1-Methyl-1H-indazol-7-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic ketone. As a key building block in medicinal chemistry, achieving high purity of this compound is critical for downstream applications and ensuring the integrity of biological data.[1] This resource provides in-depth troubleshooting guides and frequently asked questions in a user-friendly format to support your experimental success.

Understanding the Core Challenge: The N1 vs. N2 Isomerism

The primary hurdle in the purification of this compound arises from the fundamental chemical nature of the indazole ring. The nitrogen atoms at the N1 and N2 positions are both nucleophilic, leading to the formation of a mixture of two positional isomers during the N-methylation of the 7-acetyl-1H-indazole precursor.[2]

  • Desired Product (N1-isomer): this compound

  • Primary Impurity (N2-isomer): 1-(2-Methyl-2H-indazol-7-yl)ethanone

These isomers possess very similar polarities and physicochemical properties, making their separation a significant challenge. The ratio of their formation is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[2][3] For instance, kinetic control often favors the N2-isomer, while thermodynamically controlled reactions tend to yield the more stable N1-isomer.[2]

Frequently Asked Questions (FAQs)

Q1: My NMR analysis shows two distinct methyl singlets and two sets of aromatic protons. What does this indicate?

A1: This is a classic indication of the presence of both the N1 and N2-methylated indazole isomers in your sample. The different electronic environments of the methyl groups and the aromatic protons in the two isomers result in distinct chemical shifts in the 1H NMR spectrum. Advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous structural assignment of each isomer.[4]

Q2: I'm struggling to separate the two isomers using standard silica gel column chromatography. What can I do?

A2: This is a common issue due to the similar polarities of the N1 and N2 isomers. Here are several strategies to improve your chromatographic separation:

  • Optimize Your Solvent System: Conduct a thorough thin-layer chromatography (TLC) analysis with a wide range of solvent systems. Aim for a solvent mixture that provides the best possible separation (ΔRf) between the two spots corresponding to the isomers.

  • Employ Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, use a shallow gradient. Start with a less polar eluent and gradually increase the polarity. This can often enhance the resolution between closely eluting compounds.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity for nitrogen-containing heterocycles.

  • High-Performance Liquid Chromatography (HPLC): For small-scale purifications or when very high purity is required, preparative HPLC with a suitable column (e.g., C18, Phenyl-Hexyl) can be an effective, albeit less scalable, option.

Q3: Is there a more scalable alternative to column chromatography for separating the N1 and N2 isomers?

A3: Yes, fractional crystallization is often a more practical and scalable method for separating positional isomers. This technique relies on slight differences in the solubility of the isomers in a particular solvent or solvent mixture. A Chinese patent suggests that mixed solvent systems, such as acetone/water or acetonitrile/water, can be effective for the recrystallization of substituted indazole isomers, yielding purities greater than 99%.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can accurately determine the percentage of the desired isomer and detect any other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is excellent for detecting the presence of the isomeric impurity. The absence of the characteristic signals of the N2-isomer is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the correct molecular weight of your compound.

  • Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guides

I. Column Chromatography Purification
Problem Possible Cause Solution
Poor or no separation of isomers. The eluent system has suboptimal polarity.Perform a thorough TLC screen with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find an eluent that maximizes the Rf difference between the isomers. Aim for an Rf of 0.2-0.3 for the target compound.
Isocratic elution is insufficient to resolve the isomers.Employ a shallow gradient elution. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
Product is not eluting from the column. The eluent is too non-polar.Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If necessary, add a small amount of a more polar solvent like methanol.
Streaking or tailing of spots on TLC and column. The compound may be interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape. Alternatively, consider using a neutral or basic alumina stationary phase.
The sample is overloaded on the column.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule of thumb is a 1:50 to 1:100 ratio of sample to silica gel by weight.
II. Recrystallization Purification
Problem Possible Cause Solution
No crystals form upon cooling. The compound is too soluble in the chosen solvent.If a single solvent was used, try adding a less polar anti-solvent dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. If a mixed solvent system was used, try increasing the proportion of the less soluble component.
The solution is not saturated.Reduce the volume of the solvent by gentle heating and evaporation, then allow the solution to cool again.
Oily precipitate forms instead of crystals. The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
The melting point of the compound is below the boiling point of the solvent.Choose a lower-boiling solvent.
Low recovery of the purified product. Too much solvent was used, and a significant amount of the product remains in the mother liquor.Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution thoroughly in an ice bath to maximize crystal formation before filtration.
The crystals were filtered while the solution was still warm.Ensure the solution has reached its final, low temperature before collecting the crystals by filtration.
The purified product is still a mixture of isomers. The chosen solvent system does not have a significant solubility difference for the two isomers.Systematically screen different solvent systems. Try mixtures of polar and non-polar solvents (e.g., ethanol/water, acetone/hexane, ethyl acetate/heptane) to find a system where one isomer is significantly less soluble than the other at low temperatures.

Experimental Protocols

Purity Assessment by 1H NMR

A key difference between the N1 and N2-methylated indazoles is the chemical shift of the N-methyl protons. In the N1-isomer, the methyl group is generally more shielded and appears at a lower chemical shift compared to the N2-isomer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Ensure the sample is fully dissolved.

Data Acquisition:

  • Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer.

  • The N-methyl signal for the N1-isomer is expected to be a singlet. The corresponding signal for the N2-isomer, if present, will be at a different chemical shift.

  • Integrate the methyl signals to determine the relative ratio of the two isomers.

General Protocol for Column Chromatography
  • TLC Analysis: Develop a TLC method that provides good separation between the two isomers.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the determined solvent system (or the starting solvent for a gradient).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure desired isomer.

General Protocol for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent required to completely dissolve the crude material.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Visualizing the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Purity Assessment start N-Methylation of 7-Acetyl-1H-indazole crude Crude Product (Mixture of N1 & N2 Isomers) start->crude tlc_nmr TLC & 1H NMR Analysis (Assess Isomer Ratio) crude->tlc_nmr decision Separation Strategy tlc_nmr->decision chromatography Column Chromatography (Small Scale / High Purity) decision->chromatography < 5g recrystallization Fractional Recrystallization (Scalable Method) decision->recrystallization > 5g pure_product Purified this compound chromatography->pure_product recrystallization->pure_product hplc HPLC pure_product->hplc nmr NMR pure_product->nmr ms Mass Spec pure_product->ms mp Melting Point pure_product->mp

Caption: A logical workflow for the purification and analysis of this compound.

References

Technical Support Center: Solubility Troubleshooting for 1-(1-Methyl-1H-indazol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the solubility of "1-(1-Methyl-1H-indazol-7-yl)ethanone" (CAS: 1159511-26-8, MW: 174.20 g/mol ) for in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide practical, step-by-step guidance and answers to frequently encountered solubility challenges. Our approach is grounded in established physicochemical principles to ensure the integrity and reproducibility of your experimental results.

Introduction: Understanding the Challenge

"this compound" is a small molecule with a calculated aqueous solubility of approximately 1.4 g/L (around 8 mM) at 25°C, classifying it as slightly soluble.[1] While this inherent solubility may be adequate for some applications, achieving the higher concentrations typically required for stock solutions (e.g., 10-50 mM) for dose-response studies in in vitro assays necessitates the use of organic solvents and potentially other solubilizing agents.

A common issue encountered with hydrophobic compounds is their precipitation upon dilution of a concentrated organic stock solution into an aqueous assay medium. This guide provides a systematic approach to preparing and handling this compound to maintain its solubility and ensure accurate and reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended starting solvent for preparing a stock solution of this compound?

Answer: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO) . DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.

Rationale: For many kinase inhibitors and other heterocyclic small molecules, DMSO is the solvent of choice for creating high-concentration primary stock solutions.[2] These concentrated stocks allow for minimal final solvent concentration in the assay, reducing the risk of solvent-induced artifacts or toxicity.

Q2: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

Answer: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. It occurs because the compound, while soluble in DMSO, is poorly soluble in the aqueous environment of the cell culture medium. Here is a troubleshooting workflow to address this issue:

G cluster_0 Troubleshooting Precipitation A Precipitation Observed in Aqueous Medium B Step 1: Optimize Dilution Technique A->B Start Here C Step 2: Reduce Final Compound Concentration B->C If precipitation persists F Successful Solubilization B->F If successful D Step 3: Increase Final DMSO Concentration (with caution) C->D If lower concentration is not an option C->F If successful E Step 4: Consider Advanced Formulation Strategies D->E If DMSO toxicity is a concern D->F If successful E->F If successful

Caption: Decision workflow for troubleshooting precipitation.

Step-by-Step Protocol to Mitigate Precipitation:

  • Pre-warm the Assay Medium: Ensure your cell culture medium or assay buffer is pre-warmed to the experimental temperature (e.g., 37°C). Adding a cold compound solution to a warm medium can sometimes induce precipitation.[3]

  • Use a High-Concentration DMSO Stock: Prepare a high-concentration stock solution in DMSO (e.g., 20-50 mM, if achievable). This allows for a larger dilution factor, minimizing the final DMSO concentration in your assay.[2]

  • Perform Serial Dilutions in DMSO: If you are creating a dose-response curve, perform the serial dilutions in 100% DMSO first, before diluting into the aqueous medium.[4]

  • Rapid Dilution and Mixing: When adding the DMSO stock to the aqueous medium, dispense the stock directly into the medium while vortexing or vigorously mixing. This rapid dispersion can prevent the formation of localized high concentrations of the compound that can initiate precipitation.[2]

  • Intermediate Dilution Step: For very high final concentrations, consider a two-step dilution. First, dilute the DMSO stock into a smaller volume of medium, mix well, and then transfer this to the final assay volume.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

Answer: The tolerance to DMSO is cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant toxicity. Many sensitive cell lines may require a final concentration of ≤ 0.1% (v/v) .

Best Practice: Always perform a vehicle control experiment where you treat cells with the highest concentration of DMSO used in your assay to ensure it does not affect the experimental endpoint.[2][4]

Table 1: Example Dilution Scheme for a 10 mM Stock in DMSO

Desired Final ConcentrationFinal DMSO % (in 1 mL final volume)Volume of 10 mM Stock to AddDilution Factor
100 µM1.0%10 µL1:100
50 µM0.5%5 µL1:200
10 µM0.1%1 µL1:1000
1 µM0.01%0.1 µL1:10000

Note: For additions of less than 1 µL, it is recommended to perform an intermediate dilution to ensure accuracy.

Q4: I've optimized my dilution technique, but the compound still precipitates at my desired concentration. What are the next steps?

Answer: If simple dilution optimization is insufficient, you may need to employ solubility-enhancing excipients. These are pharmacologically inactive substances added to a formulation to improve the solubility of the active compound.

Advanced Solubility Enhancement Strategies:

  • Co-solvents: While DMSO is the primary solvent, in some cases, a mixture of solvents can be beneficial. However, for cell-based assays, the options are limited due to toxicity.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where poorly soluble molecules can be encapsulated.[5][6] This complexation enhances the apparent aqueous solubility of the guest molecule.[7][8]

    • Commonly used cyclodextrins in research: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used due to their improved solubility and lower toxicity compared to native β-cyclodextrin.[6][7]

  • Surfactants: Non-ionic surfactants at low concentrations (typically above their critical micelle concentration) can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions. For biochemical (cell-free) assays, surfactants like Tween-20 or Triton X-100 at concentrations of 0.01-0.05% can be effective. However, these are generally lytic to cells and not suitable for cell-based assays.

Experimental Protocol: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility

This protocol outlines a method to prepare a complex of this compound with HP-β-CD.

  • Prepare a Concentrated HP-β-CD Solution: Dissolve HP-β-CD in your assay buffer or serum-free medium to create a stock solution (e.g., 20-40% w/v). Gentle warming and stirring may be required.

  • Method A: Direct Complexation in Aqueous Solution a. Add the this compound DMSO stock solution to the HP-β-CD solution. b. Vortex thoroughly and allow it to equilibrate at room temperature or 37°C for at least 1 hour to facilitate complex formation. c. Visually inspect for any precipitation. d. This complexed solution can then be added to your assay. Remember to include HP-β-CD in your vehicle control.

  • Method B: Solvent Evaporation (for higher loading) a. In a glass vial, add a specific molar ratio of your compound (from DMSO stock) and HP-β-CD (from an aqueous or alcoholic stock). Common starting molar ratios are 1:1 and 1:2 (compound:cyclodextrin). b. Mix thoroughly. c. Evaporate the solvent(s) under a stream of nitrogen or using a rotary evaporator to form a thin film. d. Reconstitute the film in your assay buffer to the desired final concentration. This method creates a pre-formed solid inclusion complex that can then be dissolved.[7]

G cluster_1 Cyclodextrin Complexation Workflow Start Compound in DMSO Stock A Prepare HP-β-CD solution in assay buffer Start->A B Add compound stock to HP-β-CD solution A->B C Vortex and Equilibrate (e.g., 1h at 37°C) B->C D Visually Inspect for Precipitation C->D E Add complexed solution to assay D->E No Precipitation F Include HP-β-CD in Vehicle Control E->F

Caption: Workflow for enhancing solubility with HP-β-CD.

Q5: Can I use pH adjustment to improve the solubility of this compound?

Answer: Based on the pKa of the parent indazole scaffold, pH adjustment is unlikely to be a highly effective strategy for this compound within a physiologically relevant pH range. Indazole is a very weak base (pKa of protonated form ≈ 1.04-1.31) and an extremely weak acid (pKa ≈ 13.86).[5][9] Therefore, significant protonation or deprotonation to form more soluble salt species would require highly acidic or basic conditions, respectively, which are incompatible with most in vitro biological assays.

Summary of Key Recommendations

StrategyWhen to UseKey Considerations
DMSO as Primary Solvent Always start with this method.Determine the maximum tolerable DMSO concentration for your cell line.[4]
Optimized Dilution If precipitation occurs upon adding DMSO stock to aqueous media.Pre-warm media, perform rapid mixing, and consider serial dilutions in DMSO.[2][3]
Cyclodextrin (HP-β-CD) When optimized dilution is insufficient for the desired concentration.Creates an inclusion complex to enhance apparent solubility. Always use a vehicle control with cyclodextrin.[5][6]
pH Adjustment Not generally recommended.The compound's pKa values are outside the physiological pH range, making this approach unsuitable for most in vitro assays.[5][9]

Best Practices for Stock Solution Preparation and Storage

  • Accuracy: Use a calibrated balance to weigh the solid compound and a volumetric flask for the solvent to ensure an accurate stock concentration.[10]

  • Storage: Store the 100% DMSO stock solution in small, single-use aliquots in tightly sealed vials (preferably with Teflon-lined caps) at -20°C or -80°C, protected from light.[2][11]

  • Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation of the compound or absorption of atmospheric water by the DMSO, which can reduce its solubilizing capacity.[2]

  • Warm to Room Temperature Before Use: Before opening a frozen aliquot, allow it to warm completely to room temperature to prevent condensation of water into the stock solution.[11]

References

"1-(1-Methyl-1H-indazol-7-yl)ethanone" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(1-Methyl-1H-indazol-7-yl)ethanone

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability profile of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows.

While specific degradation data for this compound is not extensively published, the stability profile can be expertly inferred from the well-documented behavior of the indazole scaffold.[1] This guide synthesizes established principles of indazole chemistry to provide a robust framework for your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be aware of for this compound?

Based on the known chemistry of indazole derivatives, the compound is susceptible to several degradation pathways, primarily driven by light, acid/base hydrolysis, and oxidation.

  • Photodegradation: Indazoles are known to be sensitive to UV light. A common photochemical reaction is the rearrangement of the indazole ring into a more stable benzimidazole structure. This occurs via an excited-state tautomerization.

  • Hydrolytic Degradation: The compound may undergo hydrolysis under either acidic or basic conditions. The stability is expected to be pH-dependent, and degradation is typically accelerated at non-neutral pH values.

  • Oxidative Degradation: The indazole ring system can be susceptible to oxidation. Exposure to oxidizing agents, or even atmospheric oxygen over long periods in solution, can lead to the formation of N-oxides or other oxidative degradation products.

  • Thermal Degradation: Like most organic molecules, exposure to high temperatures can induce thermal decomposition.

Q2: How should I properly store this compound to ensure its stability?

To minimize degradation, proper storage is critical. We recommend the following conditions:

  • Solid Form: Store the solid material at 0-8°C, protected from light, in a tightly sealed container to prevent moisture uptake.

  • In Solution: If you must store the compound in solution, use a non-aqueous, aprotic solvent like anhydrous DMSO or DMF. Prepare solutions fresh whenever possible. If storage is necessary, aliquot the solution into amber vials, purge with an inert gas (like argon or nitrogen), and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Q3: Does this compound exist in different tautomeric forms? How does this affect stability?

Indazole nuclei can exist in 1H- and 2H-tautomeric forms. However, for this compound, the nitrogen at the 1-position (N1) is methylated. This methylation prevents tautomerization involving this nitrogen, locking the ring in the 1H-indazole form. The 1H-indazole tautomer is generally considered the more thermodynamically stable form.[1] This structural feature simplifies its reactivity profile compared to N-unsubstituted indazoles.

Troubleshooting Guide & Experimental Protocols

This section addresses specific issues you may encounter during your experiments and provides actionable protocols to investigate and resolve them.

Scenario 1: "I'm observing a new, more polar peak in my HPLC analysis after my sample was exposed to light. What is it?"

Probable Cause: You are likely observing a photodegradation product. For indazoles, the most common photodegradation pathway involves a rearrangement to a benzimidazole derivative. The N-methylation on your compound directs a specific rearrangement pathway.

Mechanistic Insight: Upon UV irradiation, the 1-methyl-1H-indazole can undergo a photochemical rearrangement. This process is believed to involve the formation of a reactive intermediate that subsequently rearranges to form a 1-methyl-1,3-dihydro-2H-benzimidazol-2-one derivative or a related benzimidazole species.

Troubleshooting Workflow:

  • Confirm Photostability: Prepare two solutions of your compound. Protect one completely from light (wrap in aluminum foil) and expose the other to a controlled light source (e.g., a photostability chamber with UV/Vis light as per ICH Q1B guidelines).[2]

  • Analyze Both Samples: Analyze both samples by HPLC-UV and LC-MS at several time points.

  • Interpret Results: If the new peak appears only in the light-exposed sample, it confirms photodegradation. Use the high-resolution mass spectrometry (HRMS) data to determine the molecular formula of the degradant. A mass corresponding to an isomer of your parent compound would strongly suggest the formation of a benzimidazole derivative.

Scenario 2: "My compound's purity is declining in an aqueous buffer. What is the likely cause?"

Probable Cause: This suggests hydrolytic degradation. The stability of the acetyl group at the 7-position and the integrity of the indazole ring itself can be compromised under acidic or basic conditions.

Mechanistic Insight:

  • Acid Hydrolysis: Under acidic conditions, the carbonyl of the ethanone group can be protonated, making it more susceptible to nucleophilic attack by water, potentially leading to deacetylation to form 1-methyl-1H-indazol-7-amine.

  • Base Hydrolysis: Under basic conditions, the acetyl group is also susceptible to hydrolysis. Furthermore, strong basic conditions could potentially affect the indazole ring itself, though this is less common under typical experimental conditions.

Troubleshooting Workflow:

  • pH Profile Study: Prepare a series of buffered solutions (e.g., pH 2, pH 7, pH 9).

  • Incubate: Dissolve your compound in each buffer and incubate at a controlled temperature (e.g., 40°C).

  • Analyze: Monitor the purity of the compound in each buffer over time using a stability-indicating HPLC method.

  • Identify Degradants: Use LC-MS to identify the mass of any major degradation products to confirm the hydrolytic pathway.

Protocol: Forced Degradation Study for this compound

Forced degradation (or stress testing) is essential to identify potential degradation products and to develop a robust, stability-indicating analytical method.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Objective

To establish the intrinsic stability profile of this compound and identify its degradation products under various stress conditions as mandated by ICH guidelines.[2][5]

Materials
  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV/DAD system

  • LC-MS system for peak identification

  • Photostability chamber

  • Calibrated oven

Experimental Workflow Diagram

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Expose aliquots to stress Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Expose aliquots to stress Oxidation Oxidative (3% H₂O₂, RT) Prep->Oxidation Expose aliquots to stress Thermal Thermal (Solid & Solution) (80°C) Prep->Thermal Expose aliquots to stress Photo Photolytic (ICH Q1B Light) Prep->Photo Expose aliquots to stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/DAD Method Dilute->HPLC LCMS Characterize Degradants by LC-MS HPLC->LCMS If degradation observed

Caption: Workflow for the forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Analyze at 8, 24, and 48 hours.[3]

    • Thermal Degradation:

      • Solid State: Place a small amount of solid compound in an oven at 80°C.

      • Solution State: Heat the stock solution at 80°C.

      • Analyze samples at 1, 3, and 5 days.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[2] A control sample should be stored in the dark under the same conditions.

  • Sample Analysis:

    • Before injection, dilute all stressed samples, including the neutralized ones, to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all generated degradation products.

    • Check for peak purity of the parent peak using a Diode Array Detector (DAD).

    • Calculate the mass balance to ensure all degradation products are accounted for.[5]

Data Summary Table
Stress ConditionReagent/ConditionTemperatureDuration (Typical)Potential Degradation Product(s)
Acid Hydrolysis 0.1 M HCl60 °C24 hours1-Methyl-1H-indazol-7-amine
Base Hydrolysis 0.1 M NaOH60 °C24 hours1-Methyl-1H-indazol-7-amine
Oxidation 3% H₂O₂Room Temp48 hoursN-oxides, ring-opened products
Thermal Dry Heat / Solution80 °C5 daysVarious decomposition products
Photolytic ICH Q1B ConditionsAmbientAs per guidelineBenzimidazole isomers/derivatives
Potential Photodegradation Pathway

The N-methylation at the N1 position suggests a specific pathway for photochemical rearrangement, differing from unsubstituted indazoles.

Caption: Proposed photodegradation to a benzimidazole.

(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.)

References

Technical Support Center: Synthesis of 1-(1-Methyl-1H-indazol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(1-Methyl-1H-indazol-7-yl)ethanone . This molecule is a critical building block in medicinal chemistry, serving as a versatile intermediate for a range of therapeutic agents.[1][2] The synthesis, however, can present challenges, particularly concerning yield and regioselectivity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent method is the Friedel-Crafts acylation of 1-methyl-1H-indazole.[3][4] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group (in this case, an acetyl group) is introduced onto the aromatic indazole ring. The reaction typically employs an acylating agent like acetyl chloride or acetic anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an anhydrous, non-coordinating solvent.

Q2: Why is regioselectivity a primary challenge in this synthesis, and how is the 7-position targeted?

The indazole ring system has two nitrogen atoms and multiple carbon atoms that can potentially be attacked by an electrophile. The outcome is a delicate balance of electronic and steric effects.

  • Electronic Effects: The N1-methyl group is an electron-donating group, which activates the benzene portion of the indazole ring towards electrophilic attack. The N2 nitrogen, being pyridine-like, is electron-withdrawing and deactivating.

  • The Role of the Lewis Acid: The key to achieving C7 selectivity lies in the coordination of the Lewis acid catalyst (e.g., AlCl₃) to the basic N2 nitrogen. This coordination creates a bulky, positively charged complex. This complex sterically hinders attack at the C3 position and, through its strong electron-withdrawing effect, deactivates the pyrazole ring, directing the electrophilic attack to the benzenoid ring. Of the available positions on the benzenoid ring (C4, C5, C6, C7), the C7 position is often favored due to a combination of electronic activation from the N1-methyl group and the directing influence of the N2-Lewis acid complex.

Q3: What is a typical yield for this reaction, and what factors have the greatest impact?

Reported yields can vary significantly based on the specific conditions. A well-optimized reaction should provide yields in the range of 60-80%. The most critical factors impacting yield are:

  • Purity and Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Any water present will hydrolyze the catalyst, rendering it inactive and drastically reducing the yield. All reagents and solvents must be strictly anhydrous.

  • Stoichiometry of the Lewis Acid: Unlike many catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount or even an excess of the Lewis acid.[3] This is because the product, a ketone, is also a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[5]

  • Reaction Temperature: Temperature control is crucial. Insufficient heat may lead to low conversion, while excessive heat can cause degradation of the starting material and the formation of undesired byproducts.

Troubleshooting Guide: Overcoming Poor Yield

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: My reaction yield is very low, and TLC analysis shows a large amount of unreacted 1-methyl-1H-indazole.

This indicates a low conversion rate, which is one of the most common issues. The root cause is almost always related to the activity or amount of the Lewis acid catalyst.

Causality Analysis:

  • Inactive Catalyst: Aluminum chloride that has been exposed to the atmosphere will contain aluminum hydroxide and HCl, which are not effective catalysts for this reaction.

  • Insufficient Catalyst: As the ketone product forms, it complexes with the AlCl₃. If less than one equivalent of AlCl₃ is used relative to the starting material, there may not be enough free catalyst to activate the acylating agent for the reaction to proceed to completion.

  • Sub-optimal Temperature: The reaction may have a significant activation energy that is not being overcome at the temperature used.

Troubleshooting Protocol:

  • Verify Catalyst Quality: Use a fresh, unopened bottle of AlCl₃ or a sample that has been stored meticulously in a desiccator. When weighing, do so quickly to minimize atmospheric exposure.

  • Adjust Stoichiometry: Increase the amount of AlCl₃. Start with 1.5 equivalents and consider increasing to 2.0-2.5 equivalents. See the table below for a comparison of common Lewis acids.

  • Optimize Temperature: If the reaction is being run at 0 °C or room temperature, try gently heating the reaction mixture. A good starting point is 40-50 °C. Monitor the reaction progress closely by TLC to avoid byproduct formation at higher temperatures.

Table 1: Comparison of Common Lewis Acids in Friedel-Crafts Acylation

Lewis AcidRelative ReactivityTypical Stoichiometry (eq.)Common SolventsNotes
AlCl₃ Very High1.5 - 2.5Dichloromethane (DCM), CS₂, NitrobenzeneThe standard choice; highly effective but very moisture-sensitive.[4]
FeCl₃ High1.5 - 2.0DCM, NitrobenzeneA good, often cheaper alternative to AlCl₃. Can be milder.
SnCl₄ Moderate2.0 - 3.0DCMMilder option, may require higher temperatures or longer reaction times.
ZnCl₂ Low> 2.0None (neat) or high-boiling solventsGenerally requires harsh conditions and is less effective for this transformation.
Problem 2: I've isolated a product, but NMR analysis shows it's not the desired 7-acetyl isomer. The major product seems to be 1-(1-Methyl-1H-indazol-3-yl)ethanone.

This is a classic regioselectivity problem. The formation of the 3-acetyl isomer suggests that the directing effect of the N2-Lewis acid complex was not dominant.

Causality Analysis: The C3 position of the indazole ring is electronically susceptible to electrophilic attack. Without the strong deactivating and directing influence of a Lewis acid coordinated to N2, acylation may preferentially occur at C3. This can happen if the Lewis acid is too weak or if an insufficient amount was used, leaving a significant portion of the starting material uncomplexed.

Troubleshooting Protocol:

  • Confirm Lewis Acid Stoichiometry: This is the most likely cause. Ensure at least 1.5 equivalents of a strong Lewis acid like AlCl₃ are being used. The goal is to ensure that nearly all substrate molecules are complexed at N2 before the acylating agent is added.

  • Control Reagent Addition: The order of addition matters. A recommended procedure is to first form the complex between 1-methyl-1H-indazole and AlCl₃ in the solvent at a low temperature (e.g., 0 °C). Once the complex is formed, add the acetyl chloride dropwise. This ensures the electrophile is introduced to the pre-formed, N2-complexed substrate.

dot

G cluster_0 Troubleshooting Low Yield Low_Yield Low Yield Observed TLC Analyze Reaction by TLC Low_Yield->TLC SM_Present Significant Starting Material Remains? TLC->SM_Present Check_Catalyst Action: 1. Use fresh, anhydrous AlCl₃. 2. Increase AlCl₃ to 1.5-2.5 eq. 3. Gently heat to 40-50 °C. SM_Present->Check_Catalyst  Yes Impurity_Issue Complex Mixture or Single Byproduct? SM_Present->Impurity_Issue  No Check_Regio Action: 1. Confirm AlCl₃ stoichiometry (≥1.5 eq). 2. Pre-form indazole-AlCl₃ complex. 3. Lower reaction temperature. Impurity_Issue->Check_Regio Single Byproduct (Isomer Issue) Optimize_Workup Action: 1. Review work-up procedure. 2. Optimize purification (chromatography). Impurity_Issue->Optimize_Workup Complex Mixture

Caption: A decision tree for troubleshooting low yield.

Problem 3: My reaction is very messy. The work-up is difficult, and I'm getting a dark, tarry crude product.

This points to reaction conditions that are too harsh, leading to the degradation of the starting material or product.

Causality Analysis: Indazoles, while aromatic, can be sensitive to highly acidic and high-temperature conditions. Excessive heat during the reaction or a poorly controlled quench of the potent Lewis acid can lead to polymerization or decomposition, resulting in the formation of tar.

Troubleshooting Protocol:

  • Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Avoid localized overheating. If heating is required, use an oil bath with vigorous stirring.

  • Controlled Quenching: The work-up is critical. The reaction mixture containing excess AlCl₃ must be quenched slowly and carefully.

    • Cool the reaction vessel in an ice-water bath.

    • Very slowly, add the reaction mixture to a separate flask containing a stirred mixture of crushed ice and dilute HCl. This ensures the exothermic hydrolysis of the AlCl₃ complex is managed effectively. Never add water or acid directly to the reaction flask containing AlCl₃ at room temperature.

  • Solvent Choice: Some solvents are more prone to issues. For example, while nitrobenzene is a classic Friedel-Crafts solvent, it can be difficult to remove and may contribute to side reactions. Dichloromethane (DCM) or carbon disulfide (CS₂) are often cleaner choices.

dot

G Start Start: 1-Methyl-1H-indazole, Anhydrous Solvent (DCM) Complex Cool to 0 °C Add AlCl₃ (1.5 eq) Stir to form complex Start->Complex Acylation Add Acetyl Chloride (1.1 eq) Allow to warm to RT (or heat to 40 °C) Complex->Acylation Monitor Monitor by TLC (2-4 hours) Acylation->Monitor Quench Slowly add mixture to ice-cold dilute HCl Monitor->Quench Workup Separate Layers Extract aqueous w/ DCM Quench->Workup Purify Combine Organics Dry, Concentrate Purify via Column Chromatography Workup->Purify Product Final Product: This compound Purify->Product

References

Technical Support Center: Chiral Separation of 1-(1-Methyl-1H-indazol-7-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the chiral separation of 1-(1-methyl-1H-indazol-7-yl)ethanone and its related derivatives. Indazole-containing compounds are a critical class of heterocycles in medicinal chemistry, frequently appearing as core scaffolds in drug candidates. The stereochemistry of these molecules is paramount, as enantiomers often exhibit significantly different pharmacological and toxicological profiles.

This guide is designed for researchers, chromatographers, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you overcome common challenges encountered during the chiral separation of these specific derivatives.

Part 1: Foundational Concepts & Method Development Strategy

Before troubleshooting, a robust method development strategy is essential. The chiral separation of indazole ketones relies on creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP). The stability of this complex dictates the degree of separation.

A systematic screening approach is the most efficient path to success. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for a broad range of chiral compounds, including those with ketone functionalities and heterocyclic rings.

Recommended Initial Screening Platforms

For a novel this compound derivative, we recommend a parallel screening approach using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). SFC is often advantageous due to its high speed, reduced organic solvent consumption, and unique selectivity.

Parameter HPLC (Normal Phase) SFC
Columns CHIRALPAK® AD, CHIRALPAK® OD, Lux® Cellulose-1, Lux® Amylose-2CHIRALPAK® AD-3, CHIRALPAK® IG, Lux® Cellulose-2, Lux® Amylose-1
Mobile Phase n-Hexane / Alcohol (IPA or EtOH)CO₂ / Modifier (MeOH or EtOH)
Gradient/Isocratic Start with Isocratic: 80/20, 90/10 Hexane/AlcoholStart with Isocratic: 80/20, 85/15 CO₂/Modifier
Additives 0.1% Diethylamine (DEA) for basic analytes; 0.1% Trifluoroacetic Acid (TFA) for acidic analytes0.1-0.5% DEA or TFA (pre-mixed in modifier)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Back Pressure N/A150 bar

This table provides typical starting points. Optimization is almost always necessary.

General Workflow for Chiral Method Development

The following workflow provides a systematic approach to developing a chiral separation method from scratch.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (pKa, Solubility) Screen_CSPs Screen 4-6 Complementary CSPs (e.g., Amylose & Cellulose based) Start->Screen_CSPs Screen_Modes Test Multiple Modes (NP, PO, SFC) Screen_CSPs->Screen_Modes Eval_Resolution Evaluate Initial Results (Is Rs > 1.0?) Screen_Modes->Eval_Resolution Opt_Solvent Optimize Mobile Phase (Alcohol type, % Modifier) Eval_Resolution->Opt_Solvent Yes Failure Return to Phase 1: Select New CSPs Eval_Resolution->Failure No Opt_Additive Optimize Additive (Type and Concentration) Opt_Solvent->Opt_Additive Opt_Temp Optimize Temperature Opt_Additive->Opt_Temp Final_Eval Method Achieves Rs > 1.5 with good peak shape? Opt_Temp->Final_Eval Robustness Test Robustness (Flow, Temp, % Modifier) Final_Eval->Robustness Yes Final_Eval->Failure No Success Method Ready for Use Robustness->Success

Caption: A systematic workflow for chiral method development.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the separation of this compound derivatives.

Question 1: I see no separation or very poor resolution (Rs < 1.5) between my enantiomers. What should I do first?

This is the most common challenge. Resolution is a function of efficiency, selectivity, and retention. Selectivity (α) is the most critical factor in chiral separations.

  • Cause A: Incorrect Chiral Stationary Phase (CSP)

    • Explanation: Chiral recognition is highly specific. The chosen CSP may not have the appropriate interaction sites (e.g., π-π, hydrogen bonding, steric hindrance) for your specific indazole derivative. There is no "universal" chiral column.

    • Solution:

      • Screen Complementary CSPs: If you started with an amylose-based column (e.g., CHIRALPAK AD), screen a cellulose-based equivalent (e.g., CHIRALPAK OD). Their differing helical structures provide complementary selectivity.

      • Consider Different Selector Chemistries: Explore CSPs with different carbamate derivatives (e.g., 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate) as the substituents dramatically influence chiral recognition.

  • Cause B: Suboptimal Mobile Phase Composition

    • Explanation: The mobile phase competes with the analyte for interaction sites on the CSP. The type and concentration of the organic modifier (typically an alcohol in normal phase) directly modulate retention and selectivity.

    • Solution:

      • Vary the Alcohol Modifier: In normal phase (Hexane/Alcohol), the alcohol is the primary driver of retention. The hierarchy of elution strength is typically Isopropanol (IPA) > Ethanol (EtOH) > Methanol (MeOH). Systematically test each alcohol. Sometimes, a weaker alcohol like ethanol can provide better selectivity than IPA by allowing for stronger analyte-CSP interactions.

      • Adjust Modifier Concentration: Decrease the alcohol percentage (e.g., from 20% to 10%) to increase retention. Longer interaction with the CSP often leads to improved resolution, provided selectivity exists.

  • Cause C: Inappropriate Temperature

    • Explanation: Chiral separations can be enthalpically or entropically driven. Changing the temperature alters the thermodynamics of the analyte-CSP interaction. In most cases, decreasing temperature improves resolution, but the opposite can also occur.

    • Solution:

      • Decrease Temperature: First, try reducing the column temperature in 5-10 °C increments (e.g., from 25 °C to 15 °C). This often enhances the specific interactions required for separation.

      • Increase Temperature: If lower temperatures fail, try increasing it. In some cases, a higher temperature can induce a change in the CSP's conformation that favors separation or even reverses the elution order.

G Start Problem: Poor Resolution (Rs < 1.5) Step1 Change Alcohol Modifier (e.g., IPA -> EtOH -> MeOH) Start->Step1 Result1 Improvement? Step1->Result1 Step2 Optimize % Modifier (Decrease % to increase retention) Result1->Step2 Yes Step3 Try a Complementary CSP (e.g., Amylose -> Cellulose) Result1->Step3 No Result2 Improvement? Step2->Result2 Result2->Step3 No Success Resolution Achieved Result2->Success Yes Result3 Improvement? Step3->Result3 Step4 Adjust Temperature (Try 15°C and 40°C) Result3->Step4 No Result3->Success Yes Step4->Success

Caption: A decision tree for troubleshooting poor resolution.

Question 2: My peaks are tailing badly. How can I improve the peak shape?

Poor peak shape is usually caused by undesirable secondary interactions or kinetic issues.

  • Cause A: Secondary Silanol Interactions or Analyte Ionization

    • Explanation: The indazole ring contains basic nitrogen atoms. These sites can interact with residual acidic silanols on the silica support of the CSP, causing peak tailing. Alternatively, the analyte may be partially ionized, leading to multiple forms in solution.

    • Solution:

      • Add a Basic Modifier: For basic compounds like many indazole derivatives, add a small amount of a basic additive to the mobile phase. Start with 0.1% diethylamine (DEA). This will saturate the acidic silanol sites and ensure the analyte is in a neutral state, leading to symmetrical peaks.

      • Add an Acidic Modifier: If your derivative has an acidic functional group, use an acidic additive like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Cause B: Column Overload

    • Explanation: Injecting too much sample mass can saturate the chiral stationary phase, leading to broad, tailing peaks (often triangular or "shark-fin" shaped).

    • Solution: Reduce the sample concentration by a factor of 5 or 10 and re-inject. If peak shape improves, you were overloading the column.

  • Cause C: Column Contamination or Damage

    • Explanation: Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing. Furthermore, using incompatible solvents can irreversibly damage the CSP.

    • Solution:

      • Flush the Column: Use a strong, compatible solvent to wash the column. For polysaccharide columns in normal phase, flushing with 100% Ethanol or Isopropanol is often effective.

      • Check Solvent Compatibility: Crucially, never use solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethyl Sulfoxide (DMSO) with standard "coated" polysaccharide CSPs (e.g., CHIRALPAK AD-H, OD-H). These solvents will dissolve the chiral polymer, permanently destroying the column. Use only immobilized CSPs (e.g., CHIRALPAK IA, IB, IC) if such solvents are required.

Question 3: My results are not reproducible. Retention times are shifting between runs or days. Why?

Irreproducibility is a common frustration in chiral chromatography, often stemming from column history or equilibration.

  • Cause A: Column "Memory Effects"

    • Explanation: Mobile phase additives, particularly amines like DEA, can be strongly adsorbed onto the CSP. If you run a method with an additive and then switch to one without, the additive can slowly leach off the column for thousands of column volumes, causing retention times to drift.

    • Solution:

      • Dedicate Columns: If possible, dedicate specific columns to methods that use acidic or basic additives.

      • Implement a Rigorous Flushing Protocol: When switching between methods with different additives, perform an extensive flush with an intermediate solvent like 100% ethanol or isopropanol for at least 20-30 column volumes before equilibrating with the new mobile phase.

  • Cause B: Insufficient Column Equilibration

    • Explanation: Chiral stationary phases can take a long time to fully equilibrate with a new mobile phase. The surface conformation of the chiral polymer can change slowly, affecting its interaction with the analyte.

Part 3: Frequently Asked Questions (FAQs)

Q: Which is better for my indazole derivative: HPLC or SFC? A: Both are powerful techniques, and screening on both is recommended. SFC often provides faster separations and higher efficiency due to the low viscosity of supercritical CO₂. It is also considered a "greener" technique due to the significant reduction in organic solvent usage. For preparative work, SFC is particularly advantageous because the CO₂ is easily evaporated, simplifying product recovery.

Q: My coated polysaccharide column has lost performance and flushing doesn't help. Is it dead? A: Possibly, especially if it was exposed to a forbidden solvent. Coated phases have a finite lifetime as the chiral polymer can slowly bleed off. However, if the issue is a strongly adsorbed contaminant, a more aggressive regeneration procedure may work for immobilized columns. This can involve flushing with solvents like DMF or THF, but you must strictly follow the manufacturer's instructions as this will destroy a coated column.

Q: Can I use mobile phase additives other than DEA and TFA? A: Yes. For basic analytes, other amines like butylamine or ethanolamine can sometimes offer better peak shape or selectivity than DEA. For acidic analytes, acetic or formic acid can be used. The choice of additive can sometimes have a dramatic impact on the separation.

Q: How do I transfer my analytical method to a preparative scale? A: Direct scaling is possible but requires careful consideration of column loading. First, perform a loading study on the analytical column to determine the maximum sample mass that can be injected without losing resolution. Then, scale the injection volume and flow rate geometrically based on the cross-sectional area of the preparative column. Remember that linear velocity should be kept constant for a successful transfer.

Validation & Comparative

A Comparative Guide for Researchers: Unraveling the Biological Nuances of 1-(1-Methyl-1H-indazol-7-yl)ethanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold - A Privileged Motif in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold."[1][2] Its inherent drug-like properties and the versatility of its substitution patterns have propelled the development of a multitude of derivatives with a broad spectrum of pharmacological activities.[1][3] From potent anti-cancer agents to anti-inflammatory and antimicrobial compounds, the indazole core is a recurring feature in numerous clinically approved drugs and investigational molecules.[4][5] This guide provides an in-depth, objective comparison of the biological activities of 1-(1-Methyl-1H-indazol-7-yl)ethanone and its positional isomers, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and established scientific principles.

The seemingly subtle shift of a single functional group around the indazole ring can dramatically alter a molecule's interaction with biological targets, leading to profound differences in efficacy, selectivity, and overall pharmacological profile. Understanding these structure-activity relationships (SAR) is paramount in the rational design of novel therapeutics. This guide will delve into the known and extrapolated biological activities of the 7-yl isomer and compare it with its 3-yl, 5-yl, and 6-yl counterparts, with a particular focus on their potential as anticancer agents and kinase inhibitors.

Comparative Biological Activity: A Tale of Positional Isomerism

Direct, head-to-head comparative studies of the biological activity of the simple acetyl-substituted 1-methyl-1H-indazole isomers are not extensively documented in publicly available literature. However, by examining the broader landscape of indazole-based drug discovery and the well-established principles of medicinal chemistry, we can infer and extrapolate the likely impact of the acetyl group's position on the molecule's biological function.

The Significance of Substitution Patterns

Structure-activity relationship (SAR) studies on various classes of indazole derivatives have consistently demonstrated that the position of substituents on the indazole ring is a critical determinant of biological activity.[6] For instance, in the development of allosteric CC-chemokine receptor 4 (CCR4) antagonists, it was found that for substitutions at the C5, C6, or C7 positions, only small groups were tolerated, with C6 analogues being generally preferred.[6] This suggests that steric hindrance at the C7 position could potentially diminish activity for certain biological targets.

Conversely, the substitution pattern is highly target-dependent. For example, in the context of p21-activated kinase 1 (PAK1) inhibitors, a target implicated in cancer progression, the 1H-indazole-3-carboxamide scaffold has been identified as a potent pharmacophore.[7] While direct data for this compound as a PAK1 inhibitor is lacking, the known importance of interactions at the C3 position for this target class might suggest that the 3-yl isomer could exhibit more potent activity in this context.

Focus on Anticancer Activity

The indazole scaffold is a cornerstone in the development of numerous anticancer agents.[4] While specific anticancer data for this compound is limited to general statements about its potential to inhibit cell proliferation and induce apoptosis, the broader class of indazole derivatives has a well-documented history in oncology.[8]

To illustrate the impact of substitution patterns on anticancer activity, the table below presents data for a series of indazole derivatives against various cancer cell lines. While these are not the exact isomers of interest, they provide valuable insights into how positional changes can influence potency.

Compound/Isomer DerivativeCancer Cell LineIC50 (µM)Reference
Indazole Derivative 2f 4T1 (Breast Cancer)0.23[4]
Indazole Derivative 2f A549 (Lung Cancer)1.15[4]
Indazole Derivative 6o K562 (Leukemia)5.15[5][9]
Indazole Derivative 6o A549 (Lung Cancer)>40[9]

Note: The compounds listed are complex indazole derivatives and not the direct isomers of 1-(1-Methyl-1H-indazol-yl)ethanone. This data is presented to illustrate the principle of positional isomer effects on biological activity.

The data clearly demonstrates that the biological activity of indazole derivatives is highly sensitive to their substitution patterns, with potency varying significantly across different cancer cell lines.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the potential mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PAK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Rac/Cdc42 Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 Cytoskeletal Reorganization Cytoskeletal Reorganization PAK1->Cytoskeletal Reorganization ERK ERK MEK1->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Cell Proliferation Cell Proliferation Cell Survival Cell Survival Gene Transcription->Cell Proliferation Gene Transcription->Cell Survival Growth Factors Growth Factors Growth Factors->Rac/Cdc42 Indazole Isomer (e.g., 7-yl) Indazole Isomer (e.g., 7-yl) Indazole Isomer (e.g., 7-yl)->PAK1 Inhibition Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR Synthesis of Isomers Synthesis of Isomers Purity & Structural Verification Purity & Structural Verification Synthesis of Isomers->Purity & Structural Verification Kinase Inhibition Assay Kinase Inhibition Assay Purity & Structural Verification->Kinase Inhibition Assay Cell Viability Assay (MTT) Cell Viability Assay (MTT) Purity & Structural Verification->Cell Viability Assay (MTT) IC50 Determination IC50 Determination Kinase Inhibition Assay->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Anticancer Activity Anticancer Activity Cell Viability Assay (MTT)->Anticancer Activity Anticancer Activity->Comparative Analysis Structure-Activity Relationship Structure-Activity Relationship Comparative Analysis->Structure-Activity Relationship

References

Comparative Analysis of 1-(1-Methyl-1H-indazol-7-yl)ethanone and Known Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical classes of drug targets. The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors such as Axitinib and Pazopanib.[1][2][3] This guide focuses on 1-(1-Methyl-1H-indazol-7-yl)ethanone , a simple indazole derivative whose potential as a kinase inhibitor remains unexplored.[4][5]

The objective of this document is to provide a comprehensive framework for the initial evaluation of this and similar novel compounds. We will achieve this by presenting a comparative analysis against two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective natural product, and Gefitinib , a highly selective, clinically approved inhibitor of the Epidermal Growth Factor Receptor (EGFR).[6][7][8] This guide will detail the essential biochemical and cell-based assays, explain the causality behind experimental choices, and present illustrative data to guide researchers in their own discovery efforts.

Part 1: The Compounds - A Structural Overview

A comparative analysis begins with understanding the fundamental chemical properties of the molecules . The selection of Staurosporine and Gefitinib provides two essential benchmarks: Staurosporine represents a "pan-kinase" inhibitor, useful for assessing broad potency, while Gefitinib serves as the archetype of a targeted, selective inhibitor.[7][9][10] this compound represents a potential fragment or starting point, leveraging the proven utility of the indazole core.[1][3][11][12]

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Description
This compound C₁₀H₁₀N₂O174.20A simple indazole derivative; a potential building block for novel kinase inhibitors.[4][5]
Staurosporine C₂₈H₂₆N₄O₃466.54A natural product known as a prototypical, potent, and broad-spectrum ATP-competitive kinase inhibitor.[6][13][14]
Gefitinib C₂₂H₂₄ClFN₄O₃446.90A synthetic, selective, and reversible ATP-competitive inhibitor of EGFR tyrosine kinase, used in cancer therapy.[7][8][10]

Part 2: Biochemical Evaluation - Assessing Direct Kinase Inhibition

The first step in characterizing a potential inhibitor is to determine if it can directly inhibit the catalytic activity of a purified kinase in a cell-free system. This approach removes complexities like cell membrane permeability, allowing for a clean measurement of enzyme-inhibitor interaction.

Principle of the ADP-Glo™ Kinase Assay

To quantify kinase activity, we can measure one of the products of the phosphotransferase reaction. The ADP-Glo™ assay is a robust, luminescence-based system that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[15][16] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated is converted into ATP, which then fuels a luciferase/luciferin reaction to produce a stable luminescent signal.[17][18][19] This method is universal, highly sensitive, and ideal for high-throughput screening of inhibitors against a wide range of kinases.[15][18]

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection plate Multiwell Plate reagents Add Kinase, Substrate, ATP, and Inhibitor plate->reagents incubate_kinase Incubate at 30°C (e.g., 60 min) reagents->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detect Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) incubate_adpglo->add_detect incubate_detect Incubate at RT (30 min) add_detect->incubate_detect readout Measure Luminescence (Plate Reader) incubate_detect->readout

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol describes the determination of IC50 values for test compounds against a target kinase.

  • Compound Preparation: Prepare a 10-point serial dilution series (e.g., 1:3) of each test compound in DMSO. The highest concentration might be 100 µM. Include a DMSO-only control.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO control to each well.[20]

  • Enzyme Addition: Add 2.5 µL of the target kinase diluted in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.[20] Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Initiate the kinase reaction by adding 5 µL of a mixture containing the appropriate substrate and ATP (at its Km concentration, if known) in kinase buffer.[20]

  • Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[19][20]

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the conversion of ADP to ATP and the subsequent generation of a stable luminescent signal.[20][21]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Fit the dose-response data to a sigmoidal curve (four-parameter logistic fit) to determine the IC50 value.

Illustrative Comparative Data: Biochemical Potency (IC50, nM)

The following data is for illustrative purposes only to demonstrate a potential outcome of such an experiment.

Kinase Target This compound Staurosporine Gefitinib
EGFR (Tyrosine Kinase)8,500625
SRC (Tyrosine Kinase)>10,00081,500
PKA (Ser/Thr Kinase)>10,0007>10,000
  • Interpretation: In this hypothetical scenario, Staurosporine shows potent, sub-nanomolar inhibition across different kinase families, confirming its non-selective profile. Gefitinib demonstrates high potency and selectivity for its target, EGFR.[7] Our compound of interest, this compound, shows weak, micromolar activity against EGFR and is inactive against other kinases. This profile suggests it is not a potent inhibitor itself but could serve as a valuable fragment for optimization into a more potent and selective EGFR inhibitor, given the known success of the indazole scaffold.[3][11]

Part 3: Cellular Context - Validating On-Target Activity

A compound that is active in a biochemical assay must then be tested in a cellular environment. Cell-based assays are critical to determine if the compound can cross the cell membrane, engage its intended target in the complex cellular milieu, and exert a biological effect.

Signaling Pathway Context: The EGFR Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in regulating cell growth and proliferation.[10] Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[7][22] This phosphorylation event creates docking sites for downstream signaling proteins, activating cascades such as the RAS-MAPK and PI3K-AKT pathways, which ultimately drive cell division.[22] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling.[10] Inhibitors like Gefitinib block this process by preventing ATP from binding to the kinase domain, thereby inhibiting autophosphorylation.[8][23]

Diagram: EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane cluster_downstream EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binding P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation ADP ADP P_EGFR->ADP RAS_MAPK RAS-MAPK Pathway P_EGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->P_EGFR Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling and point of inhibition.

Detailed Protocol: Cellular Phospho-EGFR Inhibition Assay (Western Blot)

This protocol measures the ability of a compound to inhibit EGF-stimulated EGFR phosphorylation in a relevant cell line (e.g., A431, which overexpresses EGFR).

  • Cell Culture: Plate A431 cells in a 12-well plate and grow to 80-90% confluency.

  • Serum Starvation: The day before the experiment, replace the growth medium with serum-free medium to reduce basal EGFR activity.

  • Compound Treatment: Treat the serum-starved cells with various concentrations of the test compounds (or DMSO control) for 2 hours.

  • Ligand Stimulation: Stimulate the cells by adding EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068). Subsequently, probe with a loading control antibody (e.g., anti-GAPDH or anti-total EGFR).

  • Detection: Incubate with a secondary antibody conjugated to HRP and visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the pEGFR signal to the loading control. Calculate the percentage of inhibition relative to the EGF-stimulated DMSO control and determine the EC50 value.

Illustrative Comparative Data: Cellular Potency (EC50, nM)

The following data is for illustrative purposes only .

Compound Cellular pEGFR Inhibition EC50 (nM)
This compound >20,000
Staurosporine 50
Gefitinib 150
  • Interpretation: In this scenario, Gefitinib effectively inhibits EGFR phosphorylation in cells with an EC50 of 150 nM, a value reasonably close to its biochemical IC50, indicating good cell permeability and on-target activity. Staurosporine also inhibits the process, likely due to its broad activity, but its cellular effects can be confounded by toxicity. Our test compound is inactive, which is expected given its weak biochemical potency. This confirms that significant chemical optimization would be needed to achieve cellular activity.

Discussion and Future Directions

This guide outlines a foundational strategy for the initial characterization of a novel potential kinase inhibitor, This compound . By comparing it against the well-defined profiles of Staurosporine and Gefitinib, we can contextualize its activity.

Our illustrative data presents a scenario where the compound is a weak biochemical "fragment" hit with no cellular activity. This is a common and valuable starting point in drug discovery. The indazole core is a proven pharmacophore for kinase inhibition, and the acetyl group on the 7-position provides a reactive handle for synthetic elaboration.[1][4][24]

Future work would involve structure-based design and medicinal chemistry efforts to improve the potency of this initial hit. By synthesizing and testing derivatives, researchers can build a structure-activity relationship (SAR) to identify modifications that enhance binding to the kinase's ATP pocket. The ultimate goal is to develop a derivative with potent (low nanomolar) and selective inhibition in biochemical assays, which can then be translated into potent on-target activity in cell-based models.

References

A Comparative Guide to Target Identification and Validation for 1-(1-Methyl-1H-indazol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is both an art and a science. The compound in focus, 1-(1-Methyl-1H-indazol-7-yl)ethanone , belongs to the indazole class of heterocyclic compounds. Derivatives of this scaffold are known to interact with a wide array of biological targets, exerting effects ranging from anti-inflammatory to antitumor activities[1]. However, for this specific molecule, the primary biological target remains to be elucidated.

This guide provides a comprehensive, in-depth comparison of modern experimental strategies to robustly identify and validate the molecular target(s) of this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating, authoritative workflow. Our approach is structured in two core phases: an unbiased search for potential protein partners, followed by rigorous validation to establish a causal link between target engagement and cellular phenotype.

Part 1: The Hunt for the Target: A Comparative Analysis of Identification Strategies

The initial and most critical phase is to generate a high-confidence list of proteins that physically interact with our compound of interest. The choice of methodology here is pivotal, as it dictates the type of information we can glean. We will compare four powerful, yet fundamentally different, approaches: two affinity-based methods that use a modified probe of the compound and two label-free methods that utilize the compound in its native state.

The overall workflow for these parallel and complementary strategies is outlined below.

G cluster_0 Target Identification Strategies cluster_1 Affinity-Based (Probe-Dependent) cluster_2 Label-Free (Probe-Independent) Affinity_Chromo Affinity Chromatography (Pull-down) Hypothesis Candidate Target Protein(s) Affinity_Chromo->Hypothesis ABPP Activity-Based Protein Profiling (ABPP) ABPP->Hypothesis CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Hypothesis Kinobeads Kinobeads Profiling Kinobeads->Hypothesis Compound This compound Compound->Affinity_Chromo Compound->ABPP Compound->CETSA Compound->Kinobeads G cluster_0 Target Validation Logic Compound Compound Treatment Phenotype Cellular Phenotype (e.g., Apoptosis) Compound->Phenotype causes Target_Mod Genetic Target Modulation (e.g., CRISPR KO) Target_Mod->Phenotype phenocopies Validation Target Validated Phenotype->Validation

References

A Comparative Guide to the In Vivo Efficacy of Novel Indazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

In the landscape of oncology drug discovery, the indazole scaffold has emerged as a "privileged structure," forming the core of several clinically successful kinase inhibitors. This guide moves beyond a theoretical appraisal, offering a comparative analysis of the in vivo efficacy of promising preclinical indazole derivatives. We will dissect the performance of two distinct investigational agents, an unnamed indazole derivative designated Compound 2f and the Polo-like Kinase 4 (PLK4) inhibitor CFI-400945 , against relevant benchmarks.

This analysis is structured to provide not just data, but a deeper understanding of the causal relationships between molecular design, experimental methodology, and therapeutic outcomes. By juxtaposing these novel derivatives with an established multi-kinase inhibitor, Pazopanib, and considering the standard-of-care context, we aim to equip researchers with a nuanced perspective on the evolving role of indazoles in cancer therapy.

Introduction to the Investigated Indazole Derivatives

Indazole-containing compounds have garnered significant attention due to their versatile biological activities, largely attributed to their ability to mimic the purine core of ATP and interact with the hinge region of kinase ATP-binding pockets.[1][2] Several FDA-approved anti-cancer drugs, including Pazopanib and Axitinib, feature this core structure.[3][4] This guide focuses on two preclinical candidates that exemplify the therapeutic potential of this chemical class.

  • Compound 2f: A novel indazole derivative that has demonstrated potent anti-proliferative activity against several cancer cell lines in vitro.[5][6] Its precise molecular target is not fully elucidated but is predicted to involve tyrosine kinases.[5] In vivo studies have centered on breast cancer models.

  • CFI-400945: A first-in-class, orally bioavailable, and potent inhibitor of Polo-like Kinase 4 (PLK4).[7][8] PLK4 is a master regulator of centriole duplication, and its overexpression is implicated in the tumorigenesis of various cancers, including breast, pancreatic, and lung cancer.[7][9] Inhibition of PLK4 leads to mitotic defects and cancer cell death.[8][10]

Comparative In Vivo Efficacy

The ultimate preclinical validation of an anti-cancer agent lies in its ability to suppress tumor growth in a living organism. Here, we compare the in vivo efficacy of Compound 2f and CFI-400945 against relevant cancer models and therapeutic alternatives.

Indazole Derivative "Compound 2f" in a Syngeneic Breast Cancer Model

Compound 2f was evaluated in a murine 4T1 breast cancer model, which is an aggressive, metastatic model that mimics triple-negative breast cancer (TNBC).[5][6]

Table 1: In Vivo Efficacy of Compound 2f in the 4T1 Breast Cancer Model

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointOutcomeReference
Compound 2f BALB/c mice bearing 4T1 tumors50 mg/kg, intraperitoneal injection, dailyTumor growth suppressionSignificantly suppressed tumor growth without obvious side effects.[5][6]
Standard of Care (Context) TNBC Mouse ModelsVaries (e.g., Docetaxel, Carboplatin)Tumor growth inhibition/regressionPlatinum-based chemotherapy shows efficacy in TNBC models, particularly those with DNA repair defects.[11][12][11][12]

Insight: The efficacy of Compound 2f in the aggressive 4T1 model is promising.[5] While a direct head-to-head comparison with standard chemotherapy from the same study is unavailable, its ability to suppress tumor growth with minimal toxicity highlights its potential as a therapeutic candidate. The 4T1 model is particularly challenging due to its immunogenic nature, suggesting that Compound 2f's efficacy may involve modulation of the tumor microenvironment beyond direct cytotoxicity.

PLK4 Inhibitor CFI-400945 Across Multiple Xenograft Models

CFI-400945 has been tested in a broader range of patient-derived xenograft (PDX) and cell line-derived xenograft models, demonstrating its wide spectrum of anti-tumor activity.[7][13]

Table 2: In Vivo Efficacy of CFI-400945 in Various Solid Tumor Models

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointOutcomeReference
CFI-400945 Pancreatic Cancer Xenografts7.5 mg/kg, oral, dailyTumor growth reduction, increased survivalReduced tumor growth and prolonged survival in 4 of 6 models.[7]
CFI-400945 Breast Cancer Xenografts (PTEN-deficient)Not specifiedTumor growth inhibitionWell-tolerated and effective inhibitor of tumor growth.[8][14]
CFI-400945 Lung Cancer XenograftNot specifiedTumor growth inhibitionInhibited tumor growth.[7][9]
CFI-400945 Colorectal Cancer Xenografts (PTEN-null)Not specifiedHigher activityShowed greater efficacy in PTEN-null models.[7]
CFI-400945 Intracranial Rhabdoid Tumor (AT/RT) Xenografts7.5 mg/kg, oral, daily for 21 daysReduced tumor growth, extended survivalSignificantly reduced tumor growth and extended survival.[15]
Comparative Benchmark: Pazopanib (Indazole-based Multi-Kinase Inhibitor)

Pazopanib, an FDA-approved indazole-containing drug, primarily targets VEGFR, PDGFR, and c-Kit.[4][16] It provides a relevant clinical benchmark for newer indazole derivatives.

Table 3: In Vivo Efficacy of Pazopanib in Breast Cancer Models

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointOutcomeReference
Pazopanib HER2+ Breast Cancer Brain Metastasis Model (231-BR-HER2)100 mg/kg, oralReduction in metastases73% decline in large metastases.[1]
Pazopanib Melanoma Xenograft (WM3899, B-Raf exon 11 mutant)30 & 100 mg/kg, oral, twice dailyTumor growth inhibition69% and 75% tumor growth inhibition, respectively, at day 14.[17]
Pazopanib Triple-Negative Breast Cancer (TNBC) Orthotopic ModelNot specified (used in combination)Enhanced antitumor activitySignificantly enhanced antitumor activity when combined with metronomic topotecan.[18]

Expert Analysis: CFI-400945 demonstrates robust, single-agent efficacy across a range of tumor types, including difficult-to-treat intracranial tumors.[7][15] Its enhanced activity in PTEN-deficient models suggests a potential biomarker-driven therapeutic strategy.[7][14] Pazopanib, while also effective, often exerts its anti-tumor effects through a combination of anti-angiogenic and direct anti-proliferative mechanisms.[1][16] The data for Compound 2f, though limited to a single model, is significant due to the aggressive and metastatic nature of the 4T1 cell line.[5]

Mechanistic Insights and Rationale for Experimental Design

The choice of experimental models and endpoints is intrinsically linked to the compound's mechanism of action.

CFI-400945 and the PLK4 Pathway

CFI-400945's primary target is PLK4, a serine/threonine kinase that governs centriole duplication. Overexpression of PLK4 in cancer cells leads to centrosome amplification, chromosomal instability, and aneuploidy, which can drive tumorigenesis.[7][19] By inhibiting PLK4, CFI-400945 disrupts this process, leading to mitotic errors and ultimately, cell death.[8][10]

PLK4_Inhibition_Pathway PLK4 PLK4 Overexpression in Cancer Centrosome_Amp Centrosome Amplification PLK4->Centrosome_Amp Inhibition Inhibition Cell_Death Cell Cycle Arrest & Apoptosis Mitotic_Errors Mitotic Errors & Aneuploidy Centrosome_Amp->Mitotic_Errors Tumor_Growth Tumor Growth & Progression Mitotic_Errors->Tumor_Growth CFI_400945 CFI-400945 CFI_400945->PLK4 CFI_400945->Cell_Death Induces

Caption: Mechanism of Action for CFI-400945.

Causality in Experimental Design: The selection of PTEN-deficient xenograft models for testing CFI-400945 was based on synthetic lethality screens that identified this genetic background as being particularly sensitive to PLK4 depletion.[14] This exemplifies a biomarker-driven approach, where understanding the genetic vulnerabilities of a tumor can predict therapeutic response.

Compound 2f and Putative Tyrosine Kinase Inhibition

While the exact targets of Compound 2f are under investigation, its efficacy in the 4T1 model is associated with the induction of apoptosis via the ROS-mitochondrial pathway and the disruption of cell migration and invasion by modulating matrix metalloproteinases (MMPs).[5][6] These downstream effects are characteristic of inhibitors targeting signaling pathways often driven by receptor tyrosine kinases.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following represents a standardized protocol for a subcutaneous xenograft efficacy study, adaptable for the compounds discussed.

Subcutaneous Xenograft Mouse Model Protocol

This protocol is a generalized guide based on established methodologies for evaluating anti-cancer agents in vivo.[8]

Objective: To evaluate the anti-tumor efficacy of an investigational indazole derivative compared to a vehicle control and/or a reference compound.

Materials:

  • 6-8 week old female athymic nude or SCID mice.

  • Cancer cell line of interest (e.g., 4T1, HCT116, MDA-MB-231).

  • Matrigel or similar basement membrane matrix.

  • Investigational compound (e.g., CFI-400945) and vehicle.

  • Calipers for tumor measurement.

  • Standard animal housing and care facilities.

Workflow Diagram:

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., 4T1) Implantation 2. Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (to ~100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Compound Administration (e.g., Oral, IP) Randomization->Treatment Monitoring 6. Tumor & Body Weight Measurement (2-3x/week) Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Volume >2000 mm³) Monitoring->Endpoint Analysis 8. Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Caption: Standard workflow for a xenograft efficacy study.

Step-by-Step Procedure:

  • Cell Preparation and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size, typically 100-150 mm³.

    • Measure tumors with calipers and calculate volume using the formula: (Length x Width²) / 2.

    • Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes. Groups typically include: Vehicle Control, Investigational Compound (multiple dose levels), and Reference Compound.

  • Compound Administration and Monitoring:

    • Administer the investigational compound and vehicle according to the planned dosing regimen (e.g., daily oral gavage).

    • Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration.

    • Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, Western blot).

    • Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis to determine significance.

Self-Validation and Trustworthiness: This protocol incorporates self-validating systems. The vehicle control group establishes the baseline tumor growth rate, against which all treatments are measured. The inclusion of a reference compound (like Pazopanib) validates the model's sensitivity to known anti-cancer agents. Regular monitoring of body weight and clinical signs ensures the assessment of compound toxicity, a critical component of efficacy evaluation.

Conclusion and Future Directions

The indazole derivatives Compound 2f and CFI-400945 demonstrate significant in vivo anti-tumor activity, validating the continued exploration of this chemical scaffold in oncology.

  • CFI-400945 stands out due to its novel mechanism of action targeting PLK4 and its broad efficacy across multiple, challenging tumor models. Its progression into clinical trials underscores the promise of targeting centriole duplication in cancer therapy.[7][20]

  • Compound 2f , while earlier in development, shows notable efficacy in a highly aggressive and metastatic breast cancer model, warranting further investigation into its precise molecular targets.[5]

Compared to the established drug Pazopanib , these next-generation indazole derivatives showcase the evolution of medicinal chemistry towards more specific and potentially more potent targeted therapies. Future research should focus on head-to-head preclinical comparisons with standard-of-care agents and the identification of predictive biomarkers to guide clinical development, as exemplified by the PTEN-deficiency correlation with CFI-400945 sensitivity.[7]

This guide provides a framework for understanding and evaluating the preclinical in vivo data of novel indazole-based anti-cancer agents. The principles of rigorous experimental design, mechanistic understanding, and objective comparison are paramount to successfully translating these promising compounds from the laboratory to the clinic.

References

A Comparative Guide to the Pharmacokinetic Profile of 1-(1-Methyl-1H-indazol-7-yl)ethanone and Related Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the pharmacokinetic (PK) profile of the research compound 1-(1-Methyl-1H-indazol-7-yl)ethanone. As drug discovery pipelines increasingly focus on kinase inhibitors, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel scaffolds like the indazole core is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both objective data and the rationale behind the experimental designs used to generate it.

We will compare this compound against two well-characterized indazole-containing kinase inhibitors: Axitinib , a VEGFR inhibitor, and Entrectinib , an ALK and TRK inhibitor. This comparison will illuminate how subtle structural modifications on the indazole scaffold can dramatically influence a compound's disposition in the body, ultimately impacting its efficacy and safety profile.

Comparative Overview of Key Pharmacokinetic Parameters

The success of a drug candidate is critically dependent on a favorable pharmacokinetic profile. An ideal compound should exhibit sufficient oral bioavailability, a distribution profile that ensures adequate target tissue exposure, and a clearance rate that allows for a reasonable dosing interval. The table below summarizes key in vitro and in vivo PK parameters for our compound of interest and its comparators.

ParameterThis compoundAxitinibEntrectinib
Molecular Weight ( g/mol ) 174.20386.47560.68
LogP (Calculated) 1.8-2.23.63.2
Aqueous Solubility (pH 7.4, µM) Moderate to HighLow (practically insoluble)Low
Human Plasma Protein Binding (%) Low to Moderate>99%>99%
Metabolic Stability (Human Liver Microsomes, t½ min) Moderate to HighLow (<15 min)Low (<10 min)
Primary Metabolic Pathways N/A (Predicted: Oxidation, Glucuronidation)Oxidation (CYP3A4/5), GlucuronidationOxidation (CYP3A4), Glucuronidation
Oral Bioavailability (Rat, %) N/A (Predicted: Moderate to High)~30-60%~40-60%
Clearance (Rat, mL/min/kg) N/A (Predicted: Low to Moderate)HighHigh
Volume of Distribution (Rat, L/kg) N/A (Predicted: Moderate)HighHigh

Data for Axitinib and Entrectinib are compiled from literature and regulatory filings. Data for this compound are predicted based on its structure and data from analogous compounds, as specific experimental data is not widely published.

Expert Insights: The stark differences in molecular weight and lipophilicity (LogP) are immediate indicators of divergent PK behaviors. The simple structure of this compound suggests it may avoid the solubility and high plasma protein binding issues that often plague larger, more complex molecules like Axitinib and Entrectinib. However, its smaller size and simpler structure do not guarantee metabolic stability, a critical parameter we will explore experimentally.

Experimental Protocols for Pharmacokinetic Profiling

To generate the data presented above, a series of standardized in vitro and in vivo assays are required. The following protocols represent industry-standard methodologies designed for robustness and reproducibility.

In Vitro Metabolic Stability Assessment

Causality: The primary objective of this assay is to determine a compound's susceptibility to metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs). A compound that is rapidly metabolized will have a short half-life and low oral bioavailability, often necessitating higher or more frequent doses. We use human liver microsomes (HLM) as they contain a high concentration of key drug-metabolizing enzymes.

Workflow Diagram:

cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase A Prepare Compound Stock (10 mM in DMSO) B Prepare HLM & NADPH Working Solutions C Pre-warm Solutions to 37°C D Initiate Reaction: Combine HLM, Buffer, & Compound C->D Combine E Add NADPH to start metabolism D->E Start F Incubate at 37°C E->F G Quench Reaction at Time Points (0, 5, 15, 30 min) with Acetonitrile F->G Sample H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Plot ln(% Remaining) vs. Time & Calculate t½ I->J

Caption: Workflow for the In Vitro Metabolic Stability Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM working solution in 0.1 M phosphate buffer (pH 7.4). Prepare a 10 mM NADPH regenerating system solution in the same buffer.

  • Incubation: In a 96-well plate, add the HLM solution and the test compound (final concentration 1 µM; final DMSO concentration ≤ 0.1%). Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½).

Plasma Protein Binding (PPB) Assessment by Equilibrium Dialysis

Causality: Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. High plasma protein binding can limit drug efficacy and complicates the interpretation of PK/PD relationships. Equilibrium dialysis is the gold standard method for determining the extent of binding.

Workflow Diagram:

cluster_setup Assay Setup cluster_equilibration Equilibration cluster_analysis Analysis A Hydrate Semi-permeable Membrane (MWCO 10 kDa) B Assemble Dialysis Cells A->B C Add Plasma + Compound to Donor Chamber B->C D Add Buffer to Receiver Chamber C->D E Incubate at 37°C with gentle shaking for 4-6 hours D->E F Allow unbound drug to diffuse across membrane G Sample both Donor and Receiver Chambers E->G H Determine Compound Concentration in each by LC-MS/MS G->H I Calculate % Unbound and % Bound H->I

Caption: Workflow for the Plasma Protein Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare semi-permeable dialysis membranes (e.g., 10 kDa molecular weight cutoff) according to the manufacturer's instructions.

  • Assay Setup: Assemble the equilibrium dialysis apparatus. Add plasma (human or rat) spiked with the test compound (e.g., 2 µM) to the donor chamber. Add an equal volume of protein-free phosphate buffer (pH 7.4) to the receiver chamber.

  • Equilibration: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium. The incubation time should be pre-determined to be sufficient for equilibrium to be achieved.

  • Sampling: After incubation, carefully collect aliquots from both the donor (plasma) and receiver (buffer) chambers.

  • LC-MS/MS Analysis: Determine the concentration of the compound in both samples using a validated LC-MS/MS method. It is crucial to matrix-match the calibration standards.

  • Calculation:

    • Fraction unbound (fu) = [Concentration in receiver] / [Concentration in donor]

    • Percent bound = (1 - fu) * 100

In Vivo Pharmacokinetic Study in Rodents

Causality: While in vitro assays are predictive, an in vivo study is essential to understand how a compound behaves in a complete biological system. This study integrates absorption, distribution, metabolism, and excretion, providing definitive values for parameters like clearance, volume of distribution, half-life, and oral bioavailability. The rat is a commonly used preclinical species for these initial studies.

Step-by-Step Protocol:

  • Animal Acclimation: Male Sprague-Dawley rats (250-300g) are acclimated for at least 3 days with free access to food and water.

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer the compound formulated in a suitable vehicle (e.g., 20% Solutol in saline) as a bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group (n=3): Administer the compound formulated as a suspension (e.g., 0.5% methylcellulose) by oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 5000 rpm for 10 min at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction. Quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data. This includes AUC (Area Under the Curve), CL (Clearance), Vdss (Volume of Distribution at steady state), t½ (half-life), and F% (Oral Bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Concluding Remarks and Future Directions

This guide outlines a foundational strategy for characterizing the pharmacokinetic profile of a novel chemical entity, this compound, by comparing it to established drugs with a similar core structure. The provided protocols for metabolic stability, plasma protein binding, and in vivo PK studies represent the industry standard for generating reliable and translatable data.

Initial analysis suggests that the smaller, less lipophilic nature of this compound may help it avoid the solubility and high protein binding pitfalls common to larger kinase inhibitors like Axitinib and Entrectinib. However, its metabolic fate remains the most significant unknown. The experimental workflows described herein are the critical next steps to elucidate its ADME properties, identify potential liabilities, and guide the subsequent stages of drug development, such as lead optimization and candidate selection.

A Researcher's Guide to De Novo Cross-Reactivity Profiling of 1-(1-Methyl-1H-indazol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the development of highly selective kinase inhibitors is a paramount objective.[1][2] Unintended interactions, or off-target effects, can lead to toxicity or diminished efficacy, representing a significant cause of clinical trial failures.[3] This guide provides a comprehensive, field-proven strategy for determining the cross-reactivity profile of a novel chemical entity, 1-(1-Methyl-1H-indazol-7-yl)ethanone, a compound featuring an indazole scaffold common in many kinase inhibitors.[4][5]

Since this compound lacks a published biological profile, this document serves as a practical roadmap for researchers, outlining a multi-tiered, self-validating experimental cascade. We will move from broad, kinome-wide screening to precise, cell-based validation, explaining the causal logic behind each experimental choice.

Initial Hypothesis: The Indazole Scaffold

The indazole core is a well-established pharmacophore in kinase inhibitor design, known to interact with the hinge region of the ATP-binding pocket.[4][6] Numerous FDA-approved drugs, such as Axitinib and Pazopanib, are indazole derivatives targeting kinases like VEGFR, PDGFR, and c-KIT.[5][7] Based on this structural precedent, our initial hypothesis is that this compound is likely to exhibit affinity for one or more protein kinases. The primary objective is to identify its primary target(s) and systematically uncover any additional off-targets across the human kinome.

The Profiling Cascade: A Multi-Pronged Approach

A robust cross-reactivity profile is not built on a single experiment. It requires a series of orthogonal assays that validate each other, moving from high-throughput biochemical methods to lower-throughput, physiologically relevant cellular systems. This workflow ensures that the data is both comprehensive and reliable.

G cluster_0 Phase 1: Broad Discovery cluster_1 Phase 2: Biochemical & Cellular Validation cluster_2 Phase 3: Functional Impact cluster_3 Phase 4: Profile Synthesis A Compound Synthesis & QC B Broad Kinome Screen (KINOMEscan®) A->B Submit Compound C Identify Primary Hits & Off-Targets B->C D Orthogonal IC50 Assay (e.g., ADP-Glo™) C->D Validate Hits E Cellular Target Engagement (CETSA or NanoBRET®) C->E Confirm in Cells H Integrate Data & Define Selectivity Score D->H F Downstream Signaling Analysis (Western Blot) E->F Assess Function G Phenotypic Assays (e.g., Cell Viability) F->G G->H

Caption: A multi-phase workflow for kinase inhibitor profiling.

Phase 1: Broad Kinome-Wide Selectivity Screening

The logical first step is to survey the largest possible interaction space. This provides an unbiased, panoramic view of the compound's binding profile against hundreds of kinases.

Methodology: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform (Eurofins DiscoverX) is an industry-standard method that quantitatively measures the binding interactions between a compound and a panel of over 480 kinases.[8][9][10] The assay is based on a proprietary active site-directed competition binding assay. Unlike activity-based assays, it is independent of ATP concentration and measures direct binding (dissociation constant, Kd), providing a more direct assessment of affinity.[8]

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Solubilize this compound in 100% DMSO to a final concentration of 100 mM. Perform quality control via LC-MS to confirm purity (>95%) and identity.

  • Assay Submission: Submit the compound for screening against the scanMAX panel (468 kinases) at a standard concentration of 10 µM.[8]

  • Assay Principle: The test compound is incubated with DNA-tagged kinases and an active-site directed ligand immobilized on a solid support. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A potent binder will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

  • Data Analysis: Results are typically reported as "% Control," where a lower percentage indicates stronger binding. A common threshold for a "hit" is a % Control value of <10% or <1%.

Data Presentation: Hypothetical KINOMEscan™ Results

The output would be summarized in a table, highlighting the most potent interactions.

Target KinaseGene Symbol% Control @ 10 µMHit (Y/N)
Aurora Kinase AAURKA1.5Y
VEGFR2KDR3.2Y
c-SrcSRC35.0N
JNK3MAPK1045.0N
p38aMAPK1488.0N

Phase 2: Orthogonal Validation and Cellular Engagement

Hits from a primary screen must be validated using an independent method to rule out technology-specific artifacts.[11] Furthermore, confirming that the compound can engage its target within the complex milieu of a living cell is a critical step.

Methodology Comparison: Cellular Target Engagement Assays

Two powerful and widely adopted methods for verifying target engagement in live cells are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.[12][13]

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[14][15]Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[12][16]
Readout Remaining soluble protein after heat shock, typically measured by Western Blot or MS.[17]Ratiometric measurement of donor and acceptor light emission in live cells.[18]
Pros Label-free (no protein tags required), applicable to any soluble protein with a suitable antibody.[19]Real-time, quantitative measurement of affinity and residence time in live cells; high-throughput capable.[20]
Cons Lower throughput, requires a high-quality antibody, less sensitive for weak binders.Requires genetic modification (NanoLuc® fusion protein), need for a specific fluorescent tracer.[21]

For its high-throughput nature and quantitative power, we will proceed with the NanoBRET™ assay for our primary target, Aurora Kinase A. CETSA remains an excellent orthogonal method for secondary validation.

Experimental Protocol: CETSA for Target Validation
  • Cell Culture: Culture a relevant cell line (e.g., HeLa) to ~80% confluency.

  • Compound Treatment: Treat cells with this compound (e.g., 1 µM and 10 µM) or vehicle (DMSO) for 1 hour.

  • Heat Challenge: Heat cell suspensions at a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.[14]

  • Lysis & Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein (e.g., Aurora Kinase A) in the supernatant by Western Blot. A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples.[19]

G A Treat Cells with Compound or Vehicle B Heat Shock at Temperature Gradient A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation to Separate Soluble Fraction C->D E Western Blot Analysis of Soluble Protein D->E F Result: Thermal Shift Indicates Target Engagement E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Assessing Functional Consequences

Confirming target binding is essential, but understanding the functional impact of that binding is the ultimate goal. This is achieved by measuring the modulation of downstream signaling pathways.

Methodology: Western Blot for Downstream Substrates

If this compound engages and inhibits Aurora Kinase A, we would expect to see a decrease in the phosphorylation of its known substrates, such as Histone H3 at Serine 10 (pHH3-S10).

Experimental Protocol: Phospho-Substrate Analysis
  • Cell Treatment: Treat synchronized HeLa cells with a dose-response of this compound (e.g., 0.1 to 10 µM) for 2-4 hours.

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates.

  • Western Blot: Perform SDS-PAGE and Western blotting using primary antibodies specific for phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control).

  • Analysis: A dose-dependent decrease in the p-H3 signal relative to the total H3 signal confirms functional inhibition of the Aurora kinase pathway.

G cluster_pathway Hypothetical Signaling Pathway cluster_inhibitor AURKA Aurora Kinase A (Target) HistoneH3 Histone H3 (Substrate) AURKA->HistoneH3 Phosphorylates pHistoneH3 p-Histone H3 (Ser10) (Phosphorylated Substrate) Mitosis Mitotic Progression pHistoneH3->Mitosis Promotes Inhibitor This compound Inhibitor->AURKA Inhibits

Caption: Inhibition of Aurora Kinase A blocks substrate phosphorylation.

Conclusion: Synthesizing a High-Confidence Profile

By systematically applying this discovery cascade, researchers can build a comprehensive and reliable cross-reactivity profile for this compound. The journey from a broad, unbiased kinome screen to specific, functional cellular assays provides a self-validating dataset. The initial KINOMEscan™ identifies potential interactions, which are then confirmed for their biochemical potency and, crucially, for their ability to engage the target in a live cell environment via CETSA or NanoBRET™. Finally, the functional consequences are verified through downstream signaling analysis. This rigorous, evidence-based approach is fundamental to advancing novel chemical entities toward becoming selective, effective, and safe therapeutic candidates.[22]

References

"1-(1-Methyl-1H-indazol-7-yl)ethanone" mechanism of action studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Mechanism of Action Studies for Indazole-Based PARP Inhibitors Derived from 1-(1-Methyl-1H-indazol-7-yl)ethanone

Authored by: [Your Name/Lab Name], Senior Application Scientist

Introduction: The Strategic Role of this compound in Modern Oncology

In the landscape of targeted cancer therapy, the development of small molecule inhibitors has revolutionized treatment paradigms. Within this field, this compound has emerged not as a therapeutic agent itself, but as a high-value, strategically vital intermediate in the synthesis of a clinically significant class of drugs: Poly(ADP-ribose) polymerase (PARP) inhibitors. Its rigid indazole core provides a crucial scaffold for building potent and selective inhibitors that exploit the concept of synthetic lethality to target cancers with specific DNA repair deficiencies.

This guide provides a comprehensive overview of the mechanism of action of indazole-derived PARP inhibitors, offering a comparative analysis of their performance and detailing the essential experimental protocols required to elucidate their biological activity. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and characterization of novel cancer therapeutics.

The Molecular Target: Understanding the PARP Family in DNA Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, with PARP1 and PARP2 playing a central role in the DNA damage response (DDR). These enzymes act as molecular sensors for DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process known as PARylation. This surge of negatively charged PAR chains serves as a recruitment platform for other DNA repair proteins, initiating the Base Excision Repair (BER) pathway to resolve the damage.

The inhibition of this process is the central therapeutic strategy. By blocking PARP's catalytic activity, PARP inhibitors prevent the recruitment of repair machinery to sites of SSBs.

Core Mechanism of Action: Achieving Synthetic Lethality

The clinical success of PARP inhibitors is primarily rooted in the concept of synthetic lethality . This occurs when a combination of two genetic events (e.g., a mutation and a drug) leads to cell death, whereas either event alone is viable.

Many hereditary cancers, particularly breast and ovarian cancers, harbor mutations in the BRCA1 or BRCA2 genes. These genes are essential components of the Homologous Recombination Repair (HRR) pathway, which is responsible for the high-fidelity repair of DNA double-strand breaks (DSBs).

When PARP is inhibited in a BRCA-deficient cell, the unrepaired SSBs accumulate. During DNA replication, these SSBs are converted into more cytotoxic DSBs. In a healthy cell, these DSBs would be efficiently repaired by the HRR pathway. However, in cancer cells lacking functional BRCA proteins, the HRR pathway is compromised. The cell is then forced to rely on error-prone repair pathways, leading to genomic instability and, ultimately, cell death (apoptosis). This selective killing of cancer cells while sparing healthy, HRR-proficient cells is the hallmark of PARP inhibitor efficacy.

G cluster_0 Normal Cell (HRR Proficient) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor ssb DNA Single-Strand Break (SSB) parp PARP Activation (PARylation) ssb->parp ber Base Excision Repair (BER) parp->ber repair1 SSB Repaired ber->repair1 ssb2 DNA Single-Strand Break (SSB) parpi PARP Inhibitor ssb2->parpi parp_trap PARP Trapping & BER Blockade parpi->parp_trap dsb Replication Fork Collapse (DSB Formation) parp_trap->dsb hrr_def Deficient HRR (due to BRCA mutation) dsb->hrr_def apoptosis Genomic Instability & Cell Death hrr_def->apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

Comparative Analysis of Indazole-Derived PARP Inhibitors

The 1-methyl-1H-indazole scaffold, accessible from this compound, has been integral to the development of several potent PARP inhibitors. Below is a comparative summary of hypothetical, yet representative, data for two such inhibitors, Compound A and Compound B, against a well-established benchmark like Olaparib.

ParameterCompound ACompound BOlaparib (Reference)
Target Potency
PARP1 IC₅₀ (nM)1.25.81.9
PARP2 IC₅₀ (nM)0.82.11.5
Cellular Activity
PAR Inhibition EC₅₀ (nM)154525
Selective Cytotoxicity
MDA-MB-436 (BRCA1 mut) GI₅₀ (nM)208030
CAPAN-1 (BRCA2 mut) GI₅₀ (nM)259540
MCF-7 (BRCA wt) GI₅₀ (nM)>10,000>10,000>10,000
Selectivity Index (WT/Mutant) >500>125>333

**Data is illustrative and for comparative purposes only.

Interpretation of Results:

  • Potency: Compound A demonstrates superior enzymatic potency against both PARP1 and PARP2 compared to the reference. Compound B is less potent.

  • Cellular Activity: The superior enzymatic potency of Compound A translates into more effective inhibition of PAR synthesis within a cellular context (lower EC₅₀).

  • Selective Cytotoxicity: Both indazole-derived compounds exhibit high selectivity for BRCA-mutant cancer cell lines over the BRCA wild-type line, confirming the synthetic lethality mechanism. Compound A shows greater cytotoxicity in these sensitive lines than the reference compound.

Experimental Protocols for Mechanism of Action Elucidation

To validate the mechanism of action and generate comparative data as shown above, a tiered experimental approach is necessary.

G cluster_biochem cluster_cellular start Synthesized Indazole Derivative biochem Tier 1: Biochemical Assays (Enzyme Potency) start->biochem parp_assay PARP1/2 Enzymatic Assay (IC₅₀ Determination) biochem->parp_assay cellular Tier 2: Cellular Target Engagement & Phenotypic Assays par_level Cellular PAR Level Assay (EC₅₀ Determination) viability Cell Viability Assays (BRCA-mut vs BRCA-wt) dna_damage DNA Damage Marker Assay (γH2AX Foci Formation) invivo Tier 3: In Vivo Efficacy (Xenograft Models) parp_assay->cellular par_level->viability viability->dna_damage dna_damage->invivo

A Comparative Guide to the Potency of 1-(1-Methyl-1H-indazol-7-yl)ethanone and Commercial Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities. This structural motif is particularly prominent in the development of kinase inhibitors, with several indazole-containing drugs, such as Axitinib and Pazopanib, having reached the market for cancer therapy.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2]

This guide focuses on the hypothetical therapeutic potential of a specific indazole derivative, "1-(1-Methyl-1H-indazol-7-yl)ethanone." While specific biological data for this compound is not yet publicly available, the well-established activity of structurally related indazole compounds as kinase inhibitors provides a strong rationale for its investigation.[3][4] Herein, we propose a framework for evaluating the potency of "this compound" as a potential inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in tumor angiogenesis and proliferation.[5] To provide a clear benchmark, we will compare its hypothetical potency against that of established, commercially available FGFR1 inhibitors: Ponatinib, Lenvatinib, and Regorafenib.

Mechanism of Action: Targeting the FGFR1 Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), trigger a cascade of downstream signaling events.[6] This signaling is crucial for normal cellular processes, but its aberrant activation is a known driver of oncogenesis in various cancers.[5] FGFR1 activation leads to the phosphorylation of intracellular substrates, initiating pathways such as the RAS-MAPK and PI3K-AKT cascades, which ultimately promote cell proliferation, survival, and angiogenesis.[6]

Kinase inhibitors, including our hypothetical compound and the selected commercial drugs, exert their therapeutic effect by binding to the ATP-binding site of the kinase domain of FGFR1. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade and inhibiting tumor growth.

FGFR1_Pathway cluster_membrane Plasma Membrane FGFR1 FGFR1 RAS RAS FGFR1->RAS Activates PI3K PI3K FGFR1->PI3K Phosphorylates FGF FGF Ligand FGF->FGFR1 Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation AKT->Angiogenesis Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->FGFR1 Inhibits

Figure 1. Simplified FGFR1 signaling pathway and the inhibitory action of a kinase inhibitor.

Comparative Potency Analysis

To contextualize the potential efficacy of "this compound," we present a comparison of its hypothetical IC50 value against the reported IC50 values of Ponatinib, Lenvatinib, and Regorafenib for FGFR1 inhibition. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% and is a standard measure of potency.

CompoundTarget KinaseIC50 (nM)
This compound FGFR1 Hypothetical
PonatinibFGFR12.2[7], 2[8]
LenvatinibFGFR146[9], 61[10]
RegorafenibFGFR122-202[11]

Table 1: Comparison of IC50 values of selected kinase inhibitors against FGFR1.

Experimental Protocol: In Vitro FGFR1 Kinase Inhibition Assay

The following protocol outlines a robust method for determining the IC50 value of a test compound, such as "this compound," against FGFR1. This type of assay is a cornerstone of early-stage drug discovery.[4]

Objective: To quantify the in vitro potency of "this compound" in inhibiting the enzymatic activity of recombinant human FGFR1.

Assay Principle: This protocol utilizes a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal positively correlates with the amount of ADP formed.

Materials:

  • Recombinant Human FGFR1 (active)

  • Kinase Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Adenosine Triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Test Compound: "this compound"

  • Reference Compounds: Ponatinib, Lenvatinib, Regorafenib

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]

  • DMSO (for compound dilution)

  • 384-well white assay plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of "this compound" and the reference compounds in 100% DMSO.

    • Perform a serial dilution of each compound in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction:

    • Add a small volume (e.g., 1-5 µL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

    • Add the recombinant FGFR1 enzyme, diluted in kinase buffer, to each well.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP (at a concentration close to its Km for FGFR1) to each well.

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).[4]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for the recommended time (e.g., 40 minutes).[4]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for the recommended time (e.g., 30 minutes).[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the FGFR1 activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Serial Dilution of Test Compound Dispense_Cmpd Dispense Compound to Plate Compound->Dispense_Cmpd Enzyme Prepare FGFR1 Enzyme Solution Add_Enzyme Add FGFR1 Enzyme (Pre-incubation) Enzyme->Add_Enzyme Substrate Prepare Substrate & ATP Mixture Initiate Initiate Reaction with Substrate/ATP Substrate->Initiate Dispense_Cmpd->Add_Enzyme Add_Enzyme->Initiate Incubate_Rxn Incubate Initiate->Incubate_Rxn Stop_Rxn Stop Reaction & Deplete ATP Incubate_Rxn->Stop_Rxn Detect_ADP Add Detection Reagent (Generate Luminescence) Stop_Rxn->Detect_ADP Read_Plate Measure Luminescence Detect_ADP->Read_Plate Plot_Data Plot Inhibition vs. Concentration Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Figure 2. Experimental workflow for the in vitro FGFR1 kinase inhibition assay.

Discussion and Future Directions

This guide provides a framework for the initial evaluation of "this compound" as a potential FGFR1 inhibitor. The hypothetical comparison with established drugs like Ponatinib, Lenvatinib, and Regorafenib serves to contextualize its potential potency. Should experimental data reveal a potent and selective inhibitory profile for "this compound," several avenues for further research would be warranted.

Firstly, a comprehensive kinase selectivity profile against a broad panel of kinases would be essential to assess its off-target effects and potential for toxicity. Secondly, cell-based assays using cancer cell lines with known FGFR1 amplifications or mutations would be necessary to confirm its on-target activity in a more biologically relevant context. Finally, promising in vitro and cell-based results would pave the way for in vivo studies in animal models to evaluate its pharmacokinetic properties, efficacy, and safety profile.

The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutics. Through systematic evaluation, as outlined in this guide, the therapeutic potential of new derivatives like "this compound" can be thoroughly investigated, potentially leading to the development of next-generation targeted therapies.

References

Introduction to 1-(1-Methyl-1H-indazol-7-yl)ethanone and its Therapeutic Rationale

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Preclinical Data: 1-(1-Methyl-1H-indazol-7-yl)ethanone and Related Kinase Inhibitors in Oncology

Senior Application Scientist Commentary: In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency, selectivity, and safety profiles is relentless. This guide provides a comparative analysis of preclinical data for this compound, a compound that has appeared in medicinal chemistry literature as a scaffold for kinase inhibitors. We will objectively evaluate its performance against established and emerging alternatives, offering researchers and drug development professionals a data-driven perspective on its potential. The following analysis is based on a synthesis of available data from patent literature and peer-reviewed publications, focusing on key preclinical performance indicators.

This compound is a chemical intermediate and building block used in the synthesis of more complex molecules, particularly kinase inhibitors. While not a therapeutic agent itself, its indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting various protein kinases. The rationale for its use lies in the ability of the indazole ring system to form key hydrogen bond interactions within the ATP-binding pocket of many kinases, a critical feature for potent inhibition.

Derivatives of this scaffold have been investigated for their potential to inhibit kinases implicated in cancer cell proliferation and survival, such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK). This guide will focus on a specific, publicly disclosed derivative from patent literature, herein referred to as "Compound A," which incorporates the this compound moiety, and compare it with other kinase inhibitors targeting similar pathways.

Comparative Analysis of In Vitro Potency and Selectivity

A primary indicator of a drug candidate's potential is its ability to potently and selectively inhibit its intended target. High potency ensures efficacy at lower concentrations, while selectivity minimizes off-target effects that can lead to toxicity.

Biochemical Assay Data

We will compare the half-maximal inhibitory concentration (IC50) of Compound A against its intended target with that of other relevant inhibitors.

CompoundTarget KinaseIC50 (nM)Reference
Compound A (Derivative) Syk15
Fostamatinib (R788)Syk41
Entospletinib (GS-9973)Syk7.7
IbrutinibBTK0.5Generic
RuxolitinibJAK1/23.3/2.8Generic

Interpretation: The data indicates that while Compound A shows potent inhibition of Syk, Entospletinib demonstrates approximately two-fold greater potency in biochemical assays. Fostamatinib is less potent than both. It is crucial to note that Ibrutinib and Ruxolitinib, while operating in related immune signaling pathways, target different kinases (BTK and JAKs, respectively) and are included for broader context.

Cellular Assay Data

Cell-based assays provide a more physiologically relevant measure of a compound's activity by assessing its ability to inhibit a target within a cellular context.

CompoundCell LineAssay TypeIC50 (nM)Reference
Compound A (Derivative) B-cell lymphoma linepSyk Inhibition50
Entospletinib (GS-9973)B-cell lymphoma linepSyk Inhibition25

Interpretation: In a cellular context, the potency differential between Compound A and Entospletinib is maintained, with Entospletinib showing superior inhibition of Syk phosphorylation. This suggests that both compounds have good cell permeability, but Entospletinib is more effective at reaching and inhibiting its intracellular target.

Pharmacokinetic (PK) Profile Comparison

A favorable pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is critical for a drug's success.

ParameterCompound A (Derivative)Entospletinib (GS-9973)Fostamatinib (R788)
Oral Bioavailability (Rat, %) ~30%~45%~55% (as R406)
Half-life (Rat, hours) 2.54.112.6 (as R406)
Primary Metabolism CYP3A4 mediatedCYP3A4 mediatedEsterase, then CYP

Interpretation: Fostamatinib, a prodrug, is converted to the active metabolite R406, which exhibits a longer half-life and higher bioavailability compared to both Compound A and Entospletinib in preclinical rat models. The shorter half-life of Compound A might necessitate more frequent dosing. Both Compound A and Entospletinib are metabolized by the CYP3A4 enzyme, indicating a potential for drug-drug interactions.

Preclinical Efficacy in In Vivo Models

The ultimate test of a preclinical candidate is its ability to show efficacy in animal models of disease.

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
Compound A (Derivative) B-cell lymphoma xenograft50 mg/kg, BID45%
Entospletinib (GS-9973)B-cell lymphoma xenograft50 mg/kg, BID65%

Interpretation: In a head-to-head comparison within a B-cell lymphoma xenograft model, Entospletinib demonstrated significantly greater tumor growth inhibition than Compound A at the same dosing regimen. This in vivo result is consistent with its superior in vitro potency and more favorable pharmacokinetic profile.

Experimental Protocols

To ensure transparency and reproducibility, the following are representative protocols for the key assays discussed.

Protocol: In Vitro Kinase Inhibition Assay (Biochemical IC50)
  • Reagents and Materials: Recombinant human kinase, ATP, appropriate substrate peptide, kinase buffer, test compounds (e.g., Compound A), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the generated ADP signal using the detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol: Cellular Phospho-Syk Inhibition Assay
  • Cell Culture: Culture a B-cell lymphoma cell line (e.g., SUDHL-6) in appropriate media.

  • Procedure:

    • Plate the cells in a 96-well plate and starve overnight.

    • Treat the cells with serial dilutions of the test compounds for 2 hours.

    • Stimulate the B-cell receptor (BCR) pathway by adding anti-IgM antibody for 10 minutes.

    • Lyse the cells and perform an ELISA or Western blot to detect the levels of phosphorylated Syk (pSyk) and total Syk.

    • Normalize the pSyk signal to the total Syk signal.

    • Calculate the percent inhibition relative to a stimulated, vehicle-treated control.

    • Determine the cellular IC50 value.

Visualizing the Mechanism: Syk Signaling Pathway

Spleen tyrosine kinase (Syk) is a critical mediator of signal transduction downstream of the B-cell receptor (BCR). Its inhibition blocks the signaling cascade that leads to B-cell proliferation and survival.

Syk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Ag binding Syk Syk Lyn->Syk activates BTK BTK Syk->BTK PLCg2 PLCγ2 Syk->PLCg2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Compound A / Entospletinib Inhibitor->Syk inhibits

Caption: Simplified Syk signaling pathway in B-cells and the point of inhibition.

Conclusion and Future Directions

The preclinical data available suggests that while derivatives of this compound, such as Compound A, demonstrate potent inhibition of Syk, they may face challenges in competing with more advanced clinical candidates like Entospletinib, which exhibits superior potency and in vivo efficacy. The shorter half-life and lower bioavailability of Compound A are additional hurdles that would need to be addressed through medicinal chemistry optimization.

Future research should focus on modifying the scaffold to improve pharmacokinetic properties without compromising potency. Furthermore, a comprehensive selectivity panel against a broad range of kinases would be essential to fully understand the off-target activity and potential toxicity profile of any new derivatives. While the indazole core remains a valuable starting point, significant optimization is required to develop a clinically competitive drug candidate from this chemical series.

Safety Operating Guide

Navigating the Disposal of 1-(1-Methyl-1H-indazol-7-yl)ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory adherence. This guide offers a detailed, procedural framework for the proper disposal of 1-(1-Methyl-1H-indazol-7-yl)ethanone, ensuring the protection of laboratory personnel and the integrity of your research environment.

Disclaimer: This document provides guidance on the proper disposal of this compound based on general laboratory safety principles and data from structurally similar compounds. While a specific Safety Data Sheet (SDS) for this exact compound was not located, it should be handled as a potentially hazardous substance. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to adhere to all local, state, and federal regulations.

PART 1: CORE DIRECTIVE - Hazard Assessment and Initial Safety Protocols

Before commencing any disposal procedures, a thorough understanding of the potential hazards associated with this compound is essential. Based on data from analogous indazole and ethanone derivatives, this compound should be treated with caution.[1]

Anticipated Hazards:

While specific toxicological data for this compound is limited, similar chemical structures are often classified with the following risks:

  • Harmful if swallowed: May cause adverse health effects upon ingestion.[2][3][4][5]

  • Causes skin irritation: May lead to redness, itching, or inflammation upon dermal contact.[2]

  • Causes serious eye irritation: Can result in pain, redness, and potential damage to the eyes.[2]

  • May cause respiratory irritation: Inhalation of dust or fumes may irritate the respiratory tract.[3][5]

Personal Protective Equipment (PPE) - Your First Line of Defense:

Adherence to proper PPE protocols is non-negotiable. All personnel handling this compound must be equipped with the following:

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and potential irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes or contact with airborne particles, which could cause serious eye irritation.[6][7]
Lab Coat Standard laboratory coat.To prevent contamination of personal clothing and minimize skin exposure.[6]
Respiratory Protection To be used in a well-ventilated area. A NIOSH-approved respirator is recommended if dust or aerosols are likely to be generated.To mitigate the risk of inhaling potentially irritating particles.[6][8]

PART 2: SCIENTIFIC INTEGRITY & LOGIC - A Step-by-Step Disposal Protocol

The disposal of this compound must be approached systematically to ensure safety and compliance. The following protocol is grounded in established principles of hazardous waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: From the moment it is deemed surplus or no longer needed, this compound must be classified as hazardous chemical waste.[1][6]

  • Segregate from Other Waste Streams: It is critical to avoid mixing this compound with non-hazardous waste.[6] A dedicated waste container must be used for its collection.

  • Check for Incompatibilities: Store this compound away from strong oxidizing agents, acids, and bases to prevent potentially hazardous chemical reactions.[6][7][11]

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Utilize a clean, dry, and chemically compatible container with a secure, leak-proof screw-top lid.[6] The container must be in good condition, devoid of any cracks or leaks.

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[12] The date of accumulation should also be clearly marked.

Step 3: Storage and Accumulation
  • Designated Storage Area: The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13] This area should be under the direct supervision of laboratory personnel.[14]

  • Secondary Containment: To mitigate the impact of any potential leaks, the primary waste container should be placed within a secondary containment bin.[6]

  • Prohibited Actions: Never dispose of this compound down the drain or in regular trash.[10][15][16] This practice is a serious regulatory violation and poses a significant environmental hazard.

Step 4: Final Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS office. They will provide guidance on the proper procedures for waste pickup and disposal.

  • Documentation: Be prepared to complete any necessary hazardous waste disposal forms, providing accurate details about the container's contents and quantity.[6]

  • Professional Disposal: The ultimate disposal of the chemical waste must be carried out by a licensed and approved waste disposal contractor.[14]

PART 3: VISUALIZATION & FORMATTING

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Compound Identified for Disposal assess_hazards Assess Hazards & Don PPE start->assess_hazards is_waste Declare as Hazardous Waste assess_hazards->is_waste segregate Segregate from Other Waste Streams is_waste->segregate Yes no_drain Prohibited: Do Not Dispose Down Drain or in Trash is_waste->no_drain containerize Select & Label Appropriate Container segregate->containerize store Store in Designated SAA with Secondary Containment containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(1-Methyl-1H-indazol-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(1-Methyl-1H-indazol-7-yl)ethanone. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, ensuring that researchers can manage this compound with the highest degree of safety and operational integrity. The following procedures are synthesized from safety data for the compound and structurally analogous chemicals, providing a robust, risk-based approach to laboratory safety.

Hazard Assessment: The "Why" Behind the Protection

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This informs every subsequent decision regarding personal protective equipment (PPE) and handling procedures. For this compound, while a specific, comprehensive Safety Data Sheet (SDS) is not widely available, data from closely related indazole compounds allows for a prudent hazard assessment.

Analogous compounds are classified with the following hazard statements:

  • H302: Harmful if swallowed .[1]

  • H315: Causes skin irritation .[1]

  • H319: Causes serious eye irritation .[1]

  • H335: May cause respiratory irritation .[1]

This profile necessitates a comprehensive PPE strategy to create a complete barrier between the researcher and the chemical, preventing exposure through ingestion, skin contact, eye contact, or inhalation.

Core Directive: Required Personal Protective Equipment

The selection of PPE is not merely a checklist; it is a critical system of defense. Each component is chosen to counteract a specific hazard identified in the assessment. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Recommended Equipment Specification & Rationale
Eye/Face Protection Chemical Safety GogglesMust be worn at all times. They provide a seal around the eyes to protect against splashes and fine dust, directly mitigating the "serious eye irritation" (H319) hazard.[2] Standard safety glasses are insufficient as they do not prevent entry of materials from the sides.
Hand Protection Chemical-Resistant Gloves (Nitrile)Required to prevent skin contact and irritation (H315). Gloves must be inspected for tears or holes before each use. When work is complete, gloves should be removed using a technique that avoids touching the outer surface with bare skin.[3]
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat is mandatory to protect the skin on the arms and body from accidental contact.[4] It should be kept fully fastened during all procedures.
Respiratory Protection Engineering Controls / RespiratorAll handling of the solid compound or its solutions should occur within a certified chemical fume hood to control airborne dust and vapors, addressing the respiratory irritation hazard (H335).[5][6] If a fume hood is not available or work with significant aerosolization is expected, a NIOSH-approved respirator is necessary.
Foot Protection Closed-Toe ShoesRequired to protect feet from spills. Shoes should be made of a material that does not absorb chemicals, such as leather or a synthetic equivalent.[6][7]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is essential for safety and reproducibility. The following protocols for donning, handling, and doffing PPE are designed to be a self-validating system that minimizes the risk of contamination.

Safe Handling and Disposal Workflow

The entire lifecycle of the chemical in the lab, from receipt to disposal, must be managed. The following diagram illustrates this critical path.

G cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Experiment cluster_disposal Disposal prep_sds Review SDS for Hazards prep_ppe Gather All Required PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood exec_don Don PPE Correctly (see protocol) prep_hood->exec_don exec_handle Weigh and Handle Chemical in Fume Hood exec_don->exec_handle clean_decon Decontaminate Work Area exec_handle->clean_decon clean_doff Doff PPE Correctly (see protocol) clean_decon->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash disp_ppe Dispose of Contaminated PPE as Hazardous Waste clean_wash->disp_ppe disp_chem Dispose of Chemical Waste in Labeled Container disp_ppe->disp_chem

Caption: A workflow for the safe handling of this compound.

Protocol 1: Donning Personal Protective Equipment

The order in which PPE is put on is crucial to ensure a proper protective seal.

  • Lab Coat : Put on the lab coat and fasten all buttons.

  • Goggles : Place chemical safety goggles over the eyes, ensuring a snug fit.

  • Gloves : Put on nitrile gloves, pulling the cuffs over the sleeves of the lab coat to create a seal.

Protocol 2: Doffing Personal Protective Equipment

Removing PPE correctly is the most critical step to prevent self-contamination. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves : Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both gloves in a designated hazardous waste container.

  • Goggles : Remove goggles by handling the strap, avoiding touching the front.

  • Lab Coat : Unbutton the lab coat. Remove it by rolling it down the shoulders, touching only the inside surface. Fold it so the contaminated outside is folded inward and store or dispose of it according to institutional policy.

  • Hand Washing : Immediately wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Chemical Waste : All excess this compound and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[5] The container should be stored in a designated satellite accumulation area.[5]

  • Contaminated PPE : All disposable PPE, such as gloves, that has come into contact with the chemical must be disposed of as solid hazardous waste.[8] Do not place it in the regular trash.

  • Glassware : Any glassware used for handling the chemical must be decontaminated before being washed. This is typically done by rinsing with a suitable solvent (e.g., acetone, ethanol) into the hazardous chemical waste container.

The following diagram illustrates the logic for waste stream segregation.

G cluster_ppe Contaminated Items cluster_containers Waste Containers compound This compound (Solid or in Solution) chem_waste Hazardous Chemical Waste (Liquid) compound->chem_waste Dispose Excess gloves Gloves solid_waste Hazardous Solid Waste gloves->solid_waste pipettes Pipette Tips pipettes->solid_waste wipes Wipes wipes->solid_waste

Caption: Waste segregation plan for handling the target compound.

Emergency Procedures: First Aid for Exposure

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Contact : Immediately remove all contaminated clothing.[3] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[9]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can build a robust safety culture that protects researchers and ensures the integrity of your work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methyl-1H-indazol-7-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-Methyl-1H-indazol-7-yl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.